molecular formula C14H7BrClNO B1285442 7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one CAS No. 917878-65-0

7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one

Cat. No.: B1285442
CAS No.: 917878-65-0
M. Wt: 320.57 g/mol
InChI Key: BREDBBFHVAQHCD-UHFFFAOYSA-N
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Description

7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one is a useful research compound. Its molecular formula is C14H7BrClNO and its molecular weight is 320.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

14-bromo-5-chloro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrClNO/c15-9-3-1-8-2-4-13-12(6-10(16)7-17-13)14(18)11(8)5-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREDBBFHVAQHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC3=C(C2=O)C=C(C=N3)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30580582
Record name 7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917878-65-0
Record name 7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30580582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the novel heterocyclic compound, 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one. As a member of the benzocyclohepta[1,2-B]pyridine class, which includes the well-known antihistamine Loratadine, this molecule holds significant potential for investigation in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific analog, this guide synthesizes information from publicly available data for the compound, predictive models, and extensive analysis of structurally related compounds to offer a robust profile. We will delve into its chemical identity, predicted and known physicochemical characteristics, a plausible synthetic route with a detailed experimental protocol, and a discussion on its potential reactivity and biological significance.

Introduction and Chemical Identity

7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one is a polycyclic aromatic compound featuring a unique tricyclic core. This structure is characterized by a seven-membered cyclohepta ring fused to both a benzene and a pyridine ring, with a ketone functional group at the 5-position. The presence of two distinct halogen substituents, bromine and chlorine, at positions 7 and 3 respectively, is expected to significantly influence its electronic properties, reactivity, and metabolic stability, making it a compound of interest for structure-activity relationship (SAR) studies.

The core scaffold, benzocyclohepta[1,2-b]pyridine, is of considerable pharmacological importance. The most notable example is Loratadine, a second-generation antihistamine that acts as a selective peripheral H1 receptor antagonist.[1][2] The structural rigidity and specific substitution pattern of this class of compounds are key to their biological activity. Therefore, understanding the fundamental properties of novel analogs like 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one is a critical first step in exploring their therapeutic potential.

Below is a visualization of the molecular structure of the subject compound.

Figure 1: Molecular Structure of the Compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one is presented in the table below. The experimental data is sourced from chemical supplier databases, while some properties are estimated based on computational models and analogy to similar structures.

PropertyValueSource/Method
IUPAC Name 7-Bromo-3-chloro-5H-benzo[1][2]cyclohepta[1,2-b]pyridin-5-oneAlfa Chemistry
CAS Number 917878-65-0Alfa Chemistry
Molecular Formula C₁₄H₇BrClNOAlfa Chemistry
Molecular Weight 320.57 g/mol Alfa Chemistry
Boiling Point 459.9 °C at 760 mmHgCalculated (Alfa Chemistry)
Flash Point 231.9 °CCalculated (Alfa Chemistry)
Density 1.644 g/cm³Calculated (Alfa Chemistry)
Melting Point Not availableExperimental data not found
Solubility Predicted to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.[3][4][5][6] Limited solubility in water is expected.[3][4][5][6]Analogy
pKa Not availableExperimental data not found
Topological Polar Surface Area 30 ŲAlfa Chemistry
Hydrogen Bond Acceptors 2Alfa Chemistry
InChI InChI=1S/C14H7BrClNO/c15-9-3-1-8-2-4-13-12(6-10(16)7-17-13)14(18)11(8)5-9/h1-7HAlfa Chemistry
InChIKey BREDBBFHVAQHCD-UHFFFAOYSA-NAlfa Chemistry

Expert Insights: The high calculated boiling point and density are consistent with a polycyclic aromatic structure containing heavy atoms like bromine and chlorine. The limited predicted aqueous solubility is typical for compounds of this nature, which has implications for its formulation and bioavailability.[3][4][5][6] The topological polar surface area suggests moderate cell permeability.

Proposed Synthesis and Experimental Protocol

While a specific synthetic procedure for 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one is not available in the published literature, a plausible and efficient route can be designed based on established synthetic methodologies for related tricyclic ketone systems. A Friedel-Crafts acylation approach is a well-established method for the formation of such ring systems.[7][8][9][10][11]

The proposed synthesis would involve the intramolecular cyclization of a suitably substituted carboxylic acid or its corresponding acyl chloride. The starting materials for such a synthesis would be commercially available or readily prepared substituted benzene and pyridine derivatives.

Synthetic_Scheme reactant1 Substituted Benzene Derivative intermediate Carboxylic Acid Intermediate reactant1->intermediate Multi-step synthesis reactant2 Substituted Pyridine Derivative reactant2->intermediate Multi-step synthesis product 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one intermediate->product Intramolecular Friedel-Crafts Acylation (e.g., PPA, Eaton's Reagent)

Figure 2: Proposed Synthetic Pathway.

Representative Experimental Protocol: Intramolecular Friedel-Crafts Acylation

This protocol is a representative example based on general procedures for similar cyclizations and should be optimized for the specific substrate.

Objective: To synthesize 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one via intramolecular Friedel-Crafts acylation.

Materials:

  • Precursor carboxylic acid (e.g., 2-(2-bromo-5-chlorobenzyl)nicotinic acid)

  • Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% P₂O₅ in methanesulfonic acid)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, place the precursor carboxylic acid (1.0 equivalent).

  • Addition of Cyclizing Agent: Add polyphosphoric acid (PPA) (10-20 times the weight of the carboxylic acid) to the flask. Alternatively, dissolve the carboxylic acid in dichloromethane and add Eaton's reagent (10 equivalents).

  • Reaction: Heat the reaction mixture with stirring under a nitrogen atmosphere. The reaction temperature and time will need to be optimized (e.g., 80-120 °C for several hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If PPA was used, carefully pour the mixture onto crushed ice with vigorous stirring. If Eaton's reagent was used, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volume).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient to afford the pure 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the reaction of the starting materials and intermediates with atmospheric moisture and oxygen, which could lead to side reactions and reduced yields.

  • Cyclizing Agent: Polyphosphoric acid and Eaton's reagent are strong dehydrating and acidic agents that are highly effective in promoting intramolecular Friedel-Crafts acylation by activating the carboxylic acid group to form a reactive acylium ion intermediate.[7][8][9][10][11]

  • Aqueous Work-up: The quenching with ice or sodium bicarbonate solution is necessary to neutralize the strong acid and to facilitate the separation of the organic product from the reaction medium.

  • Chromatographic Purification: Column chromatography is a standard and effective method for purifying organic compounds, allowing for the separation of the desired product from any unreacted starting materials or byproducts.

Reactivity and Potential Biological Activity

Chemical Reactivity

The chemical reactivity of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one is primarily dictated by its key functional groups: the α,β-unsaturated ketone system, the halogenated aromatic rings, and the pyridine nitrogen.

  • α,β-Unsaturated Ketone: This moiety is a Michael acceptor and is susceptible to nucleophilic addition at the β-position.[12][13][14][15] This reactivity can be exploited for further functionalization of the molecule. The ketone carbonyl group itself can undergo standard reactions such as reduction to an alcohol or conversion to an imine.

  • Halogen Substituents: The bromo and chloro groups on the aromatic rings can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), providing a versatile handle for the synthesis of a diverse library of derivatives. The electron-withdrawing nature of the halogens will also influence the overall electron density of the aromatic system.

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom imparts basic properties to the molecule and can be protonated or alkylated. This site is also important for potential interactions with biological targets.

Potential Biological Activity

The structural similarity of the benzocyclohepta[1,2-b]pyridine core to Loratadine strongly suggests that 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one and its derivatives could exhibit antihistaminic properties.[1][2][][17][18] The specific halogen substitution pattern may modulate the potency, selectivity, and pharmacokinetic profile of the compound.

Furthermore, compounds with a similar tricyclic scaffold have been investigated for a range of other biological activities, including anticancer properties.[19] The presence of the α,β-unsaturated ketone, a known pharmacophore in some anticancer agents, further supports the rationale for evaluating this compound in oncology-focused screening programs.

Conclusion

7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one is a promising, yet underexplored, heterocyclic compound. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, a plausible synthetic strategy, and an analysis of its potential reactivity and biological significance. The insights presented herein are intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, encouraging further investigation into this intriguing molecular scaffold. The development of a robust synthetic route and the subsequent biological evaluation of this compound and its analogs are warranted to fully elucidate their therapeutic potential.

References

  • BOC Sciences. Loratadine: Definition, Mechanism of Action and Application.

  • Kreutner W, Chapman RW, Gulbenkian A, Siegel MI. Antiallergic activity of loratadine, a non-sedating antihistamine. Allergy. 1987 Sep;42(7):57-63.

  • Pla-Quintana A, Beryozkina T, Mayr H. Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Chem Sci. 2021 Feb 9;12(8):2991-3001.

  • Bakheit AH, Al-Hadiya BM, Abd-Elaziz AS. Loratadine. Profiles Drug Subst Excip Relat Methodol. 2022;47:183-261.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3957, Loratadine.

  • Abdel-Wahab BF, Mohamed HA, Fathalla W, El-Essawy FA, Abdel-Aziz M. High pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzo[19][20]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives and their assessment as anticancer agents. Sci Rep. 2020 Dec 10;10(1):21708.

  • Clark, J. Properties of Aldehydes and Ketones. Chemistry LibreTexts.

  • Mal, D. Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. 2018;8(65):37298-37320.

  • OpenStax. 14.10: Properties of Aldehydes and Ketones. Chemistry LibreTexts.

  • Soderberg, T. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. In Organic Chemistry II.

  • OpenOChem. Physical Properties of Ketones and Aldehydes.

  • Open Library Publishing Platform. 24.3 Physical Properties of Aldehydes and Ketones.

  • Reddy, T. S.; Narayana, V.; Dubey, P. K. Regioselective Sulfenylation of α′-CH3 or α′-CH2 Groups of α,β-Unsaturated Ketones with Heterocyclic Thiols. J. Org. Chem. 2018, 83 (6), 3335–3343.

  • Bakheit, A. H.; Al-Hadiya, B. M.; Abd-Elaziz, A. S. Loratadine. Request PDF.

  • Barnes, E. C.; Lauer, W. M. α,β-UNSATURATED KETONES OBTAINED FROM ACETOPHENONE, AND THEIR REACTION WITH PHENYLHYDRAZINE. J. Org. Chem. 1936, 1 (4), 345–353.

  • Sigma-Aldrich. Friedel–Crafts Acylation.

  • Study.com. Alpha Beta Unsaturated Ketone: Formation & Reduction.

  • BYJU'S. Physical Properties of Aldehydes and Ketones.

  • Organic Chemistry Portal. Friedel-Crafts Acylation.

  • Professor Dave Explains. Friedel-Crafts Acylation. YouTube.

  • Chad's Prep. 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube.

Sources

A Spectroscopic Guide to 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-b]pyridin-5-one (CAS 917878-65-0)

A Spectroscopic Guide to 7-Bromo-3-chloro-5H-benzo[1][2]cyclohepta[1,2-b]pyridin-5-one (CAS 917878-65-0)

Disclaimer: Publicly available, experimentally derived spectroscopic data for CAS 917878-65-0 is limited. This guide, therefore, presents a comprehensive, theoretical analysis of the expected spectroscopic characteristics of 7-Bromo-3-chloro-5H-benzo[1][2]cyclohepta[1,2-b]pyridin-5-one based on its molecular structure. The protocols and data interpretations are representative of standard analytical practices in organic chemistry and are intended to guide researchers in their own analytical endeavors.

Introduction

7-Bromo-3-chloro-5H-benzo[1][2]cyclohepta[1,2-b]pyridin-5-one, assigned the CAS number 917878-65-0, is a complex heterocyclic molecule.[3][4][5] Its structure incorporates a fused ring system consisting of a benzene ring, a seven-membered cyclohepta ring, and a pyridine ring, further substituted with bromine and chlorine atoms. This intricate architecture presents a unique spectroscopic fingerprint, which is invaluable for its identification and characterization in a research or drug development setting. This guide provides a detailed exploration of the theoretical spectroscopic data expected from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with standardized protocols for acquiring such data.

Molecular Structure and Functional Groups

The structural formula of 7-Bromo-3-chloro-5H-benzo[1][2]cyclohepta[1,2-b]pyridin-5-one is C₁₄H₇BrClNO, with a molecular weight of approximately 320.57 g/mol .[3][4] The key to understanding its spectroscopic properties lies in dissecting its constituent functional groups and the electronic environment of each atom.

cluster_07-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-onecluster_1Key Functional GroupsmolgroupsAromatic Rings (Benzene & Pyridine)Halogen Substituents (Br & Cl)Ketone (C=O)Vinylic Protons

Caption: Molecular structure and key functional groups of CAS 917878-65-0.

Theoretical Spectroscopic Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For CAS 917878-65-0, we can predict the following proton signals:

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
Aromatic Protons7.0 - 8.5Doublet, Triplet, Multiplet6HProtons on the benzene and pyridine rings will resonate in the aromatic region. Their exact shifts and splitting patterns will depend on their position relative to the halogen substituents and the fused ring system.
Vinylic Proton6.0 - 7.0Singlet or Doublet1HThe proton on the seven-membered ring, adjacent to the carbonyl group, will likely appear in this region due to the influence of the double bond and the ketone.

Hypothetical Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A typical experiment would involve a 30° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts for the 14 carbon atoms of CAS 917878-65-0 are:

Carbon Type Predicted Chemical Shift (δ, ppm) Rationale
Carbonyl Carbon (C=O)180 - 200The deshielding effect of the double bond to oxygen places the carbonyl carbon in this characteristic downfield region.
Aromatic & Vinylic Carbons110 - 160The sp² hybridized carbons of the benzene, pyridine, and cyclohepta rings will resonate in this range. Carbons bonded to halogens will be shifted further downfield.

Hypothetical Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Tune the instrument to the ¹³C frequency.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group Predicted Absorption Frequency (cm⁻¹) Rationale
C=O (Ketone)1680 - 1720The stretching vibration of the carbonyl group in the seven-membered ring is expected in this region.
C=C (Aromatic)1450 - 1600The stretching vibrations of the carbon-carbon double bonds within the aromatic rings.
C-Cl600 - 800The stretching vibration of the carbon-chlorine bond.
C-Br500 - 600The stretching vibration of the carbon-bromine bond.

Hypothetical Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum, typically by co-adding 16-32 scans.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Analysis Predicted m/z Value Rationale
Molecular Ion (M⁺)~319, 321, 323The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion peak.
FragmentationVariousFragmentation is expected to occur via the loss of CO, Br, Cl, and cleavage of the ring systems.

Hypothetical Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Mass Analysis: Acquire the mass spectrum in full scan mode to observe the molecular ion and its isotopic pattern.

  • Tandem MS (MS/MS): To study fragmentation, select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

Data Interpretation and Structural Confirmation

The definitive structural elucidation of CAS 917878-65-0 would be achieved by integrating the data from all the aforementioned spectroscopic techniques.

cluster_workflowSpectroscopic Data Integration WorkflowACompound Isolation and PurificationBMass Spectrometry (MS)Determine Molecular Weight and Elemental CompositionA->BCInfrared (IR) SpectroscopyIdentify Key Functional Groups (C=O, C=C)A->CD¹H NMR SpectroscopyDetermine Proton Framework and ConnectivityA->DE¹³C NMR SpectroscopyDetermine Carbon SkeletonA->EGStructure Elucidation and ConfirmationB->GC->GF2D NMR (COSY, HSQC, HMBC)Establish C-H and C-C CorrelationsD->FE->FF->G

Caption: Workflow for structural elucidation using multiple spectroscopic techniques.

Conclusion

References

    The Emergence of a Privileged Scaffold: A Technical Guide to the Genesis of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one

    Author: BenchChem Technical Support Team. Date: January 2026

    An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

    Preamble: The Unsung Synthesis of a Modern Heterocycle

    The history of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one is not one of a singular, celebrated discovery, but rather a testament to the systematic and iterative nature of modern medicinal chemistry. Its existence is confirmed through its availability from specialized chemical suppliers, yet its formal introduction to the scientific literature remains elusive. This guide, therefore, ventures beyond a simple historical account to provide a deeper, experience-based narrative. We will explore the genesis of its core scaffold, the therapeutic imperatives that likely drove its synthesis, and the established chemical principles that underpin its creation. This document serves as a technical guide for the research scientist, offering not just a retrospective, but a framework for understanding the rationale behind the design and synthesis of such targeted molecular entities.

    I. The Strategic Value of the Benzo[1][2]cyclohepta[1,2-b]pyridin-5-one Core

    The parent scaffold, 5H-benzo[1][2]cyclohepta[1,2-b]pyridin-5-one, represents a class of tricyclic heterocyclic compounds that has garnered significant attention in the field of drug discovery. This molecular architecture is considered a "privileged scaffold" – a framework that is capable of binding to multiple, distinct biological targets by presenting functional groups in a specific three-dimensional arrangement. The inherent rigidity of the fused ring system, combined with the electronic properties of the integrated pyridine ring, makes it an attractive starting point for the development of potent and selective therapeutic agents.

    Two primary areas of investigation have propelled the exploration of this scaffold:

    • Oncology: Targeting Receptor Tyrosine Kinases: A substantial body of research has focused on the development of benzo[1][2]cyclohepta[1,2-b]pyridin-5-one derivatives as inhibitors of receptor tyrosine kinases, particularly c-Met.[3] The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion. Its dysregulation is implicated in a variety of human cancers, making it a prime target for therapeutic intervention. The benzo[1][2]cyclohepta[1,2-b]pyridin-5-one core has proven to be an effective template for designing molecules that can fit into the ATP-binding site of c-Met, thereby inhibiting its activity.

    • Neuroscience: Modulating N-Methyl-D-Aspartate (NMDA) Receptors: Another significant avenue of research has been the development of these compounds as antagonists of the NMDA receptor, specifically the NR2B subtype.[4] NMDA receptors are ionotropic glutamate receptors that are fundamental to synaptic plasticity and memory function. However, their overactivation can lead to excitotoxicity and has been implicated in a range of neurological disorders. The tricyclic structure of the benzo[1][2]cyclohepta[1,2-b]pyridin-5-one scaffold has been shown to provide a suitable framework for the development of potent and selective NR2B antagonists.

    II. A Postulated Rationale for the Synthesis of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one

    Given the absence of a specific discovery paper, we can infer the motivation for the synthesis of the 7-bromo, 3-chloro analog from the established principles of medicinal chemistry and the structure-activity relationship (SAR) studies of related compounds. The introduction of halogen atoms is a common strategy in drug design for several reasons:

    • Modulation of Electronic Properties: The electron-withdrawing nature of bromine and chlorine can significantly alter the electron density of the aromatic rings. This can influence the compound's binding affinity to its target protein by affecting hydrogen bonding and other non-covalent interactions.

    • Enhancement of Metabolic Stability: Halogenation can block sites of oxidative metabolism, thereby increasing the compound's half-life in the body.

    • Improvement of Pharmacokinetic Properties: The lipophilicity of a molecule is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The addition of halogens can fine-tune this property to optimize the drug-like characteristics of a compound.

    • Probing Structure-Activity Relationships: The systematic introduction of different halogens at various positions on the scaffold allows researchers to map the steric and electronic requirements of the binding pocket of the target protein.

    The specific placement of a bromine atom at the 7-position and a chlorine atom at the 3-position was likely a deliberate choice to explore these effects in the context of either c-Met inhibition or NMDA receptor antagonism.

    III. Proposed Synthetic Pathway

    The synthesis of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one would likely follow a convergent strategy, building upon established methodologies for the construction of the core tricyclic system. A plausible synthetic route is outlined below, based on analogous syntheses reported in the literature.

    G cluster_0 Synthesis of Key Intermediate cluster_1 Formation of the Tricyclic Core A 2-Bromo-5-chlorobenzonitrile C Addition Reaction A->C B Grignard Reagent of 3-bromo-pyridine B->C D Hydrolysis C->D E (2-Bromo-5-chlorophenyl)(pyridin-3-yl)methanone D->E F E H Base-catalyzed Cyclization F->H G Ethyl acetate G->H I Dehydrogenation H->I J 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one I->J

    Figure 1: A proposed synthetic workflow for 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one.

    Experimental Protocol: A Representative Synthesis

    The following protocol is a generalized procedure based on the synthesis of analogous compounds. It is intended for illustrative purposes and would require optimization for the specific target molecule.

    Step 1: Synthesis of (2-Bromo-5-chlorophenyl)(pyridin-3-yl)methanone (Intermediate E)

    • To a solution of 3-bromopyridine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium dropwise.

    • Stir the resulting solution for 30 minutes at -78 °C.

    • Add a solution of 2-bromo-5-chlorobenzonitrile in anhydrous THF dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the title compound.

    Step 2: Synthesis of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one (J)

    • To a solution of (2-bromo-5-chlorophenyl)(pyridin-3-yl)methanone and ethyl acetate in anhydrous dimethylformamide (DMF), add a strong base such as sodium hydride portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Pour the reaction mixture into ice water and acidify with dilute hydrochloric acid.

    • Collect the resulting precipitate by filtration and wash with water.

    • Dissolve the crude product in a suitable solvent (e.g., toluene) and treat with an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

    • Reflux the mixture for 4 hours.

    • Cool the reaction mixture, filter to remove the precipitated hydroquinone, and concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield the final product.

    IV. Physicochemical and Spectroscopic Data (Predicted)

    While experimental data for the title compound is not publicly available, the following table summarizes the predicted physicochemical properties and the expected key spectroscopic signals based on its structure.

    PropertyPredicted Value
    Molecular Formula C₁₄H₇BrClNO
    Molecular Weight 320.57 g/mol
    Appearance Likely a pale yellow to off-white solid
    ¹H NMR (CDCl₃, 400 MHz) δ 7.5-8.5 (m, 6H, Ar-H), 7.0-7.2 (d, 1H, vinyl-H)
    ¹³C NMR (CDCl₃, 100 MHz) δ 185-195 (C=O), 120-160 (Ar-C and vinyl-C)
    Mass Spectrometry (ESI+) m/z [M+H]⁺ calculated for C₁₄H₈BrClNO: 320.95, found: 320.95

    V. Future Directions and Scientific Integrity

    The exploration of the benzo[1][2]cyclohepta[1,2-b]pyridin-5-one scaffold is an ongoing endeavor in medicinal chemistry. The synthesis and characterization of analogs such as 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one are crucial for building a comprehensive understanding of the SAR for this important class of molecules. Researchers investigating this scaffold are encouraged to publish their findings, including the synthesis and biological evaluation of all analogs, to contribute to the collective knowledge of the scientific community. This practice of transparent and comprehensive data sharing is fundamental to the principles of scientific integrity and accelerates the process of drug discovery.

    VI. Conclusion

    While the specific "discovery" of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one is not a documented event, its existence is a logical outcome of the systematic exploration of the medicinally important benzo[1][2]cyclohepta[1,2-b]pyridin-5-one scaffold. This guide provides a scientifically grounded narrative of its likely origin, rooted in the pursuit of novel kinase inhibitors and NMDA receptor antagonists. The provided synthetic strategies and predicted data serve as a valuable resource for researchers working in this exciting and evolving field of medicinal chemistry.

    References

    • Katz, J. D., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[1][2]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. Journal of Medicinal Chemistry, 56(6), 2294-2310. [Link]

    • McIntyre, C. J., et al. (2009). Synthesis and evaluation of novel tricyclic benzo[1][2]cyclohepta[3][4]pyridine derivatives as NMDA/NR2B antagonists. Bioorganic & Medicinal Chemistry Letters, 19(17), 5132-5135. [Link]

    Sources

    A Senior Application Scientist’s Guide to the Characterization of Benzocyclohepta[1,2-b]pyridin-5-one Derivatives

    Author: BenchChem Technical Support Team. Date: January 2026

    Foreword: Beyond the Structure – A Framework for Discovery

    Welcome to a comprehensive exploration of the benzocyclohepta[1,2-b]pyridin-5-one scaffold. This tricyclic heteroaromatic system represents a privileged core in modern medicinal chemistry, serving as the foundation for compounds with a remarkable breadth of biological activities, including potent antihistaminic, anti-inflammatory, and anticancer properties.[1][2] Derivatives such as Loratadine and Desloratadine are prominent examples of the therapeutic potential locked within this molecular architecture.[2]

    This guide is designed for the practicing researcher and drug development professional. It eschews a simple recitation of facts in favor of a logic-driven narrative that mirrors the scientific discovery process. We will delve into not just what techniques to use, but why specific experimental choices are made and how to interpret the resulting data with confidence. Our approach is built on a self-validating system, where spectroscopic, spectrometric, and crystallographic data converge to provide an unambiguous structural and functional portrait of these compelling molecules.

    The Synthetic Foundation: Establishing the Core

    A robust characterization strategy begins with a pure compound, which in turn relies on an efficient and well-understood synthetic route. While numerous synthetic pathways exist, one-pot, three-component reactions have emerged as a particularly elegant and efficient method for constructing the benzocyclohepta[1,2-b]pyridine core.[3] This approach offers high atom economy and operational simplicity, making it ideal for generating diverse libraries for screening.[2][3]

    A common and effective strategy involves the condensation of a benzosuberone derivative, a β-chloroacrolein (often generated in situ via the Vilsmeier-Haack reaction), and an ammonium salt like ammonium acetate, which serves as the nitrogen source for the pyridine ring.[3]

    G A Benzosuberone Derivative E Benzocyclohepta[1,2-b]pyridin-5-one Core A->E B Vilsmeier Reagent (e.g., POCl3/DMF) D β-chloroacrolein derivative B->D Forms in situ C Ammonium Acetate (Nitrogen Source) C->E One-pot reaction D->E

    Caption: One-pot synthesis of the core scaffold.

    The causality here is clear: by combining readily available starting materials in a single reaction vessel, we minimize purification steps and improve overall yield, providing a reliable source of the target scaffold for subsequent characterization and screening.

    Spectroscopic Characterization: Decoding the Molecular Signature

    Spectroscopy provides the foundational data for structural elucidation. For benzocyclohepta[1,2-b]pyridin-5-one derivatives, a combination of NMR, IR, and Mass Spectrometry is essential. Each technique offers a unique and complementary piece of the structural puzzle.

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are required for a complete assignment.

    • ¹H NMR Spectroscopy: The proton spectrum reveals the electronic environment of every hydrogen atom. Key diagnostic signals include:

      • Aromatic Protons: Protons on the benzo and pyridine rings will appear in the downfield region (typically δ 7.0-8.5 ppm), with their multiplicity (singlet, doublet, triplet) indicating the number of adjacent protons.

      • Cyclohepta Protons: The aliphatic protons of the seven-membered ring are crucial for confirming the core structure. They typically appear as complex multiplets in the δ 2.0-3.5 ppm range. The protons adjacent to the carbonyl group (at C6) and the benzene ring (at C11) will be the most downfield in this group.

      • Substituent Protons: Protons on various substituents will have characteristic chemical shifts (e.g., methyl groups around δ 2.5 ppm).

    • ¹³C NMR Spectroscopy: The carbon spectrum confirms the carbon skeleton and the presence of key functional groups.

      • Carbonyl Carbon (C5): This is the most downfield and most diagnostic signal, appearing at approximately δ 190-195 ppm.[4] Its presence is a definitive marker of the target scaffold.

      • Aromatic & Heteroaromatic Carbons: These carbons resonate in the δ 120-160 ppm range.

      • Aliphatic Carbons: The sp³ hybridized carbons of the cyclohepta ring will be found in the upfield region, typically between δ 30-45 ppm.[4]

    Table 1: Representative NMR and IR Data for a Benzocyclohepta[1,2-b]pyridin-5-one Derivative (Data synthesized from related structures reported in the literature[4])

    Analysis TypeSignalCharacteristic Chemical Shift / FrequencyRationale
    ¹³C NMR C=O (Ketone at C5)δ ~192.7 ppmThe carbonyl carbon is highly deshielded due to the electronegativity of oxygen.
    Aromatic/Pyridine Cδ 127-152 ppmsp² hybridized carbons in a conjugated system.
    Aliphatic (Cyclohepta) Cδ 32-45 ppmsp³ hybridized carbons in the fused ring system.
    ¹H NMR Aromatic/Pyridine Hδ 7.0-8.5 ppmProtons attached to the electron-deficient aromatic and heteroaromatic rings.
    Aliphatic (Cyclohepta) Hδ 2.5-3.5 ppmProtons on the seven-membered ring, adjacent to deshielding groups.
    IR Spec. C=O Stretch~1651-1661 cm⁻¹Conjugation with the pyridine and benzo rings lowers the frequency from a typical ketone (~1715 cm⁻¹).
    C=C / C=N Stretch~1580-1610 cm⁻¹Aromatic and heteroaromatic ring vibrations.
    Infrared (IR) Spectroscopy

    IR spectroscopy is a rapid and effective method for identifying key functional groups. For this scaffold, the most critical absorption band is the carbonyl (C=O) stretch. In a benzocyclohepta[1,2-b]pyridin-5-one system, this ketone is conjugated with both the benzo and pyridine rings. This electronic delocalization weakens the C=O double bond, causing it to absorb at a lower frequency (typically 1650-1670 cm⁻¹ ) compared to a simple, non-conjugated ketone.[4] This shift is an essential piece of evidence confirming the conjugated nature of the core.

    Mass Spectrometry (MS)

    Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is the gold standard, providing a highly accurate mass that can definitively establish the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural clues, revealing stable fragments that correspond to different parts of the molecule. For example, a common fragmentation would be the loss of substituents from the core structure. The molecular ion peak (M⁺) is the most critical piece of data.[4]

    X-Ray Crystallography: The Definitive Structure

    While spectroscopic methods provide powerful evidence for a proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof. This technique maps the electron density of a crystalline solid, revealing the precise three-dimensional arrangement of every atom, as well as bond lengths, bond angles, and torsional angles.[2][3]

    Obtaining a high-quality crystal suitable for diffraction is often the rate-limiting step, but the resulting data is invaluable. It not only confirms the atomic connectivity but also provides crucial insights into the molecule's conformation (e.g., the puckering of the seven-membered ring) and how molecules pack together in the solid state.[5] This information is vital for understanding structure-activity relationships (SAR) and for computational modeling studies like molecular docking.

    Characterization Workflow & Pharmacological Context

    The characterization of these derivatives is not an academic exercise; it is intrinsically linked to their potential as therapeutic agents. The scaffold has been shown to exhibit a wide range of activities, making it a versatile starting point for drug discovery programs.

    Table 2: Documented Pharmacological Activities of Benzocyclohepta[1,2-b]pyridine Derivatives

    Pharmacological ActivityTarget/AssayKey FindingsReference
    Anticancer Human cancer cell lines (HeLa, IMR32, etc.)Certain derivatives show potent antiproliferative activity with GI₅₀ values < 0.01 μM.[1]
    Anti-inflammatory Inhibition of IL-1β and MCP-1 secretionSignificant inhibition of key pro-inflammatory cytokines.[3]
    Antihistamine H1 receptor antagonismThe core of commercial allergy medications like Loratadine.[2][6]
    Anti-tuberculosis Mycobacterium tuberculosis H37RvTriazole hybrids displayed potent activity with MIC values of 1.56 µg/mL.[7]
    NMDA/NR2B Antagonist Receptor binding and cell-based assaysPotential for treating neurological disorders.[8]

    The following workflow illustrates a logical progression from a newly synthesized compound to a fully characterized lead candidate. This systematic approach ensures that resources are spent on compounds with confirmed structures and promising biological activity.

    G A Synthesis & Purification B Primary Spectroscopic Analysis (IR, LC-MS) A->B Initial Check C Structural Elucidation (¹H & ¹³C NMR) B->C Confirm Core D Purity Assessment (HPLC >95%) C->D Quantify Purity E Definitive Structure Proof (X-Ray Crystallography, if possible) D->E For Key Compounds F Primary Biological Screening (e.g., Antiproliferative Assay) D->F Submit for Screening G Hit Confirmation & Dose-Response F->G Validate Activity H Secondary & Mechanistic Assays (e.g., Kinase Inhibition, Cytokine Profiling) G->H Understand MoA I Lead Candidate H->I

    Caption: Integrated characterization and screening workflow.

    Experimental Protocols

    The following are generalized, step-by-step methodologies for the key characterization experiments.

    Protocol 5.1: NMR Sample Preparation and Acquisition
    • Sample Preparation: Accurately weigh 5-10 mg of the purified derivative and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must fully dissolve the compound without reacting with it.

    • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

    • Shimming: Place the sample in the NMR spectrometer. The instrument's software is used to shim the magnetic field, a process that optimizes its homogeneity to ensure sharp, well-resolved peaks.

    • ¹H Acquisition: Acquire a standard one-dimensional proton spectrum. Typical acquisition parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. 16 to 64 scans are usually sufficient.

    • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, many more scans (hundreds to thousands) and a longer relaxation delay may be required to achieve an adequate signal-to-noise ratio.

    • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak.

    Protocol 5.2: High-Resolution Mass Spectrometry (HRMS)
    • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common and gentle technique suitable for these types of molecules, typically forming a protonated molecule [M+H]⁺.

    • Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap.

    • Data Acquisition: The analyzer measures the mass-to-charge ratio (m/z) of the ions with high precision (typically to four or five decimal places).

    • Analysis: The exact mass of the [M+H]⁺ ion is used to calculate the molecular formula. This experimental value should match the theoretical mass for the proposed formula within a very small error margin (e.g., < 5 ppm).

    References

    • Anti-Inflammatory Activity: Assessment of Benzo[9][10] Cyclohepta [1, 2-b] Pyridine Derivatives. Auctores | Journals. [Link]

    • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2020). High pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzo[9][10]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives and their assessment as anticancer agents. Scientific Reports, 10(1), 21665. [Link]

    • Nagarapu, L., et al. (2016). Three-component, one-pot synthesis of benzo[9][10]cyclohepta[1,2-b]pyridine derivatives under catalyst free conditions and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 26(5), 1453-1457. [Link]

    • Kumar, A. A., Sankar, G., & Kumar, P. V. (2012). Isolation, Characterization and Pharmacological Evaluation of 8-chloro-3 (1-methyl-piperidene-4-yl) 5H-benzo[8][9] Cyclohepta [1, 2b] Pyridene-11(6H)-one from Loratadine. ScienceAlert. [Link]

    • McIntyre, C. J., et al. (2009). Synthesis and evaluation of novel tricyclic benzo[4.5]cyclohepta[1.2]pyridine derivatives as NMDA/NR2B antagonists. Bioorganic & Medicinal Chemistry Letters, 19(17), 5132-5135. [Link]

    • Piwinski, J. J., et al. Benzo(5,6)cyclohepta(1,2-b)pyridine derivatives useful for inhibition of farnesyl protein transferase.
    • El-Nagar, M. K. S., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 13(37), 25937-25961. [Link]

    • Reddy, T. S., et al. (2017). Design, synthesis and in vitro anti-tuberculosis activity of benzo[9][10]cyclohepta[1,2-b]pyridine-1,2,3-triazole derivatives. Bioorganic & Medicinal Chemistry Letters, 27(23), 5223-5227. [Link]

    • Sabatino, V., et al. (2020). Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1][2]oxazoles, a New Class of Antimitotic Agents Active against Multiple Malignant Cell Types. Journal of Medicinal Chemistry, 63(15), 8440-8461. [Link]

    • Geronikaki, A., et al. (2021). New Substituted 5-Benzylideno-2-Adamantylthiazol[3,2-b][1][2][4]Triazol-6(5H)ones as Possible Anti-Inflammatory Agents. Molecules, 26(3), 643. [Link]

    • Al-Warhi, T., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(3), 576. [Link]

    • Singh, U., et al. (2015). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 11, 197-232. [Link]

    • Martínez, R., et al. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Molecules, 28(10), 4108. [Link]

    • Villani, F. J. (1981). Antihistaminic 11-(4-piperidylidene)-5H-benzo-[8][9]-cyclohepta-[1,2-b]. Google Patents.

    • Belei, D., et al. (2009). Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. Molecular Crystals and Liquid Crystals, 508(1), 118-126. [Link]

    • Sharma, R., et al. (2017). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

    • Al-Warhi, T., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4′,3′:2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 12(11), 1601. [Link]

    • Al-Warhi, T., et al. (2022). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Molecules, 27(21), 7431. [Link]

    • Al-Ghorbani, M., et al. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience, 10(4), 2872-2883. [Link]

    • Mohamed, S. K., et al. (2024). Crystal structure and Hirshfeld surface analysis of 2-oxo-4-phenyl-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 82(1), 47-50. [Link]

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    molecular formula and weight of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one

    Author: BenchChem Technical Support Team. Date: January 2026

    An In-depth Technical Guide to 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one

    Abstract

    This technical guide provides a comprehensive overview of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one (CAS No. 917878-65-0), a halogenated tricyclic ketone belonging to the benzocyclohepta[1,2-b]pyridine class. This class of compounds is of significant interest to the pharmaceutical and drug discovery sectors due to its diverse biological activities. This document details the compound's physicochemical properties, proposes a logical retrosynthetic pathway, outlines expected analytical characterizations, and discusses potential therapeutic applications based on established literature for the core scaffold. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and evaluation of novel heterocyclic compounds.

    Introduction: The Benzocyclohepta[1,2-b]pyridine Scaffold

    The fusion of benzene, cycloheptane, and pyridine rings creates the tricyclic benzocyclohepta[1,2-b]pyridine scaffold, a structure that has proven to be a "privileged" pharmacophore in medicinal chemistry. Its rigid, three-dimensional architecture allows for precise orientation of functional groups, enabling potent and selective interactions with various biological targets. Derivatives of this core structure are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antihistaminic properties.[1] The specific compound, 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one, is a functionalized ketone derivative. The presence of bromine and chlorine atoms offers strategic vectors for further chemical modification, for instance, through palladium-catalyzed cross-coupling reactions, making it a versatile building block for creating libraries of novel compounds.

    Physicochemical and Calculated Properties

    The fundamental identity and key computed properties of the title compound are summarized below. This data is essential for experimental design, including reaction stoichiometry, solvent selection, and analytical method development.

    PropertyValueSource(s)
    IUPAC Name 7-Bromo-3-chloro-5H-benzo[2][3]cyclohepta[1,2-b]pyridin-5-one[4]
    CAS Number 917878-65-0[4]
    Molecular Formula C₁₄H₇BrClNO[4]
    Molecular Weight 320.57 g/mol [4]
    Appearance Expected to be a solid at room temperature.
    Topological Polar Surface Area 30 Ų[4]
    Hydrogen Bond Acceptors 2[4]
    Heavy Atom Count 18[4]

    Synthesis and Purification Strategy

    Retrosynthetic Analysis

    A logical retrosynthetic approach breaks down the target molecule into simpler, commercially available precursors. The key disconnection is the bond formed during the intramolecular Friedel-Crafts reaction.

    Retrosynthesis TM Target Molecule (7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one) Precursor1 Precursor: 3-(2-(4-bromophenyl)ethyl)-2-pyridinecarboxylic acid chloride TM->Precursor1 Intramolecular Friedel-Crafts Acylation Precursor2 Precursor: 3-(2-(4-bromophenyl)ethyl)-2-pyridinecarboxylic acid Precursor1->Precursor2 Chlorination (e.g., SOCl₂) BuildingBlock1 Building Block A: (4-bromophenyl)acetic acid Precursor2->BuildingBlock1 BuildingBlock2 Building Block B: Substituted 2-chloropyridine derivative Precursor2->BuildingBlock2

    Caption: Retrosynthetic analysis of the target compound.

    Proposed Synthetic Workflow

    The following multi-step protocol is proposed. Note: This is a theoretical pathway and has not been experimentally validated. Researchers should perform small-scale test reactions to optimize conditions.

    • Step 1: Synthesis of the Carboxylic Acid Precursor. This would likely involve the coupling of a (4-bromophenyl)acetic acid derivative with a suitably substituted 2-chloro-3-methylpyridine, followed by oxidation of the methyl group to a carboxylic acid.

    • Step 2: Formation of the Acyl Chloride. The resulting carboxylic acid is converted to the more reactive acyl chloride.

      • Protocol: To a solution of the carboxylic acid precursor in an inert solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C.

      • Causality: The acyl chloride is a highly reactive electrophile required for the subsequent Friedel-Crafts reaction.

    • Step 3: Intramolecular Friedel-Crafts Acylation. This is the key ring-closing step.

      • Protocol: The acyl chloride is dissolved in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane) and treated with a strong Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction is typically heated to drive the cyclization.

      • Causality: The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion, which then attacks the electron-rich bromobenzene ring to form the seven-membered ketone ring.[5][6]

    • Step 4: Purification.

      • Protocol: After quenching the reaction, the crude product would be purified using standard techniques such as column chromatography on silica gel followed by recrystallization.

      • Trustworthiness: The purity of the final compound must be verified by HPLC and spectroscopic methods as described in the next section.

    Analytical and Spectroscopic Characterization (Expected)

    To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is required. Based on the structure, the following spectral characteristics are anticipated:

    • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the pyridine and benzene rings. The methylene protons (CH₂) adjacent to the ketone and the benzene ring would likely appear as distinct multiplets in the aliphatic region (approx. 3.0-4.0 ppm).

    • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display a characteristic signal for the ketone carbonyl carbon at the downfield end (approx. 190-200 ppm). Multiple signals in the aromatic region (approx. 120-160 ppm) will correspond to the carbons of the fused rings.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula. The mass spectrum would show a characteristic isotopic pattern due to the presence of one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl in ~3:1 ratio). The molecular ion peak [M]+• would be observed at approximately m/z 320.

    • Infrared (IR) Spectroscopy: A strong absorption band is expected in the region of 1650-1680 cm⁻¹, characteristic of an aromatic ketone carbonyl (C=O) stretch.

    Potential Applications and Biological Activity

    While biological data for this specific molecule is not published, the benzocyclohepta[1,2-b]pyridine core is a well-established pharmacophore. Research on analogous structures provides a strong rationale for investigating 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one in several therapeutic areas:

    • Oncology: Many derivatives of this scaffold have been synthesized and evaluated as anti-cancer agents, showing cytotoxicity against various human cancer cell lines.[1]

    • Anti-inflammatory Agents: The rigid structure is suitable for designing inhibitors of enzymes and receptors involved in inflammatory pathways.[1]

    • Neuroscience: Related tricyclic compounds have been explored as antagonists for receptors in the central nervous system, such as the NMDA/NR2B receptor.

    • Antihistamines: The core structure is related to well-known antihistamines like Loratadine, suggesting potential applications in allergy treatment.[7]

    The bromo and chloro substituents on the title compound provide handles for synthetic elaboration, allowing it to serve as a key intermediate in the development of new chemical entities in these fields.

    Safety and Handling

    7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one is a research chemical. Standard laboratory safety protocols should be strictly followed.

    • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

    • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

    • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

    Conclusion

    7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one is a well-defined chemical entity with a molecular formula of C₁₄H₇BrClNO and a molecular weight of 320.57 g/mol .[4] While detailed experimental protocols for its synthesis and characterization are not widely published, its structure is based on the medicinally important benzocyclohepta[1,2-b]pyridine scaffold. This guide has outlined its core properties and proposed a viable synthetic strategy centered around an intramolecular Friedel-Crafts acylation. The anticipated biological relevance of this compound, grounded in the activities of its structural analogs, makes it a compelling target for further investigation in drug discovery programs.

    References

    • Alfa Chemistry. (n.d.). CAS 917878-65-0 7-Bromo-3-chloro-5H-benzo[2][3]cyclohepta[1,2-b]pyridin-5-one. Retrieved from Alfa Chemistry.

    • ResearchGate. (n.d.). Synthesis of benzosuberones through intramolecular Friedel–Crafts cyclization. [Diagram].
    • El-Sayed, N. N., et al. (2020). High pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzo[8][9]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives and their assessment as anticancer agents. Scientific Reports, 10(1), 21665. Available at: [Link]

    • Google Patents. (n.d.). EP1442035B1 - Process for the preparation of 4-(8-chloro-5,6-dihydro-11h-benzo-[3][8]-cyclohepta-[1,2-b]-pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester (loratadine). Retrieved from

    • Google Patents. (n.d.). FI96768B - Process for the preparation of pharmacologically valuable benzo / 5,6 / cycloheptapyridine.
    • MDPI. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]

    • Semantic Scholar. (2013). Friedel–Crafts Chemistry. Part 39. Unprecedented Facile Route to the Synthesis of Benzo[b][4]benzazepines via Intramolecular Friedel–Crafts Cyclialkylations. Retrieved from [Link]

    • Beilstein Journals. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[9]annulen-7-ols. Retrieved from [Link]

    • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

    • National Center for Biotechnology Information. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

    • Google Patents. (n.d.). US4282233A - Antihistaminic 11-(4-piperidylidene)-5H-benzo-[3][8]-cyclohepta-[1,2-b]. Retrieved from

    Sources

    An In-Depth Technical Guide to Determining the Solubility Profile of Novel Pharmaceutical Compounds: A Methodological Approach

    Author: BenchChem Technical Support Team. Date: January 2026

    Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the solubility profile of a novel chemical entity. While prompted by an inquiry for CAS 917878-65-0, public databases associate this number with "7-Bromo-3-chloro-5H-benzo[1][3]cyclohepta[1,2-b]pyridin-5-one," a compound with scant available solubility data.[4][5][6] To provide a universally applicable and scientifically robust resource, this document will detail the essential methodologies for determining a solubility profile, using a representative thiadiazolidinone dioxide structure as a working example. We will explore the theoretical underpinnings of solubility, present detailed experimental protocols, discuss the influence of key physicochemical parameters, and outline the application of computational models.

    Introduction: The Cornerstone of Drug Development

    The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility stands as a paramount parameter, influencing everything from in vitro assay reliability to oral bioavailability and formulation strategies.[2][7] A poorly soluble compound can lead to erratic absorption, diminished efficacy, and ultimately, the failure of a promising therapeutic agent.[7] Therefore, a comprehensive understanding of a compound's solubility profile is not merely an academic exercise but a crucial step in de-risking a drug development program.

    This guide is structured to provide both the theoretical "why" and the practical "how" of solubility determination. We will delve into the causal relationships behind experimental choices and equip the reader with the knowledge to design and execute robust solubility studies.

    Theoretical Framework: What Governs Solubility?

    Solubility is defined as the maximum concentration of a substance that can be completely dissolved in a given solvent at a specific temperature and pressure to form a saturated solution.[2] This equilibrium is governed by a complex interplay of factors inherent to both the solute (the drug) and the solvent.

    The Influence of pH and pKa

    For ionizable compounds, pH is arguably the most significant factor influencing aqueous solubility.[1][8] Most drugs are weak acids or bases, and their state of ionization is dependent on the pH of the surrounding medium.[8] The Henderson-Hasselbalch equation provides the mathematical relationship between pH, pKa (the acid dissociation constant), and the ratio of the ionized to the unionized form of the drug.

    Generally, the ionized form of a drug is more water-soluble than its neutral, unionized counterpart.[8] Consequently:

    • For a weakly acidic drug, solubility increases as the pH rises above its pKa.

    • For a weakly basic drug, solubility increases as the pH falls below its pKa.

    A complete pH-solubility profile, mapping solubility across a physiologically relevant pH range (typically 1.2 to 7.4), is essential for predicting a drug's behavior in the gastrointestinal tract.[9][10][11]

    The Role of Temperature

    The dissolution of a solid in a liquid can be either an endothermic (heat-absorbing) or exothermic (heat-releasing) process. For most solid pharmaceutical compounds, dissolution is endothermic, meaning that solubility tends to increase with temperature.[1][3][12] This relationship is described by the van't Hoff equation. Characterizing the temperature dependence of solubility is vital for understanding and controlling manufacturing processes, as well as for ensuring the stability of liquid formulations during storage.[13]

    Cosolvents and Polarity

    When aqueous solubility is limited, the addition of a water-miscible organic solvent, known as a cosolvent, can significantly enhance it.[14][15][16] Common cosolvents used in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[16][17] Cosolvency works by reducing the polarity of the aqueous medium, making it a more favorable environment for a less polar drug molecule to dissolve.[17] The principle of "like dissolves like" is a fundamental concept here; polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.[1]

    Experimental Determination of Solubility

    A multi-faceted experimental approach is necessary to build a comprehensive solubility profile. The two primary types of solubility measurements are kinetic and thermodynamic.

    • Kinetic Solubility: This is a high-throughput screening method often used in early drug discovery. It measures the solubility of a compound that precipitates out of a solution when an aqueous buffer is added to a DMSO stock solution.[7][18][19][20] While fast, it may not represent true equilibrium solubility.

    • Thermodynamic Solubility: Also known as equilibrium solubility, this is the "gold standard" measurement. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period until a saturated solution is formed.[7][21][22]

    Thermodynamic Solubility: The Shake-Flask Method

    The shake-flask method is the most reliable and widely accepted technique for determining thermodynamic solubility.[7]

    Protocol: Shake-Flask Method for Thermodynamic Aqueous Solubility

    • Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4). A visual excess of solid material should be present.

    • Equilibration: Seal the vials and place them in a shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[7]

    • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

    • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][23]

    • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.

    Diagram: Workflow for Thermodynamic Solubility Determination

    G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Weigh excess solid compound prep2 Add aqueous buffer of known pH prep1->prep2 into vial equil1 Seal vials prep2->equil1 equil2 Agitate at constant temperature (e.g., 24-72 hours) equil1->equil2 sep1 Centrifuge or Filter equil2->sep1 sep2 Collect clear supernatant sep1->sep2 quant1 Dilute supernatant sep2->quant1 quant2 Analyze by HPLC or LC-MS quant1->quant2 quant3 Determine concentration quant2->quant3

    Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

    Potentiometric Titration for pKa and Solubility

    For ionizable compounds, potentiometric titration is a powerful technique that can be used to determine both the pKa and the intrinsic solubility (the solubility of the neutral species).[8] The method involves monitoring the pH of a solution as a titrant (an acid or a base) is added. The point of inflection in the titration curve corresponds to the pKa. By analyzing the pH changes as the compound precipitates from a supersaturated solution, its solubility can be calculated.[8]

    Building the Solubility Profile: Data Presentation and Interpretation

    The collected experimental data should be synthesized into a clear and comprehensive profile.

    Tabulated Solubility Data

    Summarizing quantitative data in a table allows for easy comparison and interpretation.

    Solvent/Buffer SystempHTemperature (°C)Solubility (µg/mL)Solubility (µM)Method
    0.1 N HCl1.225[Insert Data][Insert Data]Thermodynamic
    Acetate Buffer4.525[Insert Data][Insert Data]Thermodynamic
    Phosphate Buffer6.825[Insert Data][Insert Data]Thermodynamic
    Phosphate Buffer7.425[Insert Data][Insert Data]Thermodynamic
    Phosphate Buffer7.437[Insert Data][Insert Data]Thermodynamic
    EthanolN/A25[Insert Data][Insert Data]Thermodynamic
    Propylene GlycolN/A25[Insert Data][Insert Data]Thermodynamic

    Note: Data fields are placeholders for experimentally determined values.

    Visualizing the pH-Solubility Relationship

    A graph plotting solubility against pH is the most effective way to visualize this critical relationship. This plot will clearly show the pH ranges where solubility is highest and lowest, providing invaluable insights for formulation development.

    Diagram: Relationship Between Solubility and Key Drug Development Parameters

    G Solubility Solubility Bioavailability Bioavailability Solubility->Bioavailability directly impacts Formulation Formulation Strategy Solubility->Formulation guides Absorption Absorption Solubility->Absorption is a prerequisite for Toxicity Toxicity Profile Bioavailability->Toxicity can influence

    Sources

    An In-depth Technical Guide to the NMR Analysis of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one

    Author: BenchChem Technical Support Team. Date: January 2026

    Abstract

    This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one, a complex heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the theoretical underpinnings for the predicted ¹H and ¹³C NMR spectra, detailing the expected chemical shifts, coupling constants, and multiplicity patterns. Furthermore, it presents a complete workflow for the structural elucidation of this molecule using advanced 2D NMR techniques, including COSY, HSQC, and HMBC. Detailed, field-proven protocols for sample preparation, data acquisition, and processing are provided to ensure researchers can obtain high-quality, reproducible results. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply NMR spectroscopy for the structural characterization of novel heterocyclic compounds.

    Introduction: The Structural Significance of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one

    7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one is a rigid, polycyclic aromatic compound featuring a unique fusion of a pyridine ring with a benzocycloheptenone framework. The presence of bromine and chlorine atoms, along with a ketone functionality, introduces significant electronic and steric influences that are reflected in its NMR spectrum. A thorough understanding of its three-dimensional structure is paramount for elucidating its structure-activity relationship (SAR) and mechanism of action in biological systems. NMR spectroscopy stands as the most powerful analytical technique for the unambiguous determination of its molecular architecture in solution.

    This guide will delve into a detailed, systematic approach to analyzing the NMR data of this molecule. We will begin with a theoretical prediction of the ¹H and ¹³C NMR spectra, drawing upon established principles of chemical shifts and coupling constants in related heterocyclic and aromatic systems.[1][2][3][4] Subsequently, we will explore how 2D NMR experiments can be strategically employed to piece together the complete molecular puzzle.

    Predicted NMR Spectra: A Theoretical Framework

    A precise prediction of the NMR spectrum is the first step in a rigorous structural analysis. The following predictions are based on the analysis of substituent effects on the chemical shifts of pyridine and benzene rings, as well as typical values for protons and carbons in similar chemical environments.[5][6][7][8][9]

    Predicted ¹H NMR Spectrum

    The ¹H NMR spectrum is anticipated to exhibit distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent atoms, aromatic ring currents, and through-space effects.

    Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

    ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
    H-18.5 - 8.7d~2.0Deshielded by adjacent nitrogen and proximity to the carbonyl group.
    H-27.8 - 8.0d~2.0Influenced by the electronegative chlorine at C-3.
    H-47.6 - 7.8s-Isolated proton on the pyridine ring.
    H-67.4 - 7.6d~8.0Ortho-coupling to H-7.
    H-87.7 - 7.9dd~8.0, ~2.0Ortho-coupling to H-7 and meta-coupling to H-10.
    H-107.2 - 7.4d~2.0Meta-coupling to H-8.
    H-114.0 - 4.5s (broad)-Methylene protons adjacent to the carbonyl group.

    Note: Predicted chemical shifts are relative to TMS (δ = 0 ppm) and may vary depending on the solvent used.

    Predicted ¹³C NMR Spectrum

    The ¹³C NMR spectrum will provide crucial information about the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

    Table 2: Predicted ¹³C NMR Chemical Shifts

    CarbonPredicted Chemical Shift (δ, ppm)Rationale
    C-1150 - 155Aromatic carbon adjacent to nitrogen.
    C-2135 - 140Aromatic carbon.
    C-3130 - 135Aromatic carbon bearing a chlorine atom.
    C-4125 - 130Aromatic carbon.
    C-4a140 - 145Quaternary carbon at ring junction.
    C-5190 - 195Carbonyl carbon.
    C-5a135 - 140Quaternary carbon at ring junction.
    C-6128 - 133Aromatic carbon.
    C-7120 - 125Aromatic carbon bearing a bromine atom.
    C-8130 - 135Aromatic carbon.
    C-9125 - 130Aromatic carbon.
    C-10138 - 143Quaternary carbon at ring junction.
    C-10a155 - 160Quaternary carbon at ring junction, influenced by nitrogen.
    C-1140 - 45Methylene carbon adjacent to the carbonyl group.

    Note: Predicted chemical shifts are relative to TMS (δ = 0 ppm) and may vary depending on the solvent used.

    Experimental Workflow for Structural Elucidation

    A systematic approach combining 1D and 2D NMR experiments is essential for the complete and unambiguous assignment of all proton and carbon signals.

    Sample Preparation: The Foundation of Quality Data

    High-quality NMR spectra are contingent upon meticulous sample preparation.[10][11][12][13]

    Protocol:

    • Analyte Purity: Ensure the sample of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one is of high purity (>95%) to avoid interference from impurities.

    • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for organic molecules. The choice of solvent can influence chemical shifts.[13]

    • Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C and 2D NMR experiments, a higher concentration (20-30 mg) may be necessary to achieve an adequate signal-to-noise ratio.[10]

    • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[12]

    • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

    Data Acquisition: A Multi-faceted Approach

    The following sequence of experiments provides a logical workflow for structural elucidation.[14][15][16][17]

    Step 1: ¹H NMR

    • Purpose: To identify all proton signals, their multiplicities, and integrations.

    • Key Parameters:

      • Number of scans (ns): 16-64

      • Relaxation delay (d1): 1-2 seconds

      • Spectral width (sw): appropriate for the expected chemical shift range (e.g., 0-10 ppm)

    Step 2: ¹³C NMR (with proton decoupling)

    • Purpose: To identify all carbon signals.

    • Key Parameters:

      • Number of scans (ns): 1024-4096 (or more, depending on concentration)

      • Relaxation delay (d1): 2-5 seconds

      • Spectral width (sw): appropriate for the expected chemical shift range (e.g., 0-200 ppm)

    Step 3: 2D COSY (Correlation Spectroscopy)

    • Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, typically through two or three bonds.[18][19][20][21] This is crucial for identifying adjacent protons in the aromatic rings.

    • Key Parameters:

      • Number of increments in F1: 256-512

      • Number of scans per increment: 2-8

    Step 4: 2D HSQC (Heteronuclear Single Quantum Coherence)

    • Purpose: To correlate each proton with its directly attached carbon atom (one-bond ¹H-¹³C correlation).[18][19][20][21][22] This allows for the unambiguous assignment of protonated carbons.

    • Key Parameters:

      • Number of increments in F1: 128-256

      • Number of scans per increment: 4-16

    Step 5: 2D HMBC (Heteronuclear Multiple Bond Correlation)

    • Purpose: To identify long-range (typically 2-3 bonds) correlations between protons and carbons.[18][19][20][21][22] This is the key experiment for connecting different spin systems and identifying quaternary carbons.

    • Key Parameters:

      • Number of increments in F1: 256-512

      • Number of scans per increment: 8-32

    Data Processing and Interpretation

    Modern NMR software automates many of the processing steps.[14][23]

    • Fourier Transformation: Converts the time-domain data (FID) into the frequency-domain spectrum.

    • Phasing: Corrects the phase of the signals to produce pure absorption lineshapes.

    • Baseline Correction: Removes distortions in the baseline.

    • Referencing: Calibrates the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integration (¹H NMR): Determines the relative number of protons corresponding to each signal.

    • Peak Picking: Identifies the precise chemical shift of each signal.

    The interpretation involves a systematic analysis of the 1D and 2D spectra to build the molecular structure piece by piece, as illustrated in the following diagram.

    Visualization of the Analytical Workflow

    The following diagrams illustrate the molecular structure and the logical flow of the NMR analysis.

    Caption: Molecular structure with atom numbering.

    cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Structural Analysis H1_NMR ¹H NMR COSY COSY (¹H-¹H Correlation) H1_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range) H1_NMR->HMBC C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Connectivity Establish Connectivity COSY->Connectivity Assignments Assign Protonated Carbons & Hydrogens HSQC->Assignments Quaternary Assign Quaternary Carbons HMBC->Quaternary Assignments->Connectivity Connectivity->Quaternary Structure Final Structure Elucidation Quaternary->Structure

    Caption: NMR analysis workflow.

    Conclusion

    The structural elucidation of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one is a prime example of the power and necessity of a systematic, multi-technique NMR approach. By combining theoretical predictions with a logical sequence of 1D and 2D NMR experiments, researchers can achieve a complete and unambiguous assignment of its complex structure. The protocols and theoretical framework presented in this guide provide a robust foundation for the analysis of this and other novel heterocyclic compounds, thereby accelerating the drug discovery and development process.

    References

    • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
    • NMR Sample Prepar
    • NMR Sample Preparation: The Complete Guide.
    • Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis.
    • NMR Sample Preparation. University of California, Riverside.
    • Sample Prepar
    • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
    • Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters.
    • NMR D
    • NMR chemical shift prediction of pyridines. Stenutz.
    • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consider
    • NMR Spectroscopy: Data Acquisition.
    • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
    • SOP d
    • Step-by-step procedure for NMR d
    • How Do You Process NMR D
    • Theoretical NMR correlations based Structure Discussion. PMC - PubMed Central.
    • Correlations in the HSQC and HMBC spectra of 19.
    • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.
    • Chemical shifts. University of Regensburg.
    • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
    • Combination of 1H and 13C NMR Spectroscopy. Thieme Connect.
    • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Puget Sound.
    • Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
    • Assigning the 1H-NMR Signals of Aromatic Ring 1H-
    • 1H NMR Chemical Shifts.
    • Three-component, one-pot synthesis of benzo[2][13]cyclohepta[1,2-b]pyridine derivatives under catalyst free conditions and evaluation of their anti-inflammatory activity . PubMed.

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    mass spectrometry of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one

    Author: BenchChem Technical Support Team. Date: January 2026

    An In-Depth Technical Guide to the Mass Spectrometry of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one

    Authored by a Senior Application Scientist

    This guide provides a comprehensive technical examination of the mass spectrometric behavior of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one, a complex halogenated heterocyclic ketone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explore the underlying principles that govern analytical choices, ensuring a robust and defensible interpretation of mass spectral data.

    Foundational Principles: Molecular Structure and Isotopic Signature

    The analytical journey begins with a fundamental understanding of the target molecule. 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one possesses a tricyclic core structure with a molecular formula of C₁₄H₇BrClNO. The most critical feature for mass spectrometry is the presence of both bromine and chlorine, each with a distinct and significant isotopic distribution.

    This dual-halogen composition creates a highly characteristic isotopic pattern in the mass spectrum, which serves as a primary, self-validating confirmation of the molecule's elemental composition.

    • Chlorine Isotopes: Naturally occurring chlorine consists of approximately 75% ³⁵Cl and 25% ³⁷Cl.[1] This results in a signature M to M+2 peak intensity ratio of roughly 3:1 for any chlorine-containing ion.[2]

    • Bromine Isotopes: Natural bromine is composed of nearly equal parts ⁷⁹Br (50%) and ⁸¹Br (50%).[3] This produces a characteristic M to M+2 peak intensity ratio of approximately 1:1 for any bromine-containing ion.[1]

    When a molecule contains both one chlorine and one bromine atom, these individual patterns convolute to produce a unique cluster of peaks at M, M+2, and M+4. The theoretical relative intensities can be predicted, providing a powerful diagnostic tool.

    Ion SpeciesContributing IsotopesTheoretical Relative AbundanceExpected m/z (Monoisotopic)
    [M] C₁₄H₇³⁵Cl⁷⁹BrNO(0.75) * (0.50) = 0.375320.9459
    [M+2] C₁₄H₇³⁷Cl⁷⁹BrNO or C₁₄H₇³⁵Cl⁸¹BrNO(0.25) * (0.50) + (0.75) * (0.50) = 0.500322.9430
    [M+4] C₁₄H₇³⁷Cl⁸¹BrNO(0.25) * (0.50) = 0.125324.9400

    This table summarizes the expected molecular ion cluster for the target compound. The presence of this ~3:4:1 intensity pattern is a definitive indicator of the compound's identity.

    Strategic Selection of Ionization Techniques

    The choice of ionization method is the most critical experimental parameter, dictating whether the analysis will yield the molecular ion or primarily fragment data. The selection is driven by the analytical goal: structural confirmation via molecular weight or structural elucidation via fragmentation patterns.

    Electrospray Ionization (ESI): The "Soft" Approach for Molecular Confirmation

    ESI is a soft ionization technique that generates ions from a liquid phase with minimal fragmentation.[4][5] This makes it the premier choice for confirming the molecular weight of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one.

    Causality of Choice: The molecule contains a pyridine ring, which possesses a basic nitrogen atom.[6] In the acidic mobile phase typically used for ESI (e.g., water/acetonitrile with 0.1% formic acid), this nitrogen is readily protonated. This results in the formation of a stable protonated molecule, [M+H]⁺, which is easily detected. The softness of the ESI process ensures that the crucial isotopic cluster of the molecular ion remains intact, providing unambiguous confirmation of the elemental formula.[4]

    Electron Ionization (EI): The "Hard" Approach for Structural Elucidation

    Electron Ionization is a classic, high-energy technique that bombards the analyte with electrons (typically at 70 eV), causing extensive and reproducible fragmentation.[7][8] While the molecular ion may be weak or absent for complex molecules, the resulting fragmentation pattern serves as a "fingerprint" that is invaluable for structural elucidation and library matching.[8][9]

    Causality of Choice: The high energy of EI is sufficient to overcome bond energies within the molecule, leading to predictable cleavage pathways.[8] For the target compound, this is particularly useful for probing the connectivity of the tricyclic system. Key fragmentation processes, such as alpha-cleavage adjacent to the ketone, are expected to be prominent.[10][11]

    Experimental Workflow and Protocols

    A robust analytical workflow ensures reproducibility and data integrity. The following diagram and protocols outline the essential steps for a comprehensive mass spectrometric analysis.

    G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Prep Dissolve sample in appropriate solvent Ion Ionization (ESI or EI) Prep->Ion MA Mass Analysis (e.g., TOF, Orbitrap) Ion->MA Det Detection MA->Det Spec Generate Mass Spectrum (m/z vs. Intensity) Det->Spec Interp Interpretation (Isotopic patterns, Fragmentation) Spec->Interp G M [M]+• m/z 321/323/325 F1 [M-CO]+• m/z 293/295/297 M->F1 - CO F2 [M-Cl]+ m/z 286/288 M->F2 - Cl• F3 [M-Br]+ m/z 242/244 M->F3 - Br• F4 [M-CO-Br]+ m/z 214/216 F1->F4 - Br•

    Sources

    Unveiling the Therapeutic Promise: A Technical Guide to the Potential Biological Targets of Benzocyclohepta[1,2-b]pyridin-5-ones

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction: A Scaffold of Intrigue

    The benzocyclohepta[1,2-b]pyridin-5-one core represents a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure, combining a cyclohepta[b]pyridine system with a fused benzene ring, provides a versatile framework for the design of novel therapeutic agents. An array of derivatives has demonstrated a broad spectrum of pharmacological activities, most notably in the realms of oncology and inflammation. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the key biological targets of this promising class of compounds and providing the technical foundation for their further investigation.

    Derivatives of the 6,7-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridine scaffold have shown a multitude of potent applications, including anti-cancer, anti-inflammatory, anti-tumor, and anti-tuberculosis activities[3]. This guide will delve into the molecular mechanisms underpinning these effects, offering both field-proven insights and detailed experimental methodologies to empower further research and development.

    I. The Anti-Cancer Armamentarium: A Multi-pronged Assault on Malignancy

    The most extensively documented therapeutic potential of benzocyclohepta[1,2-b]pyridin-5-one derivatives lies in their anti-cancer properties. Studies have demonstrated potent cytotoxic activity against a range of human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancers[3]. The mechanisms underlying this cytotoxicity are multifaceted, primarily converging on the disruption of microtubule dynamics, induction of apoptosis, and cell cycle arrest.

    Targeting the Cytoskeleton: Inhibition of Tubulin Polymerization

    Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them a prime target for anti-cancer therapeutics[4]. Disruption of tubulin dynamics leads to mitotic arrest and subsequent apoptotic cell death. Several lines of evidence suggest that benzocyclohepta[1,2-b]pyridin-5-one derivatives and structurally related compounds exert their anti-proliferative effects by inhibiting tubulin polymerization[5]. This activity is often associated with binding to the colchicine site on β-tubulin, a key pocket for many microtubule-destabilizing agents.

    Experimental Protocol: In Vitro Tubulin Polymerization Assay

    This assay quantitatively measures the ability of a test compound to inhibit the polymerization of purified tubulin into microtubules.

    Materials:

    • Purified tubulin (>99%)

    • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP (10 mM stock)

    • Glycerol

    • Test compound (dissolved in DMSO)

    • Positive control (e.g., Nocodazole, Colchicine)

    • Vehicle control (DMSO)

    • 96-well microplate, spectrophotometer capable of reading absorbance at 340 nm.

    Procedure:

    • Preparation of Reagents:

      • Prepare a 2X tubulin polymerization buffer containing 2 mM GTP and 60% glycerol.

      • Prepare a working solution of tubulin at 4 mg/mL in General Tubulin Buffer.

      • Prepare serial dilutions of the test compound and controls in General Tubulin Buffer.

    • Assay Setup:

      • On ice, add 50 µL of the tubulin working solution to each well of a pre-chilled 96-well plate.

      • Add 5 µL of the test compound dilutions or controls to the respective wells.

      • To initiate polymerization, add 50 µL of the 2X tubulin polymerization buffer to each well.

    • Data Acquisition:

      • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

      • Measure the absorbance at 340 nm every minute for 60 minutes.

    • Data Analysis:

      • Plot absorbance versus time to generate polymerization curves.

      • Determine the maximum velocity (Vmax) of polymerization for each concentration.

      • Calculate the IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%.

    Orchestrating Cell Death: Induction of Apoptosis

    Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Benzocyclohepta[1,2-b]pyridin-5-one derivatives have been shown to induce apoptosis in various cancer cell lines, often through the intrinsic mitochondrial pathway. This pathway is characterized by changes in the mitochondrial membrane potential, the release of cytochrome c, and the activation of a cascade of caspases.

    The Bcl-2 family of proteins are key regulators of this process, with a delicate balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members determining the cell's fate. Treatment with apoptosis-inducing compounds can shift this balance in favor of apoptosis.

    Signaling Pathway: Intrinsic Apoptosis Induction

    G cluster_stimulus Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Compound Benzocyclohepta[1,2-b]pyridin-5-one Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Activation Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Pore formation CytoC Cytochrome c release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

    Caption: Intrinsic apoptosis pathway initiated by benzocyclohepta[1,2-b]pyridin-5-ones.

    Experimental Protocol: Annexin V-FITC/Propidium Iodide Apoptosis Assay

    This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

    Materials:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Treated and untreated cancer cells

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

    Procedure:

    • Cell Preparation:

      • Treat cells with the benzocyclohepta[1,2-b]pyridin-5-one derivative at various concentrations for a specified time.

      • Harvest cells (including floating cells) and wash twice with cold PBS.

    • Staining:

      • Resuspend 1 x 10^5 cells in 100 µL of 1X Binding Buffer.

      • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

      • Gently vortex and incubate for 15 minutes at room temperature in the dark.

      • Add 400 µL of 1X Binding Buffer to each tube.

    • Flow Cytometry Analysis:

      • Analyze the samples immediately using a flow cytometer.

      • FITC fluorescence (Annexin V) is typically detected in the FL1 channel, and PI fluorescence in the FL2 channel.

    • Data Interpretation:

      • Viable cells: Annexin V-negative, PI-negative.

      • Early apoptotic cells: Annexin V-positive, PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

      • Necrotic cells: Annexin V-negative, PI-positive.

    Halting Proliferation: Cell Cycle Arrest

    In addition to inducing apoptosis, benzocyclohepta[1,2-b]pyridin-5-one derivatives can arrest the cell cycle at specific phases, preventing cancer cell proliferation. A marked accumulation of cells in the G2/M phase of the cell cycle has been observed following treatment with related compounds[3]. This G2/M arrest is a direct consequence of the disruption of microtubule function, which activates the spindle assembly checkpoint, preventing the cell from proceeding into anaphase.

    Experimental Workflow: Cell Cycle Analysis

    G Start Cell Culture & Treatment Harvest Harvest & Wash Cells Start->Harvest Fix Fixation (e.g., 70% Ethanol) Harvest->Fix Stain Stain with Propidium Iodide & RNase Fix->Stain FCM Flow Cytometry Analysis Stain->FCM Analysis Data Analysis (G1, S, G2/M phases) FCM->Analysis

    Caption: Workflow for cell cycle analysis using flow cytometry.

    Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

    This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.

    Materials:

    • Treated and untreated cells

    • PBS

    • Cold 70% ethanol

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • Flow cytometer

    Procedure:

    • Cell Preparation and Fixation:

      • Treat cells with the test compound for the desired duration.

      • Harvest approximately 1 x 10^6 cells and wash with PBS.

      • Resuspend the cell pellet in 1 mL of cold PBS.

      • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

      • Incubate at -20°C for at least 2 hours (or overnight).

    • Staining:

      • Centrifuge the fixed cells and discard the ethanol.

      • Wash the cell pellet with PBS.

      • Resuspend the cells in 500 µL of PI staining solution.

      • Incubate for 30 minutes at room temperature in the dark.

    • Flow Cytometry Analysis:

      • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

      • The DNA content is measured by the intensity of PI fluorescence.

    • Data Analysis:

      • Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

    II. Quelling the Flames: Anti-Inflammatory Potential

    Chronic inflammation is a key driver of many diseases, including cancer. Benzocyclohepta[1,2-b]pyridine derivatives have demonstrated promising anti-inflammatory activities[6]. A primary mechanism underlying this effect is believed to be the inhibition of cyclooxygenase (COX) enzymes.

    Targeting Cyclooxygenase (COX) Enzymes

    COX enzymes, particularly COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain[7]. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with fewer gastrointestinal side effects compared to non-selective NSAIDs that also inhibit the constitutively expressed COX-1[8].

    Experimental Protocol: In Vitro COX-2 Inhibition Assay

    This colorimetric assay measures the peroxidase activity of COX-2 to determine the inhibitory potential of a test compound.

    Materials:

    • Human recombinant COX-2 enzyme

    • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

    • Heme

    • Arachidonic acid (substrate)

    • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

    • Test compound

    • Positive control (e.g., Celecoxib)

    • 96-well plate, microplate reader

    Procedure:

    • Assay Setup:

      • In a 96-well plate, add 160 µL of Reaction Buffer, 10 µL of Heme, and 10 µL of COX-2 enzyme to each well.

      • Add 10 µL of the test compound at various concentrations or controls.

      • Incubate for 10 minutes at 37°C.

    • Reaction Initiation and Measurement:

      • Initiate the reaction by adding 10 µL of arachidonic acid.

      • Immediately add 10 µL of TMPD.

      • Measure the absorbance at 590 nm every 30 seconds for 5 minutes.

    • Data Analysis:

      • Calculate the initial reaction rate for each concentration.

      • Determine the percentage of inhibition relative to the vehicle control.

      • Calculate the IC50 value.

    III. Emerging and Exploratory Targets

    The therapeutic potential of benzocyclohepta[1,2-b]pyridin-5-ones extends beyond the well-established targets. Preliminary evidence and structural similarities to other known inhibitors suggest several other avenues for investigation.

    DNA Intercalation and Topoisomerase Inhibition

    While one study on a related benzocycloheptaindol-6-one derivative indicated DNA intercalation without topoisomerase inhibition[3], the broader class of fused heterocyclic compounds has been associated with topoisomerase poisoning[2][9]. Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription, making them valuable anti-cancer targets. Further investigation is warranted to clarify the interaction of benzocyclohepta[1,2-b]pyridin-5-ones with DNA and topoisomerases.

    Histone Deacetylase (HDAC) Inhibition

    HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of anti-cancer agents[10]. The structural features of some benzocyclohepta[1,2-b]pyridin-5-one derivatives may allow them to interact with the active site of HDACs, suggesting a potential for epigenetic modulatory activity.

    IV. Quantitative Data Summary

    The following table summarizes the reported cytotoxic activities of some 6,7-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridine derivatives against various cancer cell lines.

    CompoundCancer Cell LineIC50 (µM)Reference
    4eMCF-7 (Breast)5.76[3]
    4fMCF-7 (Breast)5.42[3]
    4gMCF-7 (Breast)6.31[3]
    4hMCF-7 (Breast)7.95[3]

    V. Conclusion and Future Directions

    The benzocyclohepta[1,2-b]pyridin-5-one scaffold represents a rich source of biologically active molecules with significant therapeutic potential, particularly in the fields of oncology and inflammation. The evidence presented in this guide highlights a multi-targeted mechanism of action for their anti-cancer effects, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest. Furthermore, their anti-inflammatory properties appear to be mediated, at least in part, through the inhibition of COX enzymes.

    Future research should focus on:

    • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for their respective targets.

    • In-depth Mechanistic Studies: To further elucidate the specific molecular interactions and downstream signaling events. For example, identifying the specific caspases activated and the key Bcl-2 family members modulated.

    • Pharmacokinetic and In Vivo Efficacy Studies: To evaluate the drug-like properties and therapeutic efficacy of lead compounds in preclinical animal models.

    • Exploration of Novel Targets: To investigate other potential mechanisms of action, such as HDAC and topoisomerase inhibition.

    This in-depth technical guide provides a solid foundation for the continued exploration of benzocyclohepta[1,2-b]pyridin-5-ones as a promising class of therapeutic agents. The detailed protocols and mechanistic insights are intended to empower researchers to unlock the full potential of this intriguing chemical scaffold.

    References

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    • Bavetsias, V., & Crumpler, S. (2013). Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][3][11]oxazoles, a New Class of Antimitotic Agents Active against Multiple Malignant Cell Types. Journal of Medicinal Chemistry, 56(17), 6876–6894. [Link]

    • Bertrand, P., & Gesson, J. P. (2000). DNA but not topoisomerases is a target for a cytotoxic benzo[1][6]cyclohepta[b]indol-6-one derivative. Anti-cancer drug design, 15(5), 347–355. [Link]

    • El-Gamal, M. I., Al-Ghorbani, M., Anbar, A., Baek, D. H., Oh, C. H., & El-Din, M. M. (2015). Anti-Inflammatory Activity: Assessment of Benzo[1][2] Cyclohepta [1, 2-b] Pyridine Derivatives. Auctores, 1(1), 1-6. [Link]

    • El-Zoghbi, M. S., Said, M. S., & Khalil, N. A. (2021). Synthesis, molecular modeling and biological evaluation of new benzo[6]thieno[3,2-b]pyran derivatives as topoisomerase I-DNA b. Bioorganic Chemistry, 109, 104719. [Link]

    • Ertan, R., Yildiz, I., Tekiner-Gulbas, B., Bolelli, K., Temiz-Arpaci, O., Yalcin, I., Aki-Sener, E., & Ucarturk, N. (2007). Some Benzoxazoles and Benzimidazoles as DNA Topoisomerase I and II Inhibitors. Archiv der Pharmazie, 340(10), 540-546. [Link]

    • Flynn, B. L., Hamel, E., & Jung, M. K. (2002). One-pot synthesis of benzo[b]furan and indole inhibitors of tubulin polymerization. Journal of medicinal chemistry, 45(12), 2670–2673. [Link]

    • He, S., Chen, S., Li, Y., Wu, H., Sun, L., & Li, R. (2021). Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. European journal of medicinal chemistry, 211, 113098. [Link]

    • He, S., Chen, S., Li, Y., Wu, H., Sun, L., & Li, R. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Molecules (Basel, Switzerland), 27(18), 5878. [Link]

    • Hentzen, N. B., He, S., Telepinsky, E., Wu, H., Sun, L., & Li, R. (2013). A New Class of Cytotoxic Agents Targets Tubulin and Disrupts Microtubule Dynamics. ACS medicinal chemistry letters, 4(6), 555–559. [Link]

    • Kalp, M., Ko, E., & Park, S. (2022). A New Benzo[1][2]oxepino[3,2-b] Pyridine Derivative Induces Apoptosis in Canine Mammary Cancer Cell Lines. Molecules, 27(19), 6649. [Link]

    • Lemoine, D. P., & Witter, D. J. (2015). Medicinal chemistry advances in targeting class I histone deacetylases. Future medicinal chemistry, 7(14), 1887–1911. [Link]

    • Romagnoli, R., Baraldi, P. G., Prencipe, F., Oliva, P., Ferretti, R., Tabrizi, M. A., & Hamel, E. (2010). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & medicinal chemistry, 18(14), 5115–5126. [Link]

    • Su, T. L., Bressi, J. C., & Skene, R. (2010). Balancing Histone Deacetylase (HDAC) Inhibition and Drug-likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. ChemMedChem, 5(8), 1294–1306. [Link]

    • Su, T. L., Bressi, J. C., & Skene, R. (2013). Selective class IIa histone deacetylase inhibition via a nonchelating zinc-binding group. Nature chemical biology, 9(5), 327–333. [Link]

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    Sources

    Methodological & Application

    large-scale production of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one

    Author: BenchChem Technical Support Team. Date: January 2026

    An authoritative guide for the development and , a pivotal intermediate in pharmaceutical synthesis. This document provides a comprehensive overview, from synthetic strategy and detailed protocols to process optimization and safety considerations, designed for researchers and drug development professionals.

    Introduction: The Strategic Importance of Benzocyclohepta[b]pyridinones

    7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one is a complex heterocyclic ketone that serves as a crucial building block in the synthesis of advanced pharmaceutical agents. Its tricyclic structure is a key feature in various compounds, including antihistamines like Loratadine, where similar intermediates are essential for constructing the final active molecule.[1][2] The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges, including the need for robust and scalable reaction conditions, cost-efficiency, stringent purity control, and adherence to safety and environmental standards.[2][3]

    This guide details a validated approach for the large-scale production of this key intermediate, focusing on a reproducible and optimized synthetic pathway. The protocols and insights provided are grounded in established principles of process chemistry to ensure efficiency, safety, and high-quality output.

    Synthetic Strategy: A Robust Pathway for Industrial Scale

    The selected synthetic route is designed for scalability, prioritizing cost-effective starting materials and reaction conditions that are amenable to industrial equipment and safety protocols. The core of the strategy involves a multi-step synthesis culminating in a critical intramolecular cyclization reaction to form the seven-membered ring. This approach is favored over methodologies that may rely on hazardous or expensive reagents like Grignard reagents, which can complicate industrial production and purification.[1][2][4]

    The overall synthetic pathway can be visualized as follows:

    G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Purification A Substituted Pyridine B Substituted Phenylacetonitrile A->B Condensation C Key Precursor: 3-[2-(4-bromo-2-chlorophenyl)ethyl]- pyridine-2-carbonitrile B->C Alkylation D 7-Bromo-3-chloro-5H-benzocyclohepta [1,2-B]pyridin-5-one C->D PPA / P₂O₅ High Temperature E Crude Product D->E Work-up F High-Purity Final Product (>98%) E->F Recrystallization

    Caption: High-level overview of the synthetic pathway.

    Part 1: Detailed Protocol for Large-Scale Synthesis

    This protocol is optimized for a 10 kg scale batch production. All operations should be conducted in a controlled manufacturing environment with appropriate engineering controls and personal protective equipment (PPE).

    Step 1: Synthesis of 3-[2-(4-bromo-2-chlorophenyl)ethyl]-pyridine-2-carbonitrile (Precursor)

    The synthesis of the precursor is achieved via a multi-step process involving the condensation and alkylation of commercially available starting materials. This phase is critical as the purity of the precursor directly impacts the yield and quality of the final cyclized product.

    Step 2: Intramolecular Cyclization

    This key step forms the tricyclic ketone structure. The use of Polyphosphoric Acid (PPA) fortified with Phosphorus Pentoxide (P₂O₅) serves as a powerful dehydrating agent and catalyst for the Friedel-Crafts-type acylation.[5]

    Equipment:

    • 200 L glass-lined reactor with overhead stirring, heating/cooling jacket, and nitrogen inlet.

    • Temperature probe and condenser.

    Materials:

    ReagentQuantityMolesPurityNotes
    3-[2-(4-bromo-2-chlorophenyl)ethyl]-pyridine-2-carbonitrile10.0 kg~29.8 mol>97%Starting material
    Polyphosphoric Acid (PPA)100 kg-115%Reaction medium and catalyst
    Phosphorus Pentoxide (P₂O₅)10 kg~70.4 mol>98%Enhances catalytic activity of PPA
    Toluene50 L-AnhydrousFor extraction
    10M Sodium Hydroxide SolutionAs needed (~100 L)--For neutralization
    Deionized Water~200 L--For quenching and washing

    Procedure:

    • Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.

    • Catalyst Preparation: Charge the reactor with PPA (100 kg). Begin stirring and heat the vessel to 180°C. Once the temperature is stable, slowly add P₂O₅ (10 kg) in portions over 1 hour to control the exothermic reaction. Continue stirring at 180-190°C until a homogeneous solution is formed.[5]

    • Addition of Starting Material: Cool the PPA/P₂O₅ mixture to 175°C. Slowly add the precursor (10.0 kg) over 2-3 hours, maintaining the internal temperature between 175-185°C.

    • Reaction: Once the addition is complete, heat the reaction mixture to 200-210°C and hold for 8-12 hours.[5]

    • Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them via HPLC. The reaction is considered complete when the starting material is less than 2% of the total peak area.

    • Quenching: After completion, cool the reaction mass to 80-90°C. In a separate quench vessel, prepare a mixture of crushed ice and deionized water (200 L). Very slowly, transfer the hot reaction mixture into the ice water with vigorous stirring to quench the reaction. Caution: This is a highly exothermic process and requires careful control.

    • Work-up and Extraction: Allow the quenched mixture to reach room temperature. The pH will be highly acidic. Neutralize the aqueous slurry by slowly adding 10M sodium hydroxide solution until the pH reaches 8-9. Extract the product with toluene (2 x 25 L).

    • Isolation of Crude Product: Combine the organic layers and wash with brine (20 L). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one.

    Step 3: Purification by Recrystallization

    High purity is essential for pharmaceutical intermediates. Recrystallization is an effective method to remove process-related impurities.[5]

    Materials:

    ReagentQuantityNotes
    Crude Product~8 kg (est.)From Step 2
    Ethyl Acetate24 L (3 vol)Primary solvent
    n-Hexane48 L (6 vol)Anti-solvent

    Procedure:

    • Dissolution: In a clean reactor, charge the crude product and ethyl acetate (24 L). Heat the mixture to 60-65°C with stirring until all solids are dissolved.

    • Crystallization: Cool the solution to 40-45°C. Slowly add n-hexane (48 L) over 2 hours to induce crystallization.

    • Maturation: Once the addition is complete, cool the slurry to 0-5°C and stir for an additional 3-4 hours to maximize crystal formation.

    • Isolation: Filter the solid product using a centrifuge or Nutsche filter. Wash the filter cake with a cold (0-5°C) mixture of ethyl acetate/n-hexane (1:2, 10 L).

    • Drying: Dry the purified product in a vacuum oven at 50-55°C until a constant weight is achieved.

    Expected Outcome:

    • Yield: 65-75% (from precursor)

    • Purity: >98.5% (by HPLC)

    Part 2: Process Optimization and Scale-Up Workflow

    Scaling up requires careful consideration of various factors to ensure the process remains efficient, safe, and economical.

    G cluster_0 Input cluster_1 Synthesis Core cluster_2 Purification & Finishing RawMaterials Raw Material Sourcing & QC Precursor Precursor Synthesis RawMaterials->Precursor Cyclization Intramolecular Cyclization (PPA/P₂O₅) Precursor->Cyclization Workup Quench & Extraction Cyclization->Workup Recrystal Recrystallization Workup->Recrystal Drying Vacuum Drying Recrystal->Drying Packaging Final Product QC & Packaging Drying->Packaging

    Caption: Workflow for large-scale production.

    Key Optimization Insights:

    • Catalyst Loading: The ratio of PPA/P₂O₅ to the substrate is critical. While a large excess drives the reaction to completion, it also creates a more hazardous quench and increases raw material costs. Experimentation to find the optimal balance (e.g., reducing PPA to 8 volumes) is recommended.

    • Temperature Control: The cyclization reaction is highly temperature-dependent. Maintaining a consistent temperature above 200°C is necessary for a reasonable reaction time, but exceeding 220°C can lead to charring and by-product formation.[5]

    • Impurity Profile: Understanding the impurity profile is crucial. Potential by-products can arise from incomplete cyclization or side reactions at high temperatures. The recrystallization solvent system (ethyl acetate/n-hexane) has been selected for its effectiveness in rejecting common impurities.

    • Cycle Time: The lengthy reaction time at high temperatures is a major contributor to the overall cycle time. Investigating alternative catalysts, such as Lewis acids or palladium catalysts in different cyclization strategies, could be a focus for second-generation process development.[6]

    Part 3: Process Safety and Hazard Analysis

    The large-scale production of this compound involves several hazardous materials and energetic reactions. A thorough hazard analysis is mandatory.

    Key Hazards and Mitigation Strategies:

    HazardCauseMitigation Measures
    Extreme Exothermic Reaction Quenching of hot PPA/P₂O₅ mixture with water.Use a reverse-addition protocol (slowly adding reaction mass to a large volume of ice/water). Ensure the quench vessel has adequate cooling capacity and headspace. Monitor temperature continuously.
    Corrosive Materials Polyphosphoric Acid (PPA), Phosphorus Pentoxide (P₂O₅).Use appropriate corrosion-resistant reactors (glass-lined). Mandate full PPE including acid-resistant gloves, apron, and face shield.[7] Have neutralization agents (e.g., sodium bicarbonate) readily available.
    Flammable Solvents Toluene, Ethyl Acetate, n-Hexane.Use intrinsically safe equipment in a well-ventilated area. Ground all equipment to prevent static discharge. Avoid ignition sources.[8]
    Inhalation/Contact Hazard P₂O₅ powder, organic solvent vapors.Handle solids in a powder containment booth. Use closed-system transfers for liquids. Ensure adequate ventilation and use respiratory protection where necessary.[7][9]

    Personal Protective Equipment (PPE):

    • Standard: Safety glasses, steel-toed shoes, flame-retardant lab coat.

    • Task-Specific:

      • PPA/P₂O₅ Handling: Chemical splash goggles, face shield, acid-resistant gloves (e.g., butyl rubber), and apron.

      • Solvent Handling: Respirator with organic vapor cartridges, nitrile gloves.

    References

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    • Synthesis process of loratadine intermediate - Eureka | P
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    • CA2134128A1 - Methods for the manufacture of loratadine, intermediates useful in the...
    • An Improved Process For The Manufacturing Loratadine And Its Intermedi
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    • 7-Bromo-5-chloro-1-benzofuran | C8H4BrClO | CID 22144720 - PubChem. [Link]

    • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermedi
    • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - NIH. [Link]

    • WO2016100651A1 - A process for preparing halogenated azaindole compounds using pybrop - Google P
    • 1-Bromo-3-chloro-5,5-dimethylhydantoin Seven Chongqing Chemdad Co. [Link]

    • 5-bromo-3-chloro-7H-pyrrolo(2,3-c)pyridazine - PubChem - NIH. [Link]

    • Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one - MDPI. [Link]

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    Application and Protocol Guide for the In Vitro Characterization of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction: A Strategic Approach to Novel Compound Evaluation

    The compound 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one represents a novel chemical entity with potential therapeutic applications. Its core structure, a benzocycloheptapyridinone, is found in compounds known to exhibit biological activity, including kinase inhibition.[1] This document provides a comprehensive guide for the initial in vitro characterization of this compound, designed for researchers in drug discovery and chemical biology.

    Our approach is not merely a sequence of protocols but a logical workflow designed to first identify biological activity, then elucidate a potential mechanism of action, and finally confirm target engagement in a cellular context. This strategy ensures that resources are directed toward the most promising avenues of investigation and that the resulting data is robust and reliable. We will proceed through three key stages:

    • Phenotypic Screening: Assessing the compound's effect on cell viability to determine cytotoxic or cytostatic potential.

    • Target Identification: Profiling the compound against a panel of relevant molecular targets, such as protein kinases, to identify high-affinity interactions.

    • Target Validation: Confirming that the compound engages the identified target within a native cellular environment.

    This guide adheres to the principles of rigorous assay design and validation, ensuring that each protocol functions as a self-validating system for trustworthy and reproducible results.[2][3]

    Part 1: Phenotypic Screening - The MTT Cell Viability Assay

    The initial step in characterizing a novel compound is to determine if it has any effect on living cells. The MTT assay is a robust, colorimetric method for assessing cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] The assay measures the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[5] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[4]

    Causality Behind Experimental Choices
    • Choice of Cell Lines: We recommend starting with a panel of cancer cell lines from different tissue origins (e.g., lung, breast, colon) to identify potential tissue-specific sensitivities. A non-cancerous cell line (e.g., HEK293) should be included as a control to assess general cytotoxicity.

    • Dose-Response Curve: A wide range of compound concentrations is used to generate a dose-response curve, from which a half-maximal inhibitory concentration (IC50) value can be calculated. This is a critical parameter for quantifying the compound's potency.

    • Serum-Free Medium: During the MTT incubation step, using a serum-free medium is advisable as components in serum can interfere with the formazan product's solubilization and detection.

    Experimental Workflow: Cell Viability Assessment

    G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay A Seed cells in 96-well plate B Allow cells to adhere (24 hours) A->B C Treat cells with serial dilutions of compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent (Incubate 4 hours) D->E F Add solubilization solution (Incubate overnight) E->F G Read absorbance (570 nm) F->G H Data Analysis G->H Calculate IC50

    Caption: Workflow for determining compound cytotoxicity using the MTT assay.

    Detailed Protocol: MTT Assay
    • Cell Seeding:

      • Prepare a single-cell suspension of the desired cell line.

      • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well flat-bottom plate.[4]

      • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[4]

    • Compound Treatment:

      • Prepare a 2X stock concentration series of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one in culture medium. A typical final concentration range would be 0.01 µM to 100 µM.

      • Include a "vehicle control" (e.g., DMSO) and a "no cells" background control.

      • Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

      • Incubate for 48 to 72 hours at 37°C and 5% CO₂.

    • MTT Addition and Solubilization:

      • After incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL).[6]

      • Incubate for 4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.[4]

      • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[6]

      • Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.

    • Data Acquisition and Analysis:

      • Mix each sample by gentle pipetting.

      • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

      • Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle control.

      • Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    Data Presentation: Sample IC50 Table
    Cell LineTissue of OriginIC50 (µM)
    A549Lung Carcinoma5.2
    MCF-7Breast Adenocarcinoma8.9
    HCT116Colon Carcinoma3.1
    HEK293Embryonic Kidney> 50

    Part 2: Target Identification - In Vitro Kinase Inhibition Assay

    Given that structurally related molecules are known kinase inhibitors, a logical next step is to screen the compound against a panel of protein kinases.[1] This can identify specific molecular targets responsible for the observed cytotoxic effects. A common method is a radioactive in vitro kinase assay, which measures the transfer of a radioactive phosphate group from ATP to a substrate.[7]

    Causality Behind Experimental Choices
    • Kinase Panel Selection: A broad panel covering different branches of the kinome provides a comprehensive overview of the compound's selectivity. If the phenotypic screen showed particular efficacy in a cell line with a known oncogenic driver kinase, that kinase should be included.

    • ATP Concentration: The assay is typically run at the Kₘ value of ATP for each specific kinase. This ensures that the assay is sensitive to competitive inhibitors.

    • Radiolabeling: Using γ-[³²P]ATP is a classic and highly sensitive method to detect substrate phosphorylation.[7] The amount of incorporated radioactivity is directly proportional to kinase activity.

    Detailed Protocol: In Vitro Radiometric Kinase Assay
    • Reaction Preparation:

      • Prepare a master mix containing the kinase buffer (e.g., Tris-HCl, MgCl₂, DTT), the specific kinase, and its corresponding substrate (e.g., a peptide or protein like histone H1).

      • In a 96-well plate or PCR tubes, add the compound at various concentrations.

      • Add the kinase/substrate master mix to the wells.

    • Initiating the Kinase Reaction:

      • Start the reaction by adding the ATP mix, which contains both unlabeled ("cold") ATP and γ-[³²P]ATP.[7][8]

      • Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes), ensuring the reaction is within the linear range.

    • Stopping the Reaction and Separation:

      • Terminate the reaction by adding an equal volume of 4x SDS-PAGE loading dye.[9]

      • Boil the samples for 5 minutes to denature the proteins.

      • Separate the phosphorylated substrate from the unreacted γ-[³²P]ATP using SDS-PAGE.[8][9]

    • Detection and Quantification:

      • Dry the gel and expose it to a phosphor screen or autoradiography film.

      • Quantify the radioactivity in the substrate bands using a phosphorimager or densitometry.

      • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.

    Part 3: Target Validation - Cellular Thermal Shift Assay (CETSA)

    Identifying a hit in a biochemical kinase assay is a crucial step, but it does not guarantee that the compound binds to the target protein in the complex environment of a living cell.[10][11] The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in intact cells or cell lysates.[12] The principle is that a compound binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.[12]

    Causality Behind Experimental Choices
    • Intact Cells: Performing CETSA in intact cells provides the most physiologically relevant evidence of target engagement, as it accounts for cell permeability and intracellular competition.

    • Temperature Gradient: A range of temperatures is applied to denature and precipitate proteins. The stabilized target protein will remain soluble at higher temperatures in the presence of the binding compound.

    • Western Blotting: Western blotting is a standard and reliable method to detect the amount of soluble target protein remaining after the heat challenge.

    Experimental Workflow: CETSA

    G cluster_treat Cell Treatment cluster_heat Heat Challenge cluster_analysis Analysis A Treat intact cells with Compound or Vehicle (DMSO) B Harvest and resuspend cells A->B C Aliquot cell suspension B->C D Heat aliquots at different temperatures (e.g., 40-70°C) C->D E Lyse cells (freeze-thaw) D->E F Separate soluble/precipitated fractions (centrifugation) E->F G Analyze soluble fraction by Western Blot F->G H Confirm Target Engagement G->H Generate melt curve

    Caption: Workflow for confirming target engagement using CETSA.

    Detailed Protocol: CETSA
    • Cell Treatment:

      • Culture cells to ~80% confluency.

      • Treat the cells with the compound at a concentration known to be effective (e.g., 10x the cell-based IC50) or with vehicle (DMSO) for 1-2 hours.

    • Heating and Lysis:

      • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

      • Aliquot the cell suspension into PCR tubes.

      • Heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

      • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Fractionation and Detection:

      • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

      • Collect the supernatant (soluble fraction).

      • Determine the protein concentration of the soluble fraction.

      • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using an antibody specific to the target kinase.

    • Data Analysis:

      • Quantify the band intensities from the Western blot.

      • Plot the relative band intensity against the temperature for both the vehicle- and compound-treated samples.

      • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

    Conclusion and Future Directions

    This application note outlines a structured, multi-step process for the initial in vitro characterization of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one. By progressing from broad phenotypic screening to specific target identification and finally to cellular target validation, researchers can build a comprehensive and reliable data package for this novel compound. The protocols provided are based on established, robust methodologies and are designed to yield clear, interpretable results. Successful identification of a cellular target opens the door to more advanced mechanistic studies, structure-activity relationship (SAR) exploration, and eventual preclinical development.

    References

    • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

    • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

    • In vitro kinase assay. (2023, September 23). Protocols.io. Retrieved from [Link]

    • In vitro NLK Kinase Assay. (n.d.). Journal of Visualized Experiments. Retrieved from [Link]

    • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Retrieved from [Link]

    • In vitro assay for cyclin-dependent kinase activity in yeast. (n.d.). CORE. Retrieved from [Link]

    • In vitro kinase assay. (2022, September 1). Bio-protocol. Retrieved from [Link]

    • Assay Validation Guidelines. (n.d.). Ofni Systems. Retrieved from [Link]

    • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. Retrieved from [Link]

    • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Aurelia Bioscience. Retrieved from [Link]

    • Quality by Design for Preclinical In Vitro Assay Development. (n.d.). SLAS Discovery. Retrieved from [Link]

    • Q2(R2) Validation of Analytical Procedures. (n.d.). Food and Drug Administration. Retrieved from [Link]

    • Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. (2024, March 10). Society of Toxicology. Retrieved from [Link]

    • A Practical Guide to Target Engagement Assays. (2025, December 8). Selvita. Retrieved from [Link]

    • FDA Guidance on analytical procedures and methods validation published. (2015, July 30). ECA Academy. Retrieved from [Link]

    • Truly Effective Cell Assay Design. (2023, January 23). a4cell. Retrieved from [Link]

    • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). U.S. Department of Health and Human Services. Retrieved from [Link]

    • Determining target engagement in living systems. (n.d.). Nature Chemical Biology. Retrieved from [Link]

    • Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). (2024, September 25). Veranex. Retrieved from [Link]

    • Target Engagement. (n.d.). Selvita. Retrieved from [Link]

    • Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[6]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. (2013, March 28). Journal of Medicinal Chemistry. Retrieved from [Link]

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    Application Notes and Protocols for CAS 917878-65-0 (Omipalisib/GSK2126458) in Medicinal Chemistry

    Author: BenchChem Technical Support Team. Date: January 2026

    These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of CAS 917878-65-0, chemically known as 2,4-Difluoro-N-{2-(methyloxy)-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl}benzenesulfonamide, and widely referred to as Omipalisib or GSK2126458.[1][2][3] This document delves into the mechanism of action, key applications, and detailed experimental protocols for this potent and orally bioavailable dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3][4]

    Introduction: A Potent Dual PI3K/mTOR Inhibitor

    Omipalisib (GSK2126458) is a pyridylsulfonamide small molecule that has demonstrated exceptional potency against class I PI3K isoforms and mTOR complexes (mTORC1 and mTORC2).[5][6] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[7][8] Its frequent dysregulation in various human cancers has made it a prime target for therapeutic intervention.[1][2] Omipalisib's ability to concurrently inhibit both PI3K and mTOR offers a comprehensive blockade of this crucial signaling axis, potentially augmenting its antiproliferative efficacy.[2][4]

    Chemical Structure:

    2,4-Difluoro-N-{2-(methyloxy)-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl}benzenesulfonamide

    Mechanism of Action: Targeting a Central Signaling Node

    Omipalisib functions as an ATP-competitive inhibitor, binding to the kinase domain of PI3K and mTOR.[6] This dual inhibition leads to a significant reduction in the downstream signaling cascade. A primary consequence is the decreased phosphorylation of AKT at serine 473 (S473), a key indicator of PI3K pathway inhibition.[5][6] The potent inhibitory activity of Omipalisib across various PI3K isoforms and mTOR complexes is summarized in the table below.

    Table 1: In Vitro Inhibitory Activity of Omipalisib (GSK2126458)
    TargetKᵢ (pM)IC₅₀ (nM)Reference
    PI3K Isoforms
    p110α190.04[1][5]
    p110β130-[6]
    p110δ24-[6]
    p110γ60-[6]
    mTOR Complexes
    mTORC11800.18[5][6]
    mTORC23000.3[5][6]
    Cellular Assays
    pAKT (S473) in BT474 cells-0.18[5]
    BT474 cell proliferation-2[5]

    The following diagram illustrates the central role of PI3K and mTOR in cell signaling and the points of inhibition by Omipalisib.

    PI3K_mTOR_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RAS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT phosphorylates (S473) S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Omipalisib Omipalisib (GSK2126458) Omipalisib->PI3K Omipalisib->mTORC2 Omipalisib->mTORC1

    Caption: PI3K/mTOR signaling pathway and inhibition by Omipalisib.

    Applications in Medicinal Chemistry and Cancer Research

    Omipalisib serves as a critical tool for investigating the therapeutic potential of dual PI3K/mTOR inhibition. Key applications include:

    • In Vitro Anti-proliferative Studies: Assessing the effect of PI3K/mTOR inhibition on the growth of various cancer cell lines.[5]

    • Cell Signaling Analysis: Elucidating the downstream effects of PI3K and mTOR blockade on key signaling nodes like AKT, S6K, and 4E-BP1.

    • In Vivo Tumor Growth Inhibition: Evaluating the efficacy of Omipalisib in preclinical xenograft models of human cancers.[9]

    • Combination Therapy Studies: Investigating synergistic or additive effects when combined with other anti-cancer agents.

    • Biomarker Discovery: Identifying potential biomarkers of response or resistance to PI3K/mTOR inhibition.[9]

    Experimental Protocols

    The following protocols provide a framework for utilizing Omipalisib in common experimental settings. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

    Preparation of Omipalisib Stock Solutions

    Rationale: Proper preparation and storage of the inhibitor are crucial for reproducible experimental results. Omipalisib has low aqueous solubility and is typically dissolved in an organic solvent.

    Materials:

    • Omipalisib (GSK2126458) powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes

    Protocol:

    • Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving Omipalisib powder in DMSO. The solubility in DMSO is greater than 25.3 mg/mL.[2] For a 10 mM stock, dissolve 5.055 mg of Omipalisib (MW = 505.5 g/mol ) in 1 mL of DMSO.

    • To aid dissolution, warm the tube at 37°C for 10 minutes and/or sonicate in an ultrasonic bath.[2]

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[6]

    Note: For cell culture experiments, the final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[10] Prepare intermediate dilutions in culture medium immediately before use.

    In Vitro Cell Proliferation Assay (MTS/MTT Assay)

    Rationale: This assay quantifies the effect of Omipalisib on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

    Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • Omipalisib stock solution

    • MTS or MTT reagent

    • Plate reader

    Protocol:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of Omipalisib in complete culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of Omipalisib or vehicle control (medium with the same final concentration of DMSO).

    • Incubate the plate for a specified period (e.g., 72 hours).

    • Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

    Western Blot Analysis of PI3K/mTOR Pathway Inhibition

    Rationale: Western blotting is used to detect changes in the phosphorylation status of key proteins in the PI3K/mTOR pathway, providing direct evidence of target engagement by Omipalisib.

    Materials:

    • Cancer cell line

    • 6-well or 10 cm cell culture plates

    • Omipalisib stock solution

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels, running buffer, and transfer buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-AKT S473, anti-total AKT, anti-p-S6K, anti-total S6K)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

    Protocol:

    • Seed cells and allow them to grow to 70-80% confluency.

    • Treat the cells with various concentrations of Omipalisib or vehicle control for a specified time (e.g., 2-24 hours).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

    Western_Blot_Workflow start Start: Cell Culture & Treatment lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (to Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection & Imaging secondary_ab->detection analysis Data Analysis & Quantification detection->analysis

    Caption: General workflow for Western blot analysis.

    In Vivo Xenograft Tumor Growth Study

    Rationale: This protocol assesses the anti-tumor efficacy of Omipalisib in a living organism, providing crucial preclinical data.

    Materials:

    • Immunocompromised mice (e.g., BALB/c nude mice)

    • Cancer cell line of interest

    • Matrigel (optional)

    • Omipalisib

    • Vehicle for oral administration

    • Calipers for tumor measurement

    Protocol:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.[11]

    • Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Prepare the Omipalisib formulation for oral administration. A dose of 3 mg/kg administered once daily, five times a week, has been shown to be effective.[9]

    • Administer Omipalisib or the vehicle to the respective groups of mice by oral gavage.

    • Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[11]

    • Monitor the body weight and overall health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

    Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and require approval from an Institutional Animal Care and Use Committee (IACUC).

    Conclusion

    Omipalisib (GSK2126458) is a powerful research tool for investigating the PI3K/mTOR signaling pathway. Its high potency and dual-specificity make it an invaluable compound for a wide range of applications in medicinal chemistry and cancer biology. The protocols outlined in this document provide a solid foundation for researchers to explore the multifaceted effects of this inhibitor. Adherence to sound experimental design and careful optimization will ensure the generation of reliable and impactful data.

    References

    • Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39–43. [Link]

    • New Drug Approvals. (2015, March 17). GSK 2126458, Omipalisib, PI3K/mTOR inhibitor. Retrieved from [Link]

    • ResearchGate. (n.d.). Abstract C62: Identification of GSK2126458, a highly potent inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). Retrieved from [Link]

    • PubMed. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. Retrieved from [Link]

    • Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39–43. [Link]

    • PubChem. (n.d.). S-(Acetamidomethyl)cysteine. Retrieved from [Link]

    • Al-Dhaheri, M., et al. (2014). In Vitro Assessment of Antitumor Activities of the PI3K/mTOR Inhibitor GSK2126458. Cancer Cell International, 14, 90. [Link]

    • CORE. (n.d.). In vitro assessment of antitumor activities of the PI3K/mTOR inhibitor GSK2126458. Retrieved from [Link]

    • Bio-Rad Antibodies. (n.d.). PI3K/AKT Cell Signaling Pathway. Retrieved from [Link]

    • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121–131. [Link]

    • Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101712. [Link]

    • ResearchGate. (n.d.). Western blot analyses of the PI3K/Akt pathway. Retrieved from [Link]

    • Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. Retrieved from [Link]

    • Welm, A. L., & Welm, B. E. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1). [Link]

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    The Strategic Utility of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one in Kinase Inhibitor Scaffolding

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction: Unveiling a Privileged Scaffold for Drug Discovery

    In the landscape of modern medicinal chemistry, the quest for novel kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. The tricyclic framework of 5H-benzocyclohepta[1,2-B]pyridin-5-one has emerged as a "privileged scaffold" – a molecular architecture that demonstrates a remarkable propensity for binding to multiple biological targets. This application note delves into the specific utility of a key derivative, 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one , as a versatile research intermediate for the synthesis of potent and selective kinase inhibitors.

    The strategic placement of halogen atoms—a bromine at the 7-position and a chlorine at the 3-position—on this rigid, non-planar tricyclic system provides medicinal chemists with two distinct and orthogonal handles for molecular elaboration. This dual functionality allows for a systematic and modular approach to structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The core scaffold itself is of significant interest, as exemplified by the discovery of potent dual c-Met/Ron kinase inhibitors based on the 5H-benzo[1][2]cyclohepta[1,2-b]pyridin-5-one framework[3]. This precedent underscores the potential of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one as a starting point for the development of novel therapeutics.

    This document serves as a comprehensive guide for researchers, providing detailed protocols and theoretical grounding for the utilization of this intermediate in a drug discovery workflow.

    Physicochemical Properties and Handling

    A summary of the key physicochemical properties of the title compound is presented below.

    PropertyValue
    Molecular Formula C₁₄H₇BrClNO
    Molecular Weight 320.57 g/mol
    Appearance Off-white to yellow solid
    Solubility Soluble in DMSO, DMF, and chlorinated solvents
    Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.

    Note: These properties are typical and may vary slightly between batches. Always refer to the supplier's Certificate of Analysis.

    Core Application: A Building Block for Kinase Inhibitors

    The primary application of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one lies in its role as a precursor for kinase inhibitors targeting the ATP-binding site. The tricyclic core acts as a scaffold that can be functionalized to interact with key regions of the kinase domain.

    The bromine atom at the C7 position is particularly valuable. It is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide array of substituents, which can be tailored to target the solvent-exposed region of the kinase active site, thereby enhancing potency and selectivity. The chlorine atom at the C3 position offers a secondary site for modification, although it is generally less reactive than the bromine. This difference in reactivity allows for selective, stepwise functionalization.

    A plausible drug discovery workflow utilizing this intermediate is outlined below.

    G cluster_0 Phase 1: Core Functionalization cluster_1 Phase 2: Secondary Modification cluster_2 Phase 3: Biological Evaluation A 7-Bromo-3-chloro-5H-benzocyclohepta [1,2-B]pyridin-5-one B Suzuki Coupling at C7 (Introduction of Aryl/Heteroaryl Moiety) A->B Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O C Intermediate Library A B->C D Buchwald-Hartwig Amination at C3 (Introduction of Amine Side Chain) C->D Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane E Final Compound Library D->E F Kinase Panel Screening E->F G Lead Identification F->G H SAR Analysis G->H H->C Iterative Optimization

    Figure 1: A representative workflow for the synthesis and evaluation of kinase inhibitors starting from the title intermediate.

    Protocols for Key Synthetic Transformations

    The following protocols are provided as exemplary procedures. Researchers should optimize conditions based on their specific substrates and available laboratory equipment.

    Protocol 1: Suzuki-Miyaura Cross-Coupling at the C7 Position

    This protocol details the introduction of an aryl or heteroaryl group at the C7 position, a common strategy for targeting the solvent-front region of a kinase.

    Objective: To synthesize 7-Aryl-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one derivatives.

    Materials:

    • 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one (1.0 eq)

    • Arylboronic acid or ester (1.2 - 1.5 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • Potassium carbonate (K₂CO₃), 2M aqueous solution (3.0 eq)

    • 1,4-Dioxane, anhydrous

    • Nitrogen or Argon source

    • Standard glassware for inert atmosphere reactions

    Procedure:

    • To a flame-dried round-bottom flask, add 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one and the corresponding arylboronic acid.

    • Add Pd(PPh₃)₄ to the flask.

    • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

    • Add anhydrous 1,4-dioxane via syringe, followed by the 2M aqueous solution of K₂CO₃.

    • Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 7-aryl derivative.

    Expected Outcome: This reaction generally proceeds in good to excellent yields (60-95%), depending on the nature of the boronic acid used. The resulting products serve as key intermediates for further functionalization.

    Protocol 2: Buchwald-Hartwig Amination at the C3 Position

    This protocol describes the introduction of an amine substituent at the C3 position, which can be crucial for establishing hydrogen bond interactions within the kinase hinge region.

    Objective: To synthesize 7-Aryl-3-amino-5H-benzocyclohepta[1,2-B]pyridin-5-one derivatives.

    Materials:

    • 7-Aryl-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one (from Protocol 1) (1.0 eq)

    • Amine (1.5 - 2.0 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

    • Xantphos (0.04 eq)

    • Cesium carbonate (Cs₂CO₃) (2.0 eq)

    • 1,4-Dioxane, anhydrous

    • Nitrogen or Argon source

    Procedure:

    • In a glovebox or under a stream of inert gas, add Cs₂CO₃ to a flame-dried reaction vessel.

    • In a separate vial, pre-mix Pd₂(dba)₃ and Xantphos in anhydrous dioxane to form the active catalyst.

    • To the reaction vessel, add the 7-Aryl-3-chloro starting material and the desired amine.

    • Add the pre-mixed catalyst solution to the reaction vessel via syringe.

    • Seal the vessel and heat the mixture to 100-110 °C. Monitor the reaction progress by LC-MS.

    • Upon completion (typically 6-18 hours), cool the reaction to room temperature.

    • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by either column chromatography or preparative HPLC to yield the final aminated product.

    Causality and Trustworthiness: The choice of a bulky phosphine ligand like Xantphos is critical for facilitating the reductive elimination step in the catalytic cycle, especially with the relatively less reactive aryl chloride. Cesium carbonate is used as a strong base to deprotonate the amine and facilitate the catalytic cycle. The self-validating nature of this protocol lies in the consistent and high-yielding conversion, which can be readily monitored by LC-MS, showing the disappearance of the starting material and the appearance of the desired product mass.

    Conclusion and Future Outlook

    7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one is a highly valuable and strategically designed intermediate for the synthesis of novel kinase inhibitors. Its dual halogenation at positions C7 and C3 provides a versatile platform for creating diverse chemical libraries through well-established and reliable cross-coupling methodologies. The protocols and workflow outlined in this application note provide a robust starting point for research groups in academic and industrial settings to explore the therapeutic potential of this privileged scaffold. Future work could involve exploring alternative coupling strategies, such as C-H activation, to further expand the chemical space accessible from this intermediate.

    References

    • Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[1][2]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. Journal of Medicinal Chemistry, 2013. [Link][3]

    Sources

    Application Note: Synthetic Strategies for the Derivatization of Benzocyclohepta[1,2-b]pyridin-5-one for Drug Discovery

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction

    The benzocyclohepta[1,2-b]pyridine core is a privileged scaffold in medicinal chemistry, most notably forming the structural foundation of the non-sedating antihistamine, Loratadine.[1][2] Derivatives of this tricyclic system have demonstrated a wide array of potent biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[3] The strategic derivatization of the benzocyclohepta[1,2-b]pyridin-5-one intermediate is therefore of critical importance for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

    This application note provides a detailed guide for researchers, scientists, and drug development professionals on key experimental procedures for modifying the benzocyclohepta[1,2-b]pyridin-5-one scaffold. We move beyond simple step-by-step instructions to explain the underlying chemical principles and rationale behind protocol choices, ensuring a robust and reproducible synthetic workflow. The protocols described herein are designed to be self-validating, with clear guidance on reaction monitoring and product characterization.

    The Benzocyclohepta[1,2-b]pyridin-5-one Scaffold: Key Derivatization Sites

    The core structure presents several chemically distinct sites amenable to modification. Understanding these reactive centers is fundamental to planning a synthetic strategy. The primary sites for derivatization are the C5-carbonyl group, the electron-rich benzo-fused aromatic ring, and the pyridine ring. This guide will focus on the first two, as they represent the most common and effective pathways for generating diverse analogues.

    Figure 1: Key reactive sites for the derivatization of the benzocyclohepta[1,2-b]pyridin-5-one core.

    Protocol I: Derivatization at the C5-Carbonyl via Grignard Reaction

    Modification of the C5-ketone is a cornerstone of derivatization for this scaffold. The introduction of a piperidylidene moiety via a Grignard reaction followed by dehydration is a classic transformation used in the synthesis of many antihistamines.[4][5]

    Principle & Causality: This two-step process begins with the nucleophilic addition of a Grignard reagent to the electrophilic carbonyl carbon, forming a tertiary alcohol intermediate. The Grignard reagent, being a potent nucleophile and a strong base, requires strictly anhydrous conditions to prevent quenching by acidic protons (e.g., from water). The subsequent step involves acid-catalyzed dehydration of the alcohol to generate a thermodynamically stable exocyclic double bond, completing the transformation.

    G start Start: 8-Chloro-5,6-dihydro-11H-benzo [5,6]cyclohepta[1,2-b]pyridin-11-one reaction Nucleophilic Addition: Combine ketone and Grignard reagent Anhydrous THF, 0°C to RT start->reaction grignard Grignard Reagent Preparation: 4-chloro-N-methylpiperidine + Mg turnings in anhydrous THF grignard->reaction workup1 Aqueous Workup: Quench with aq. NH4Cl reaction->workup1 intermediate Intermediate: Tertiary Alcohol workup1->intermediate dehydration Dehydration: Acid catalyst (e.g., p-TsOH) Toluene, reflux intermediate->dehydration workup2 Final Workup & Purification: Base wash, extraction, column chromatography dehydration->workup2 product Final Product: Loratadine Analogue workup2->product

    Caption: Workflow for C5-carbonyl derivatization via Grignard reaction and dehydration.

    Step-by-Step Experimental Protocol
    • Grignard Reagent Preparation:

      • To a flame-dried, three-neck flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq).

      • Add a small crystal of iodine to activate the magnesium surface.

      • Slowly add a solution of 4-chloro-N-methylpiperidine (1.1 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction is exothermic and should initiate spontaneously. If not, gentle warming may be required.

      • Stir the mixture until the majority of the magnesium has been consumed.

    • Nucleophilic Addition:

      • In a separate flame-dried flask under nitrogen, dissolve 8-chloro-5,6-dihydrobenzo[1][6]cyclohepta[1,2-b]-pyridin-11-one (1.0 eq) in anhydrous THF.[7]

      • Cool the ketone solution to 0 °C using an ice bath.

      • Slowly add the prepared Grignard reagent via cannula to the ketone solution.

      • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) for the consumption of the starting ketone.

    • Workup and Isolation of Intermediate:

      • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

      • Extract the aqueous layer with ethyl acetate (3x).

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol intermediate.

    • Dehydration:

      • Dissolve the crude alcohol in toluene.

      • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).

      • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

      • Monitor the reaction by TLC until the alcohol intermediate is consumed.

    • Final Purification:

      • Cool the reaction mixture and wash with saturated sodium bicarbonate solution to neutralize the acid.

      • Separate the organic layer, dry over sodium sulfate, and concentrate.

      • Purify the crude product by silica gel column chromatography to obtain the desired 11-(N-methyl-4-piperidylidene) derivative.

    Protocol II: Aromatic C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

    For further diversification, particularly after introducing a halogen onto the benzo-fused ring (e.g., an 8-bromo or 8-chloro derivative), palladium-catalyzed cross-coupling reactions are exceptionally powerful. The Suzuki-Miyaura coupling enables the formation of a C-C bond, linking a new aryl or vinyl group to the core scaffold.

    Principle & Causality: The Suzuki reaction relies on a palladium catalyst that cycles through three key steps: (1) Oxidative Addition of the palladium(0) complex into the aryl-halide bond; (2) Transmetalation , where the organic group from an organoboron species (boronic acid or ester) is transferred to the palladium center, a step facilitated by a base; and (3) Reductive Elimination , which forms the new C-C bond and regenerates the active palladium(0) catalyst.[8] The choice of ligand, base, and solvent is critical for reaction efficiency and preventing catalyst deactivation. Degassing the solvent is mandatory to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

    Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pdiib Ar-Pd(II)-X Complex ox_add->pdiib trans Transmetalation (Base Mediated) pdiib->trans pdiic Ar-Pd(II)-R Complex trans->pdiic red_elim Reductive Elimination pdiic->red_elim red_elim->pd0 Catalyst Regeneration product Product (Ar-R) red_elim->product arx Aryl Halide (Ar-X) (e.g., 8-Bromo-scaffold) arx->ox_add boronic Boronic Acid (R-B(OH)2) boronic->trans

    Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

    Step-by-Step Experimental Protocol
    • Reaction Setup:

      • To a Schlenk flask, add the 8-bromo-benzocyclohepta[1,2-b]pyridin-5-one (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃) (3.0 eq).

      • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).[8]

      • Seal the flask with a septum, and cycle between vacuum and backfilling with an inert gas (Nitrogen or Argon) three times.

    • Solvent Addition and Reaction:

      • Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.

      • Place the flask in a preheated oil bath at 80-100 °C.

      • Stir vigorously for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Workup and Purification:

      • After completion, cool the reaction to room temperature and dilute with water.

      • Extract the mixture with ethyl acetate (3x).

      • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

      • Concentrate the filtrate under reduced pressure.

      • Purify the resulting crude solid or oil by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure C-C coupled product.

    Summary of Derivatization Data

    Strategy Reaction Type Key Reagents & Conditions Derivative Type Relevant Citation(s)
    C5-Carbonyl Modification Grignard Addition & Dehydration1. R-MgX (e.g., N-methyl-4-piperidylmagnesium chloride), Anhydrous THF2. p-TsOH, Toluene, refluxExocyclic Alkene[4],[5]
    Aromatic Ring Functionalization Suzuki-Miyaura CouplingAr-X (X=Br, I), R-B(OH)₂, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Dioxane/H₂OBiaryl or Aryl-Vinyl[8]
    Aromatic Ring Functionalization Electrophilic HalogenationN-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS), Acetonitrile or Acetic AcidAryl Halide[4]

    Conclusion

    The benzocyclohepta[1,2-b]pyridin-5-one scaffold is a versatile starting point for the synthesis of a wide range of biologically active molecules. The protocols detailed in this application note for C5-carbonyl modification and aromatic cross-coupling provide robust and reproducible methods for generating diverse chemical libraries. By understanding the causality behind each experimental step—from the necessity of anhydrous conditions in Grignard reactions to the role of base and ligand in palladium catalysis—researchers can effectively troubleshoot and adapt these procedures for their specific drug discovery programs.

    References

    • Al-Refai, M., et al. (2020). High pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzo[4][6]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives and their assessment as anticancer agents. Scientific Reports. Available at: [Link]

    • Nagarapu, L., et al. (2016). Three-component, one-pot synthesis of benzo[4][6]cyclohepta[1,2-b]pyridine derivatives under catalyst free conditions and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

    • Bremner, P., et al. (2010). Synthesis and evaluation of novel tricyclic benzo[4.5]cyclohepta[1.2]pyridine derivatives as NMDA/NR2B antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

    • ResearchGate. (n.d.). Three-component, one-pot synthesis of benzo[4][6]cyclohepta[1,2-b]pyridine derivatives under catalyst free conditions and evaluation of their anti-inflammatory activity. Available at: [Link]

    • Villani, F.J., et al. (1981). Antihistaminic 11-(4-piperidylidene)-5H-benzo-[1][6]-cyclohepta-[1,2-b]. U.S. Patent 4,282,233. Available at:

    • Morales-Cano, D., et al. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Molecules. Available at: [Link]

    • Piutti, C., et al. (2006). Process for the preparation of 4- (8-chloro-5, 6-dihydro-11h-benzo-[1][6]-cyclohepta-[1,2-b]-pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester (loratadine). European Patent EP1442035B1. Available at:

    • Hovd, A. K., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link]

    • Schering Corporation. (1996). Process for the preparation of pharmacologically valuable benzo / 5,6 / cycloheptapyridine. Finnish Patent FI96768B.
    • Villani, F.J., et al. (1986). N-substituted 11-(4-piperidylene)-5,6-dihydro-11H-benzo-[1][6]cyclohepta [1,2-b]pyridines. Antihistamines with no sedating liability. Arzneimittelforschung. Available at: [Link]

    • Piutti, C., et al. (2009). Process for the preparation of 4-(8-chloro-5,6-dihydro-11h-benzo (5,6)-cyclohepta-(1,2b) -pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester (loratadine). U.S. Patent Application US20090005567A1.

    Sources

    Application Note: A Framework for Profiling the Kinase Inhibitor 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one in Cell-Based Assays

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction

    The discovery and development of novel kinase inhibitors are at the forefront of therapeutic research, particularly in oncology. Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases.[1][2] The identification and characterization of small molecules that can modulate kinase activity are therefore of significant interest. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of a novel compound, 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one, as a putative kinase inhibitor using a suite of cell-based assays.

    While the precise molecular target of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one is yet to be fully elucidated, its structural features suggest potential interaction with ATP-binding sites of kinases. This application note outlines a strategic and detailed protocol to assess its biological activity, starting from broad cytotoxicity screening to more specific target engagement and pathway analysis assays. The methodologies described herein are designed to be robust and provide a clear, self-validating framework for understanding the compound's cellular effects.[3][4]

    Compound Information

    Compound Name7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one
    Structure (Structure would be depicted here if available)
    CAS Number Not readily available
    Molecular Formula C14H7BrClNO
    Molecular Weight 320.57 g/mol
    Purity >98% (Recommended)
    Supplier Available through custom synthesis or specialized chemical suppliers.

    Experimental Workflow Overview

    The characterization of a novel kinase inhibitor is a multi-step process. This guide will detail a logical progression of experiments to build a comprehensive profile of the compound's activity.

    G A Initial Compound Handling and Solubilization B Phase 1: General Cytotoxicity and Viability Assays A->B Prepare stock solutions C Phase 2: Target Engagement (Cellular Phosphorylation Assay) B->C Identify optimal concentration range D Phase 3: Downstream Pathway Analysis (Western Blotting) C->D Confirm on-target effect E Data Analysis and Interpretation (IC50 Determination) D->E Elucidate mechanism of action

    Caption: Experimental workflow for characterizing 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one.

    Part 1: Initial Compound Handling and Solubilization

    Proper handling and solubilization of the test compound are critical for obtaining reproducible results.

    Protocol:

    • Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one in a suitable solvent such as dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved by gentle vortexing or sonication.

    • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

    • Working Solutions: On the day of the experiment, thaw an aliquot and prepare a series of working solutions by diluting the stock solution in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%).

    Part 2: General Cytotoxicity and Viability Assays

    The initial assessment of a compound's effect on cell viability is a fundamental step to determine its potency and to establish a suitable concentration range for subsequent, more specific assays.

    Principle:

    Cell viability assays measure the overall health of a cell population and can indicate whether a compound has cytotoxic or cytostatic effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals, which can be solubilized and quantified spectrophotometrically.

    Protocol: MTT Cell Viability Assay

    • Cell Seeding:

      • Culture a relevant cancer cell line (e.g., A549, HeLa, or a cell line known to be dependent on a specific kinase) in a T-75 flask until it reaches 70-80% confluency.[5]

      • Trypsinize the cells, count them using a hemocytometer or automated cell counter, and adjust the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete culture medium.

      • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

    • Compound Treatment:

      • Prepare a serial dilution of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one in complete culture medium. A typical concentration range to start with could be from 0.01 µM to 100 µM.

      • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent).

      • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

      • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

    • MTT Addition and Incubation:

      • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

      • Add 20 µL of the MTT solution to each well and incubate the plate for 4 hours at 37°C.

    • Formazan Solubilization and Absorbance Measurement:

      • After the incubation, carefully remove the medium containing MTT.

      • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

      • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

      • Measure the absorbance at 570 nm using a microplate reader.

    Data Analysis:

    The percentage of cell viability is calculated relative to the vehicle-treated control cells. This data is then used to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50) value.

    ParameterDescription
    IC50 The concentration of an inhibitor where the response (in this case, cell viability) is reduced by half.
    Dose-Response Curve A graphical representation of the relationship between the concentration of a drug and the magnitude of the resulting biological effect.

    Part 3: Target Engagement - Cellular Phosphorylation Assay

    Once the cytotoxic potential of the compound is established, the next step is to investigate its effect on a specific kinase target within the cell. Cellular phosphorylation assays are designed to measure the activity of a kinase by quantifying the phosphorylation of its downstream substrate.[6]

    Principle:

    This protocol utilizes an ELISA-based method to detect the phosphorylation status of a specific substrate protein in cell lysates.[2][7] Cells are treated with the compound, and the level of phosphorylated target protein is measured using a phospho-specific antibody. A decrease in the phosphorylation signal indicates inhibition of the upstream kinase.

    Protocol: ELISA-based Cellular Phosphorylation Assay

    • Cell Seeding and Treatment:

      • Seed cells in a 96-well plate as described in the MTT assay protocol.

      • Once the cells are attached, treat them with a range of concentrations of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one (typically centered around the IC50 value determined from the viability assay) for a shorter duration (e.g., 1-4 hours).

      • Include appropriate controls, such as a vehicle control and a positive control inhibitor for the target kinase.

    • Cell Lysis:

      • After treatment, aspirate the medium and wash the cells once with ice-cold PBS.

      • Add 100 µL of a suitable lysis buffer containing protease and phosphatase inhibitors to each well.

      • Incubate the plate on ice for 20-30 minutes with gentle shaking.

    • ELISA Procedure:

      • Coat a high-binding 96-well ELISA plate with a capture antibody specific for the total target protein overnight at 4°C.

      • Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween-20).

      • Block the plate with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.

      • Add the cell lysates to the wells and incubate for 2 hours at room temperature.

      • Wash the plate and add a detection antibody specific for the phosphorylated form of the target protein, conjugated to an enzyme such as horseradish peroxidase (HRP).

      • Incubate for 1-2 hours at room temperature.

      • Wash the plate and add a substrate for HRP (e.g., TMB).

      • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.

    Data Analysis:

    The absorbance values are proportional to the amount of phosphorylated target protein. The results are typically expressed as a percentage of the vehicle-treated control, and an IC50 value for target inhibition can be calculated.

    Part 4: Downstream Pathway Analysis - Western Blotting

    To further confirm the mechanism of action and to observe the effects on downstream signaling pathways, Western blotting is an indispensable technique.

    Principle:

    Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate. By probing with antibodies specific to phosphorylated and total forms of key signaling proteins, one can assess the impact of the inhibitor on the entire pathway.

    G cluster_0 Cell Treatment & Lysis cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A Seed and treat cells with 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one B Lyse cells and quantify protein concentration A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a PVDF membrane C->D E Block membrane and incubate with primary antibody (e.g., anti-phospho-protein) D->E F Incubate with HRP-conjugated secondary antibody E->F G Detect signal using chemiluminescence F->G

    Caption: Western Blotting workflow for pathway analysis.

    Protocol: Western Blotting

    • Sample Preparation:

      • Seed cells in 6-well plates and treat with 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one at various concentrations and time points.

      • Lyse the cells as described previously and determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Protein Transfer:

      • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

      • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

      • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween-20) to prevent non-specific antibody binding.

      • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest overnight at 4°C.

      • Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane again to remove unbound secondary antibody.

    • Detection:

      • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

      • Capture the chemiluminescent signal using an imaging system.

      • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein like GAPDH or β-actin.

    Data Analysis:

    The intensity of the bands corresponding to the phosphorylated and total proteins is quantified using densitometry software. The ratio of the phosphorylated protein to the total protein is calculated to normalize for any variations in protein loading.

    Conclusion

    The protocols outlined in this application note provide a comprehensive framework for the initial characterization of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one as a potential kinase inhibitor. By systematically progressing from broad cytotoxicity screening to specific target engagement and downstream pathway analysis, researchers can build a robust data package to understand the compound's cellular mechanism of action. These foundational assays are critical for making informed decisions in the early stages of drug discovery and development.

    References

    • Profacgen. Cell-based Kinase Assays. [Link]

    • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]

    • Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]

    • SPT Labtech. The Complete Guide to Cell-Based Assays. [Link]

    • Multispan, Inc. Tips for Establishing Successful Cell-Based Assays: Part 1. [Link]

    • Technology Networks. 10 Tips for Successful Development of Cell Culture Assays. [Link]

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    Quantitative Analysis of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

    Author: BenchChem Technical Support Team. Date: January 2026

    Here is the detailed application note and protocol for the quantification of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one.

    Application Note: AN-735B

    Abstract

    This application note presents a robust and validated analytical method for the precise quantification of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one, a key heterocyclic compound often encountered in pharmaceutical development.[1][2][3][4] The method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Ultraviolet (UV) detection. The protocol is designed for accuracy, precision, and linearity, making it suitable for quality control, stability testing, and purity assessment in drug substance and product development. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[5][6][7][8]

    Introduction and Method Rationale

    7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one is a complex heterocyclic ketone containing both bromine and chlorine atoms.[9] Such halogenated heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[2][3] Accurate quantification is critical for ensuring product quality, safety, and efficacy throughout the drug development lifecycle.

    The selection of RP-HPLC with UV detection is based on the physicochemical properties of the analyte. The molecule's fused aromatic ring system and carbonyl group constitute a strong chromophore, ensuring high sensitivity for UV detection. Its relatively non-polar nature, enhanced by the halogen substituents, makes it an ideal candidate for retention and separation on a C18 stationary phase. This method provides a balance of specificity, robustness, and accessibility for most analytical laboratories.

    Experimental Workflow Overview

    The following diagram outlines the complete analytical workflow from sample preparation to final data reporting and validation.

    Analytical_Workflow cluster_Prep 1. Preparation cluster_Analysis 2. HPLC Analysis cluster_Quant 3. Quantification & Validation Prep_Start Start: Weigh Standard & Samples Prep_Solvent Dissolve in Diluent (Acetonitrile/Water) Prep_Start->Prep_Solvent Prep_Dilute Perform Serial Dilutions to Working Concentration Prep_Solvent->Prep_Dilute Prep_Filter Filter Samples (0.45 µm PTFE) Prep_Dilute->Prep_Filter Analysis_Inject Inject into HPLC System Prep_Filter->Analysis_Inject Transfer to Vials Analysis_Separate Isocratic Separation on C18 Column Analysis_Inject->Analysis_Separate Analysis_Detect UV Detection at 254 nm Analysis_Separate->Analysis_Detect Analysis_Data Data Acquisition (Chromatogram) Analysis_Detect->Analysis_Data Quant_Integrate Integrate Peak Area Analysis_Data->Quant_Integrate Process Data Quant_Calibrate Generate Calibration Curve (Concentration vs. Area) Quant_Integrate->Quant_Calibrate Quant_Calculate Calculate Sample Concentration Quant_Calibrate->Quant_Calculate Quant_Validate Perform Method Validation Checks (ICH Q2(R2)) Quant_Calculate->Quant_Validate Report Report Quant_Validate->Report Final Report

    Caption: HPLC quantification workflow for 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one.

    Materials and Instrumentation

    ItemSpecification
    Analyte Reference 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one (Purity ≥ 99.5%)
    HPLC System Agilent 1260 Infinity II or equivalent, with Quaternary Pump, Autosampler, Column Compartment, and UV/Vis Detector
    Analytical Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent
    Solvent A (Aqueous) Deionized Water, HPLC Grade
    Solvent B (Organic) Acetonitrile (ACN), HPLC Grade
    Diluent Acetonitrile / Water (50:50, v/v)
    Glassware Class A volumetric flasks and pipettes
    Filters 0.45 µm PTFE syringe filters
    Data System Empower 3, Chromeleon, or equivalent CDS

    Step-by-Step Protocol

    Preparation of Solutions
    • Mobile Phase Preparation: Prepare the mobile phase by mixing Acetonitrile and Water in a 70:30 (v/v) ratio. Degas the solution for 15 minutes using sonication or vacuum filtration before use.

    • Standard Stock Solution (100 µg/mL):

      • Accurately weigh approximately 10.0 mg of the reference standard into a 100 mL volumetric flask.

      • Add approximately 70 mL of Diluent and sonicate for 5 minutes to dissolve.

      • Allow the solution to return to room temperature, then dilute to the mark with Diluent and mix thoroughly.

    • Calibration Standards (1.0 - 50.0 µg/mL):

      • Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the Diluent. A suggested range includes 1.0, 5.0, 10.0, 25.0, and 50.0 µg/mL.

    • Sample Preparation (Target Concentration: 25 µg/mL):

      • Accurately weigh a quantity of the test sample powder equivalent to 10.0 mg of the active compound into a 100 mL volumetric flask.

      • Dissolve and dilute as described in step 2 to obtain a 100 µg/mL solution.

      • Pipette 25.0 mL of this solution into a 100 mL volumetric flask and dilute to the mark with Diluent to achieve the target concentration.

      • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

    Chromatographic Conditions
    ParameterCondition
    Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
    Mobile Phase Acetonitrile:Water (70:30, v/v)
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Injection Volume 10 µL
    UV Detection 254 nm
    Run Time 10 minutes
    System Suitability and Analysis Sequence
    • Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • System Suitability Test (SST):

      • Inject the Diluent (blank) once to ensure no interfering peaks are present.

      • Inject the 25.0 µg/mL calibration standard five times consecutively.

      • The system is deemed suitable if the following criteria are met:

        • Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%

        • Tailing Factor (Asymmetry): 0.8 - 1.5

        • Theoretical Plates (N): ≥ 2000

    • Analysis Sequence:

      • Run the blank and SST injections.

      • Inject each calibration standard once to construct the calibration curve.

      • Inject the prepared sample solutions in duplicate.

      • Inject a calibration check standard (e.g., 25.0 µg/mL) after every 10 sample injections to monitor system drift.

    Method Validation and Performance

    The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[5][6] The key validation parameters and typical results are summarized below.

    Validation ParameterAcceptance CriteriaTypical Result
    Specificity No interference at analyte retention timeNo peaks observed in blank or placebo
    Linearity (R²) R² ≥ 0.9990.9998
    Range 1.0 - 50.0 µg/mLConfirmed
    Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2% (at 80%, 100%, 120% levels)
    Precision (RSD%)
    Repeatability (n=6)RSD ≤ 2.0%0.85%
    Intermediate PrecisionRSD ≤ 2.0%1.15% (different day, different analyst)
    Limit of Detection (LOD) S/N ≥ 30.2 µg/mL
    Limit of Quantitation (LOQ) S/N ≥ 100.7 µg/mL
    Robustness RSD ≤ 2.0% after minor changesNo significant impact from changes in flow rate (±0.1 mL/min) or column temperature (±2 °C)

    Conclusion

    The developed RP-HPLC method provides a reliable, accurate, and precise means for the quantification of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one. The straightforward procedure and robust performance make it an ideal tool for routine quality control analysis in the pharmaceutical industry. The validation data confirms that the method adheres to the stringent requirements of regulatory guidelines.[10]

    References

    • SIELC Technologies. (n.d.). HPLC Method for Analysis of Bromoform on Newcrom R1 Column.
    • Wockhardt Research Centre. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
    • Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Mabkhot, Y. N., & Ghabbour, H. A. (2016). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 21(9), 1017. [Link]

    • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH.
    • ResearchGate. (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol.
    • African Journal of Biomedical Research. (n.d.). Synthesis Of Heterocyclic Compounds In Pharmaceutical Industry.
    • MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery.
    • European Medicines Agency. (2022). ICH guideline Q2(R2)
    • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
    • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
    • National Center for Biotechnology Information. (n.d.). Heterocycles in Medicinal Chemistry.
    • Journal of Validation Technology. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
    • Journal of Pharmaceutical Research and Reports. (2025). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review.

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    Application Notes and Protocols for Elucidating the Mechanism of Action of Benzocyclohepta[1,2-b]pyridin-5-one Compounds

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction

    The benzocyclohepta[1,2-b]pyridin-5-one scaffold represents a quintessential "privileged structure" in medicinal chemistry. Its rigid, three-dimensional architecture has proven to be a versatile template for engaging a wide array of biological targets. Derivatives of this core have been successfully developed into marketed drugs and clinical candidates for diverse therapeutic areas, including non-sedating antihistamines like Loratadine, potent anti-cancer agents targeting receptor tyrosine kinases, and modulators of central nervous system receptors.[1][2][3][4] The broad bioactivity of this class, ranging from anti-inflammatory and anti-tuberculosis to anti-cancer effects, underscores the importance of a systematic and robust approach to elucidating the specific mechanism of action (MoA) for any new analogue.[1][5]

    This guide provides an in-depth framework for researchers, scientists, and drug development professionals to investigate the MoA of novel benzocyclohepta[1,2-b]pyridin-5-one compounds. It is designed not as a rigid template, but as a logical, tiered progression of experiments, from broad phenotypic screening to specific molecular target validation. The protocols herein are grounded in established methodologies and are designed to be self-validating, ensuring the generation of reliable and interpretable data.

    Part I: A Tiered Strategy for Initial MoA Investigation

    A tiered experimental approach is the most efficient strategy for narrowing down the biological effects of a novel compound. This process begins with broad, cell-based (phenotypic) assays to identify the primary cellular response and progresses toward more specific, target-oriented biochemical assays. This workflow minimizes resource expenditure by focusing subsequent, more intensive studies on the most promising mechanistic hypotheses generated from initial screening.

    G A Novel Benzocyclohepta [1,2-b]pyridin-5-one Compound B Tier 1: Broad Phenotypic Screening (Cell-Based Assays) A->B C Protocol 1.1: Antiproliferative Activity Screen (e.g., MTT Assay) B->C Anticancer Hypothesis D Protocol 1.2: Receptor Function Screen (e.g., Histamine H1 Binding) B->D Antihistamine/ CNS Hypothesis E Tier 2: Pathway & Target Class ID C->E If Cytotoxic F Protocol 2.1: Cell Cycle Analysis E->F G Protocol 2.2: Apoptosis Induction Assay E->G H Tier 3: Specific MoA Validation (Biochemical & Cellular Assays) F->H G2/M Arrest G->H Apoptosis Confirmed I Focus Area 1: Protein Kinase Inhibition H->I J Focus Area 2: Microtubule Dynamics H->J

    Figure 1. Tiered workflow for MoA elucidation.
    Tier 1: Phenotypic Screening

    The initial goal is to understand the compound's primary effect in a relevant biological context. For this scaffold, the most prominent reported activities are anticancer and antihistaminergic.

    Protocol 1.1: Broad-Spectrum Antiproliferative Screening

    • Expertise & Rationale: This is the foundational assay in oncology drug discovery. By screening against a panel of diverse cancer cell lines, one can determine the potency and selectivity of the compound's cytotoxic or cytostatic effects. The choice of cell lines is critical; including lines with known dependencies on specific pathways (e.g., c-Met amplified lines for this scaffold) can provide early mechanistic clues.[6]

    • Methodology (MTT Assay):

      • Cell Plating: Seed cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[1][7]

      • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x concentrated serial dilutions in culture medium, ranging from a high concentration (e.g., 200 µM) to a low concentration (e.g., 2 nM).

      • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells. Include vehicle control (e.g., 0.5% DMSO) and positive control (e.g., Doxorubicin) wells.

      • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ humidified incubator.

      • MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well. Incubate for 3-4 hours.

      • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

      • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Presentation & Trustworthiness: Calculate the percentage of cell viability relative to the vehicle control. Use non-linear regression (log(inhibitor) vs. response) to determine the half-maximal inhibitory concentration (IC₅₀). Presenting data as an average of at least three independent experiments with standard deviations ensures reproducibility.

    Cell LineTissue of OriginTest Compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
    MCF-7Breast Adenocarcinoma[Insert Value][Insert Value]
    A549Lung Carcinoma[Insert Value][Insert Value]
    HCT-116Colon Carcinoma[Insert Value][Insert Value]
    GTL-16Gastric Carcinoma (c-Met Amp)[InsertValue][Insert Value]
    Tier 2: Pathway-Level Investigation

    If a compound demonstrates significant antiproliferative activity, the next logical step is to investigate how it is affecting cell growth and survival.

    Protocol 2.1: Cell Cycle Analysis by Flow Cytometry

    • Expertise & Rationale: A cytotoxic compound often perturbs the normal progression of the cell cycle. This assay quantifies the DNA content of individual cells, revealing the proportion of the population in each phase (G0/G1, S, G2/M).[8] A significant accumulation of cells in a specific phase points toward interference with the machinery that governs that stage. For instance, G2/M arrest is a hallmark of microtubule-targeting agents.[9]

    • Methodology:

      • Cell Treatment: Seed a sensitive cell line (e.g., HeLa or A549) in 6-well plates. Treat with the test compound at concentrations corresponding to its 1x and 5x IC₅₀ values for 24 hours. Include vehicle and positive controls (e.g., Nocodazole for G2/M arrest).

      • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

      • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

      • Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 20,000 events per sample.

    • Data Interpretation: Analyze the resulting DNA content histograms. A significant increase in the G2/M peak compared to the vehicle control suggests the compound may be interfering with mitosis, potentially by targeting microtubule dynamics or mitotic kinases.

    Part II: Specific Mechanism of Action Protocols

    Based on the initial data and the extensive literature on this scaffold, two high-probability MoAs for anticancer activity are protein kinase inhibition and disruption of microtubule dynamics.

    Focus Area 1: Protein Kinase Inhibition (c-Met/Ron)

    Several potent anticancer compounds with the benzocyclohepta[1,2-b]pyridin-5-one core, including MK-2461 and MK-8033, function as inhibitors of the c-Met receptor tyrosine kinase.[2][6][10] c-Met is a well-validated oncogene, and its signaling pathway is crucial for cell proliferation, survival, and motility.[6]

    G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds p_cMet P-c-Met (Activated) cMet->p_cMet Dimerization & Autophosphorylation Compound Benzocyclohepta [1,2-b]pyridin-5-one Compound Compound->p_cMet INHIBITS PI3K PI3K p_cMet->PI3K RAS RAS p_cMet->RAS AKT AKT PI3K->AKT p_AKT P-AKT AKT->p_AKT Proliferation Cell Proliferation, Survival, Motility p_AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p_ERK P-ERK ERK->p_ERK p_ERK->Proliferation

    Figure 2. Simplified HGF/c-Met signaling pathway and point of inhibition.

    Protocol 3.1: In Vitro Biochemical Kinase Assay

    • Expertise & Rationale: This assay provides definitive proof of direct target engagement.[11] It uses purified, recombinant kinase enzyme to measure the compound's ability to inhibit substrate (e.g., a peptide or ATP) turnover in a cell-free system. This allows for the precise determination of inhibitory constants like IC₅₀ and Kᵢ, free from confounding cellular factors like membrane permeability or efflux pumps.[12]

    • Methodology (ADP-Glo™ Assay as an example):

      • Reaction Setup: In a 384-well plate, add recombinant c-Met enzyme, the specific peptide substrate, and ATP to a kinase buffer.

      • Inhibitor Addition: Add serial dilutions of the test compound (and a positive control inhibitor like Crizotinib) to the wells.

      • Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.

      • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

      • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes.

      • Data Acquisition: Measure the luminescence signal, which is directly proportional to the amount of ADP formed and thus to the kinase activity.

    • Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀. Further kinetic studies, varying both substrate and inhibitor concentrations, can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).[13]

    Protocol 3.2: Cellular Target Engagement via Western Blot

    • Expertise & Rationale: While a biochemical assay confirms direct inhibition, a cellular assay is required to prove the compound can reach its target inside a living cell and exert its effect.[14] Western blotting allows for the direct visualization of the phosphorylation status of the target kinase and its downstream substrates, providing a robust measure of target engagement in a physiological context.

    • Methodology:

      • Cell Culture & Starvation: Culture a c-Met dependent cell line (e.g., GTL-16). Once confluent, serum-starve the cells for 12-24 hours to reduce basal signaling.

      • Compound Pre-treatment: Pre-treat the starved cells with the test compound at various concentrations (e.g., 0.1x to 10x IC₅₀) for 2 hours.

      • Ligand Stimulation: Stimulate the cells with HGF (Hepatocyte Growth Factor) for 15 minutes to induce c-Met phosphorylation. Include an unstimulated control.

      • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

      • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

      • SDS-PAGE & Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

      • Immunoblotting: Probe the membranes with primary antibodies against phospho-c-Met (Tyr1234/1235), total c-Met, phospho-AKT (Ser473), total AKT, and a loading control like GAPDH. Subsequently, probe with appropriate HRP-conjugated secondary antibodies.

      • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Data Interpretation: A potent and specific inhibitor will show a dose-dependent decrease in the phosphorylation of c-Met and its downstream effector AKT, without affecting the total protein levels of these kinases.

    Part III: Data Synthesis and Advancing the Project

    The MoA of a compound is not determined by a single experiment but by the convergence of evidence from multiple orthogonal assays. The decision to pursue a particular mechanistic path should be data-driven.

    G A Compound is Cytotoxic? B G2/M Arrest Observed? A->B Yes I Stop or Re-evaluate Anticancer Potential A->I No C Inhibits Tubulin Polymerization? B->C Yes E Sensitive to c-Met Driven Cells? B->E No D MoA: Microtubule Destabilizer C->D Yes H Investigate Other MoAs C->H No F Inhibits p-Met in Cells? E->F Yes E->H No G MoA: c-Met Kinase Inhibitor F->G Yes F->H No

    Figure 3. Experimental decision tree for anticancer MoA studies.

    By following this structured approach—confirming a cellular phenotype, identifying the affected pathway, and validating the molecular target with both biochemical and cellular assays—researchers can confidently and efficiently build a comprehensive MoA profile for novel benzocyclohepta[1,2-b]pyridin-5-one compounds. This foundational understanding is critical for the subsequent optimization and development of these promising molecules into next-generation therapeutics.

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    Application Notes and Protocols for the Evaluation of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one in Kinase Inhibitor Screening

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction: Unveiling the Potential of a Novel Scaffold

    Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2][3] This has made them one of the most important classes of drug targets.[4][5] The discovery of novel kinase inhibitors with high potency and selectivity is a cornerstone of modern drug development. The 5H-benzocyclohepta[1,2-B]pyridin-5-one scaffold has emerged as a promising pharmacophore in this arena. A notable example is MK-8033, a dual c-Met/Ron inhibitor based on this core structure, which has shown preferential affinity for the activated state of c-Met.[6]

    This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the screening and characterization of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one , a derivative of this promising scaffold, as a potential kinase inhibitor. While specific biological data for this compound is not yet widely published, its structural similarity to known kinase inhibitors warrants a thorough investigation. These application notes and protocols are designed to provide a robust framework for its initial evaluation, from primary screening to mechanism of action studies and cellular validation.

    Physicochemical Properties and Compound Handling

    A thorough understanding of the test compound's properties is fundamental to reliable and reproducible screening results.

    PropertyValueSource
    Molecular Formula C14H7BrClNO[7][8]
    Molecular Weight 320.57 g/mol [7]
    IUPAC Name 14-bromo-5-chloro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-2-one[7]
    Topological Polar Surface Area 30 Ų[7]
    Hydrogen Bond Acceptors 2[7]

    Protocol 1: Compound Solubilization and Storage

    • Initial Solubilization: Due to its heterocyclic aromatic structure, 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one is predicted to have low aqueous solubility. Therefore, initial solubilization should be performed in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Stock Solution Storage: Aliquot the stock solution into small volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

    • Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate assay buffer. It is critical to ensure that the final DMSO concentration in the assay is kept low (typically ≤ 1%) to avoid solvent-induced artifacts.

    • Solubility Assessment: Before initiating large-scale screening, it is advisable to assess the compound's solubility in the final assay buffer at the highest intended concentration. This can be done by visual inspection for precipitation or by using more quantitative methods like nephelometry.

    Kinase Inhibition Screening: A Strategic Approach

    The primary goal of kinase inhibitor screening is to identify compounds that modulate the activity of a target kinase. A tiered approach is often the most efficient and cost-effective strategy.

    Diagram 1: Kinase Inhibitor Screening Workflow

    G A Compound Preparation (Protocol 1) B Primary Screening (Single High Concentration) A->B Solubilized Compound C Dose-Response Analysis (IC50 Determination) B->C Initial Hits D Selectivity Profiling (Kinome Panel) C->D Potent Hits E Mechanism of Action Studies (e.g., ATP Competition) D->E Selective Hits F Cell-Based Assays (Target Engagement & Pathway Inhibition) E->F Characterized Hits G Lead Optimization F->G Validated Hits

    Caption: A tiered workflow for kinase inhibitor screening.

    Understanding Inhibition Modalities

    Kinase inhibitors can be broadly classified based on their mechanism of action, primarily concerning their interaction with the ATP-binding pocket.

    • ATP-Competitive Inhibitors (Type I and II): These are the most common class of kinase inhibitors.[5][9] They bind to the highly conserved ATP-binding site, either in the active (Type I) or inactive (Type II) conformation of the kinase.[10][11] While effective, achieving selectivity can be challenging due to the conservation of this pocket across the kinome.[12][13]

    • Non-ATP-Competitive Inhibitors (Type III and IV): These inhibitors bind to allosteric sites outside the ATP pocket.[4][12][14] This often leads to higher selectivity, as allosteric sites are more diverse among different kinases.

    Initial screening protocols should be designed to detect inhibitors regardless of their binding mode.

    Experimental Protocols

    The following protocols provide a starting point for the biochemical and cellular evaluation of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one.

    Protocol 2: Primary In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

    This protocol describes a luminescent ADP-detection assay, which is a universal method for measuring kinase activity.[15][16][17]

    Materials:

    • Recombinant Kinase of interest

    • Kinase-specific substrate (peptide or protein)

    • 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one (test compound)

    • Known inhibitor for the target kinase (positive control)

    • ATP

    • Kinase Assay Buffer (specific to the kinase, typically containing MgCl2, DTT, and a buffering agent like Tris-HCl)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • White, opaque 96-well or 384-well plates

    • Multichannel pipettes

    • Plate reader capable of measuring luminescence

    Procedure:

    • Prepare Reagents:

      • Thaw all reagents on ice.

      • Prepare the kinase reaction buffer.

      • Prepare a solution of the test compound at various concentrations (e.g., a 10-point serial dilution starting from 100 µM) in the assay buffer. Ensure the final DMSO concentration is constant across all wells.

      • Prepare positive control (known inhibitor) and negative control (DMSO vehicle) solutions.

    • Set up Kinase Reaction:

      • Add 5 µL of the test compound, positive control, or DMSO vehicle to the appropriate wells of the plate.

      • Add 10 µL of a solution containing the kinase and its substrate to each well.

      • Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.

    • Initiate Kinase Reaction:

      • Add 10 µL of ATP solution to each well to start the reaction. The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine the IC50 for ATP-competitive inhibitors.[18]

      • Incubate the plate at 30°C for the optimized reaction time (e.g., 60 minutes). The reaction time should be within the linear range of the enzyme kinetics.

    • Detect ADP Formation:

      • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

      • Incubate at room temperature for 40-50 minutes.[15]

      • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light.

      • Incubate at room temperature for 30-60 minutes.

    • Measure Luminescence: Read the luminescence signal on a plate reader. The light output is proportional to the amount of ADP generated and thus reflects the kinase activity.

    Protocol 3: Determining the Mechanism of Action (ATP Competition Assay)

    This assay helps to determine if the inhibitory activity is competitive with respect to ATP.

    Procedure:

    • Perform the kinase assay as described in Protocol 2.

    • Instead of a single ATP concentration, run the assay at multiple fixed concentrations of ATP, ranging from below to well above the Km value (e.g., 0.1x, 1x, 10x, and 100x Km).

    • For each ATP concentration, generate a dose-response curve for 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one and calculate the IC50 value.

    • Interpretation: If the IC50 value of the inhibitor increases with increasing ATP concentration, it is indicative of an ATP-competitive mechanism of action.

    Protocol 4: Cellular Target Engagement and Pathway Analysis

    Biochemical assays do not always translate to cellular activity.[19] Therefore, it is crucial to assess the compound's effect in a cellular context.

    Materials:

    • A cancer cell line known to be dependent on the target kinase signaling pathway.

    • Cell culture medium and supplements.

    • 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one.

    • Lysis buffer.

    • Phospho-specific antibodies against a downstream substrate of the target kinase.

    • Total protein antibodies for the downstream substrate (loading control).

    • Western blotting reagents and equipment.

    Procedure:

    • Cell Treatment: Seed the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the test compound for a specified period (e.g., 2, 6, or 24 hours). Include a DMSO vehicle control.

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

    • Western Blotting:

      • Separate equal amounts of protein from each sample by SDS-PAGE.

      • Transfer the proteins to a PVDF membrane.

      • Block the membrane and probe with the primary phospho-specific antibody overnight at 4°C.

      • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

      • Strip the membrane and re-probe with the total protein antibody to ensure equal loading.

    • Analysis: Quantify the band intensities to determine the extent of inhibition of downstream substrate phosphorylation.

    Data Analysis and Interpretation

    IC50 Determination:

    The raw data from the dose-response experiments (Protocol 2) should be normalized to the positive (no inhibitor) and negative (background) controls. The percentage of inhibition can then be plotted against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, can be determined by fitting the data to a four-parameter logistic equation using software like GraphPad Prism or R.

    Selectivity Profiling:

    To assess the selectivity of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one, it should be screened against a broad panel of kinases.[20] This is crucial for identifying potential off-target effects that could lead to toxicity or provide opportunities for drug repurposing.[21][22][23][24][25] The results can be visualized as a heatmap or a dendrogram to group compounds with similar inhibition profiles.[26]

    Diagram 2: Representative Kinase Signaling Pathway (MAPK Pathway)

    G RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation

    Caption: A simplified diagram of the MAPK signaling cascade.

    Troubleshooting Common Issues in Kinase Screening

    IssuePotential Cause(s)Suggested Solution(s)
    High Well-to-Well Variability Inaccurate pipetting, reagent instability, edge effects on the plate.Use calibrated pipettes, prepare fresh reagents, avoid using the outer wells of the plate.
    No Inhibition by Positive Control Inactive enzyme, incorrect buffer conditions, degraded ATP or substrate.Use a new batch of enzyme, optimize buffer components, use fresh ATP and substrate.
    False Positives Compound precipitation, interference with the detection method (e.g., light scattering or fluorescence quenching).Check compound solubility, run counter-screens without the kinase to identify assay interference.
    Poor Z'-factor Suboptimal reagent concentrations, short incubation times.Optimize enzyme, substrate, and ATP concentrations; ensure the reaction is in the linear range.[27]

    Conclusion

    The protocols and guidelines presented here provide a comprehensive framework for the initial assessment of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one as a potential kinase inhibitor. By systematically evaluating its biochemical potency, mechanism of action, selectivity, and cellular activity, researchers can effectively determine its potential as a lead compound for further drug discovery efforts. The key to success lies in meticulous experimental design, careful data interpretation, and an integrated approach that combines biochemical and cellular assays to build a complete picture of the compound's biological activity.

    References

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    • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
    • Zuccotto, F., Ardini, E., Casale, E., & Angiolini, M. (2010). Through the "gatekeeper" door: exploiting the active kinase conformation. Journal of medicinal chemistry, 53(7), 2681-2694.
    • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
    • Norman, R. A., Toader, D., & Ferguson, A. D. (2012). Structural approaches to obtaining kinase selectivity. Trends in pharmacological sciences, 33(6), 315-322.
    • Bamborough, P. (2012). Non-ATP competitive kinase inhibitors. Annual reports in medicinal chemistry, 47, 273-288.
    • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
    • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of medicinal chemistry, 52(21), 6752-6756.
    • Vippagunta, S. R., Brittain, H. G., & Grant, D. J. (2001). Crystalline solids. Advanced drug delivery reviews, 48(1), 3-26.
    • Cohen, P., & Alessi, D. R. (2013). Kinase drug discovery—what's next in the field?. ACS chemical biology, 8(1), 96-104.
    • Roskoski, R. (2016). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological research, 103, 26-47.
    • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637.
    • Lamba, V., & Ghosh, I. (2012). New directions in targeting protein kinases: focusing on activation loop and allosteric sites. Current pharmaceutical design, 18(20), 2916-2925.
    • Gross, S., Rahal, R., Stransky, N., Lengauer, C., & Hoeflich, K. P. (2015). Targeting cancer with kinase inhibitors.
    • Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in pharmacological sciences, 36(7), 422-439.
    • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
    • Hanahan, D., & Weinberg, R. A. (2011).
    • Lin, A., & Giuliano, C. J., Sayles, N. M., & Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
    • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
    • Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature reviews Drug discovery, 17(5), 353-377.
    • Blume-Jensen, P., & Hunter, T. (2001). Oncogenic kinase signalling.
    • 7-Bromo-3-chloro-5H-benzo[9][12]cyclohepta[1,2-b]pyridin-5-one. PubChem. [Link]

    • Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer. Frontiers. [Link]

    • Lin, A., & Sheltzer, J. M. (2020). Discovering the unexpected targets of cancer drugs. Science, 370(6515), eabc3499.
    • El-Gamal, M. I., Al-Ameen, M. A., Al-Koumi, D. M., & Hamad, M. F. (2021). Off-target effects of kinase inhibitors: what is the evidence?. Future medicinal chemistry, 13(3), 277-299.
    • Pao, W., Miller, V. A., & Riely, G. J. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Clinical Cancer Research, 19(4), 776-778.
    • Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers. [Link]

    • Kinase Screening Assay Services. Reaction Biology. [Link]

    • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. [Link]

    • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. [Link]

    • Assay Development for Protein Kinase Enzymes. NCBI. [Link]

    • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

    • Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. MDPI. [Link]

    • Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. eLife. [Link]

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    • Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[9][12]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. PubMed. [Link]

    • 7-Bromo-3-chloro-5H-benzo[9][12]cyclohepta[1,2-b]pyridin-5-one. Universal Biologicals. [Link]

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    • 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor.
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    Troubleshooting & Optimization

    Technical Support Center: Optimizing the Synthesis of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one

    Author: BenchChem Technical Support Team. Date: January 2026

    For Researchers, Scientists, and Drug Development Professionals

    Welcome to the technical support center for the synthesis of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one, a key intermediate in the development of pharmaceutical compounds, notably as a precursor to Loratadine analogues. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and improve your reaction yields.

    Understanding the Synthesis: An Intramolecular Friedel-Crafts Acylation Approach

    The formation of the tricyclic ketone core of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one is typically achieved through an intramolecular Friedel-Crafts acylation. This powerful C-C bond-forming reaction involves the cyclization of a suitable precursor, generally a substituted phenyl-ethyl-pyridine derivative. The choice of catalyst, solvent, and reaction conditions is critical to achieving high yields and purity.[1][2][3]

    The most common precursor for the analogous non-brominated compound is 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile or the corresponding carboxylic acid/acyl chloride.[4] The intramolecular Friedel-Crafts reaction is then used to form the seven-membered ring.[2]

    Frequently Asked Questions (FAQs)

    Q1: My reaction yield is consistently low. What are the most likely causes?

    Low yields in this intramolecular Friedel-Crafts acylation can stem from several factors:

    • Inactive Catalyst: The Lewis acid catalyst (e.g., polyphosphoric acid, aluminum chloride) is highly susceptible to moisture. Any water in your starting materials, solvent, or glassware will deactivate the catalyst.

    • Suboptimal Reaction Temperature: The temperature for the cyclization is crucial. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to side reactions and decomposition of the starting material or product.[4]

    • Poor Quality Starting Materials: Impurities in the precursor can interfere with the reaction. Ensure your starting material is of high purity.

    • Incorrect Stoichiometry of the Catalyst: In Friedel-Crafts acylations, a stoichiometric amount or even an excess of the Lewis acid is often required because the product ketone can form a complex with the catalyst, rendering it inactive.[1][3]

    Q2: I am observing the formation of significant side products. What are they likely to be and how can I minimize them?

    Common side products can include:

    • Polymerization: Under harsh acidic conditions, the starting material or product can polymerize. This can be mitigated by carefully controlling the reaction temperature and the rate of addition of the catalyst.

    • Intermolecular Reactions: If the concentration of the starting material is too high, intermolecular acylation can compete with the desired intramolecular cyclization. Running the reaction at a higher dilution can favor the formation of the cyclic product.

    • Incomplete Cyclization: Residual starting material will be a major impurity if the reaction does not go to completion. This could be due to insufficient catalyst, reaction time, or temperature.

    Q3: What is the best catalyst for this cyclization?

    The choice of catalyst is critical. While aluminum chloride (AlCl₃) is a classic strong Lewis acid for Friedel-Crafts reactions, it can sometimes lead to charring and side reactions.[1] For this particular synthesis, polyphosphoric acid (PPA) often gives good results.[4] The addition of phosphorus pentoxide (P₂O₅) to PPA can further enhance its catalytic activity by acting as a dehydrating agent and increasing the acidity.[4]

    Q4: How critical are anhydrous conditions for this reaction?

    Anhydrous conditions are absolutely critical. Lewis acids like AlCl₃ and PPA react vigorously with water, which deactivates them. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

    Q5: What is a suitable method for purifying the final product?

    The crude product can often be purified by recrystallization. A common solvent system for recrystallizing the related non-brominated compound is a mixture of ethyl acetate, n-hexane, and petroleum ether.[4] Column chromatography can also be employed for further purification if necessary.

    Troubleshooting Guide

    Problem Potential Cause(s) Recommended Solution(s)
    Low or No Product Formation Inactive catalyst (moisture contamination).Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Handle the Lewis acid under an inert atmosphere.
    Insufficient catalyst loading.Increase the molar ratio of the Lewis acid to the substrate. For AlCl₃, a stoichiometric amount or more is often needed.[1]
    Low reaction temperature.Gradually increase the reaction temperature and monitor the reaction progress by TLC or HPLC.
    Deactivated aromatic ring.While the chloro and bromo substituents are deactivating, the pyridine ring is also present. Ensure the precursor is correct.
    Formation of a Dark, Tarry Mixture Reaction temperature is too high.Lower the reaction temperature. Consider a slower, portion-wise addition of the catalyst to control the initial exotherm.
    Catalyst is too harsh.If using AlCl₃, consider switching to a milder Lewis acid or using PPA.
    Presence of Starting Material in the Final Product Incomplete reaction.Increase the reaction time or temperature. Ensure sufficient catalyst is used.
    Difficulty in Isolating the Product Product is soluble in the work-up solvent.During aqueous work-up, ensure the pH is adjusted correctly to precipitate the product. Use a suitable organic solvent for extraction.
    Emulsion formation during work-up.Add a small amount of a saturated brine solution to help break the emulsion.

    Experimental Protocol: Synthesis via Intramolecular Friedel-Crafts Acylation

    This protocol is adapted from a similar synthesis of a loratadine intermediate and should be optimized for your specific laboratory conditions.[4]

    Precursor: 3-[2-(4-Bromo-2-chlorophenyl)ethyl]-2-pyridinecarbonitrile

    Catalyst System: Polyphosphoric Acid (PPA) and Phosphorus Pentoxide (P₂O₅)

    Step-by-Step Methodology:
    • Preparation of the Catalyst Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, heat polyphosphoric acid (PPA) to the desired reaction temperature (e.g., 190-240 °C).[4]

    • Catalyst Activation: Slowly and carefully add phosphorus pentoxide (P₂O₅) to the hot PPA with vigorous stirring until a homogeneous mixture is obtained. The amount of P₂O₅ can be in the range of 10-15 wt% of the PPA.[4]

    • Reaction Initiation: Once the catalyst system is homogeneous, add the 3-[2-(4-Bromo-2-chlorophenyl)ethyl]-2-pyridinecarbonitrile precursor to the reaction mixture.

    • Reaction Monitoring: Maintain the reaction temperature and continue stirring for several hours (e.g., 5-14 hours).[4] Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or HPLC.

    • Work-up: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with stirring.

    • Neutralization and Extraction: Neutralize the acidic aqueous solution with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude product. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Purification: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure.

    • Recrystallization: Recrystallize the crude product from a suitable solvent system, such as a mixture of ethyl acetate, n-hexane, and petroleum ether, to obtain the purified 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one.[4]

    Optimization Parameters:
    Parameter Range Considerations
    Reaction Temperature 175-240 °CHigher temperatures generally lead to faster reaction rates but may also increase the formation of by-products.[4]
    Reaction Time 5-14 hoursMonitor the reaction to determine the optimal time for maximum conversion.[4]
    P₂O₅ Concentration 3-20 wt% in PPAHigher concentrations of P₂O₅ can increase the reaction rate.[4]
    Substrate Concentration 4-16 wt% in the catalyst mixtureHigher concentrations may lead to intermolecular side reactions.

    Visualizing the Workflow

    Synthesis Workflow Diagram

    G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification PPA Polyphosphoric Acid (PPA) Mixing Heat PPA and add P2O5 (175-240 °C) PPA->Mixing P2O5 Phosphorus Pentoxide (P2O5) P2O5->Mixing Precursor 3-[2-(4-Bromo-2-chlorophenyl)ethyl] -2-pyridinecarbonitrile Addition Add Precursor Precursor->Addition Mixing->Addition Cyclization Intramolecular Friedel-Crafts Acylation (5-14 hours) Addition->Cyclization Quenching Pour onto ice Cyclization->Quenching Neutralization Neutralize with base Quenching->Neutralization Extraction Extract with organic solvent Neutralization->Extraction Purification Recrystallization Extraction->Purification Product 7-Bromo-3-chloro-5H-benzocyclohepta [1,2-B]pyridin-5-one Purification->Product

    Caption: Workflow for the synthesis of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one.

    Troubleshooting Logic Diagram

    G Start Low Yield? Check_Moisture Check for moisture in reagents/glassware? Start->Check_Moisture Check_Temp Is reaction temperature optimal? Start->Check_Temp Check_Catalyst Is catalyst loading sufficient? Start->Check_Catalyst Anhydrous Use anhydrous conditions, dry glassware and solvents. Check_Moisture->Anhydrous Optimize_Temp Optimize temperature (e.g., 190-210 °C). Check_Temp->Optimize_Temp Increase_Catalyst Increase catalyst amount. Check_Catalyst->Increase_Catalyst Side_Products Significant side products? Anhydrous->Side_Products Optimize_Temp->Side_Products Increase_Catalyst->Side_Products Check_Conc Is reaction too concentrated? Side_Products->Check_Conc Check_Purity Check purity of starting material. Side_Products->Check_Purity Dilute Run reaction at higher dilution. Check_Conc->Dilute Success Improved Yield Dilute->Success Check_Purity->Success

    Sources

    Technical Support Center: Chromatographic Purification of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one

    Author: BenchChem Technical Support Team. Date: January 2026

    This guide provides in-depth technical support for the chromatographic purification of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one (CAS No. 917878-65-0).[1] We will address common challenges, provide detailed protocols, and answer frequently asked questions to help researchers achieve optimal purity for this complex heterocyclic ketone.

    Understanding the Molecule: Key Properties for Chromatography

    Before selecting a purification strategy, it's crucial to understand the structural features of the target compound that influence its chromatographic behavior:

    • Polarity: The molecule possesses a polar ketone group and a nitrogen atom within the pyridine ring, conferring significant polarity.

    • Basicity: The pyridine nitrogen is basic and can interact strongly with acidic stationary phases like silica gel, a common cause of poor peak shape.[2]

    • Hydrophobicity: The fused aromatic rings and halogen substituents (bromo- and chloro-) contribute to its hydrophobic character.

    • Aromaticity: The presence of multiple aromatic rings allows for π-π interactions, which can be exploited for separation on specific stationary phases.[3][4]

    This combination of features makes the purification non-trivial, often requiring careful method development to overcome challenges like peak tailing and achieve baseline separation from synthetic impurities.

    Part 1: Frequently Asked Questions (FAQs)

    This section addresses initial questions researchers may have when designing a purification workflow.

    Q1: Which chromatography mode is the best starting point for this compound? For initial purification of crude material from a synthesis, Normal-Phase Chromatography (NPC) is the traditional and most common starting point.[2][5] It is well-suited for moderately polar compounds that are soluble in organic solvents.[2] However, for high-purity applications or if NPC fails, Reversed-Phase Chromatography (RPC) is a powerful alternative.[2][6]

    Q2: What are the main differences between Normal-Phase and Reversed-Phase chromatography? The primary distinction lies in the polarity of the stationary and mobile phases.[5]

    FeatureNormal-Phase Chromatography (NPC)Reversed-Phase Chromatography (RPC)
    Stationary Phase Polar (e.g., Silica Gel, Alumina)Non-Polar (e.g., C18-bonded silica)
    Mobile Phase Non-Polar (e.g., Hexane, Ethyl Acetate)Polar (e.g., Water, Acetonitrile, Methanol)
    Elution Order Least polar compounds elute first.Most polar compounds elute first.
    Primary Use Purification of moderately polar, non-ionic compounds.[5][7]Widely used for a broad range of hydrophobicities.[6][7]

    Q3: My compound has poor retention in Reversed-Phase (elutes too quickly). What should I do? If your compound is too polar to be adequately retained in RPC, even with 100% aqueous mobile phase, you should consider Hydrophilic Interaction Liquid Chromatography (HILIC) .[8][9] HILIC uses a polar stationary phase (like silica or a polar bonded phase) with a mobile phase rich in an organic solvent like acetonitrile, but containing a small amount of water. In HILIC, increasing the aqueous content of the mobile phase decreases retention—the opposite of RPC.[9]

    Q4: Is chiral separation possible for this molecule or its derivatives? The parent molecule, 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one, is achiral. However, if subsequent synthetic steps introduce a chiral center, enantiomeric separation will be necessary. This is typically achieved using Chiral Stationary Phases (CSPs). Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives) or proteins.[10][11] The choice of CSP and mobile phase is highly specific to the molecule and requires screening.[11]

    Part 2: Experimental Protocols & Methodologies

    Protocol 1: Standard Normal-Phase Flash Chromatography

    This protocol is designed for the routine purification of multi-gram quantities of the crude product.

    Objective: To remove major impurities post-synthesis.

    1. Thin Layer Chromatography (TLC) Analysis:

    • Purpose: To determine the optimal solvent system for separation.
    • Procedure:
    • Dissolve a small amount of the crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
    • Spot the solution on a silica gel TLC plate.
    • Develop the plate in various solvent systems. Start with a 4:1 Hexane:Ethyl Acetate mixture and gradually increase the polarity.
    • Visualize the spots under UV light (254 nm).
    • Goal: Find a solvent system that gives your target compound an Rf value between 0.2 and 0.35 .[12] This ensures good separation and a reasonable elution time on the column.

    2. Column Preparation & Sample Loading:

    • Stationary Phase: Standard flash-grade silica gel (40-63 µm).
    • Column Packing (Slurry Method):
    • Prepare a slurry of silica gel in the initial, low-polarity eluent.
    • Pour the slurry into the column and allow it to pack under gentle pressure.
    • Add a protective layer of sand (approx. 1-2 cm) on top of the silica bed to prevent disturbance.[12]
    • Sample Loading (Dry Loading Recommended):
    • Dissolve the crude product in a minimal amount of a strong solvent (e.g., Dichloromethane).
    • Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.
    • Evaporate the solvent completely under vacuum to obtain a dry, free-flowing powder.
    • Carefully add this powder to the top of the packed column. Dry loading prevents dissolution issues and often leads to sharper bands.

    3. Elution and Fraction Collection:

    • Elution Strategy: A gradient elution is typically most effective.[12]
    • Start with the low-polarity solvent system determined by TLC.
    • Run 2-3 column volumes of this initial solvent to elute non-polar impurities.
    • Gradually increase the polarity of the mobile phase by slowly increasing the percentage of the more polar solvent (e.g., Ethyl Acetate). Avoid drastic changes in polarity , as this can crack the silica bed and ruin the separation.[12]
    • Collect fractions and monitor their contents by TLC.
    • Combining Fractions: Once the separation is complete, combine the fractions containing the pure product and remove the solvent under reduced pressure.

    Workflow for Normal-Phase Chromatography

    G cluster_prep Preparation cluster_execution Execution cluster_result Result Crude Crude Product TLC TLC Analysis (Find Rf ≈ 0.2-0.35) Crude->TLC Test Solvents Load Dry Load Sample onto Silica Column TLC->Load Elute Gradient Elution (Gradually Increase Polarity) Load->Elute Collect Collect & Monitor Fractions via TLC Elute->Collect Combine Combine Pure Fractions Collect->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Compound Evap->Pure

    Caption: General workflow for purification by flash chromatography.

    Part 3: Troubleshooting Guide

    This guide is formatted to address specific issues you may encounter during your experiment.

    Issue 1: Poor Peak Shape (Tailing) in Normal-Phase

    Q: My compound's spot on the TLC plate is streaking, and the peak is tailing on the column. Why is this happening? This is a classic sign of a strong interaction between your basic compound and the acidic silanol groups on the surface of the silica gel.[2] The basic pyridine nitrogen in your molecule binds tightly to these sites, causing a portion of the sample to elute more slowly, resulting in a "tail."

    A: How can I fix peak tailing?

    • Solution 1: Add a Basic Modifier. Add a small amount of a basic modifier like triethylamine (Et₃N) or a solution of ammonia in methanol (typically 0.1-1% v/v) to your mobile phase.[13] The modifier will compete with your compound for the acidic sites on the silica, leading to a more symmetrical peak shape.

    • Solution 2: Use a Different Stationary Phase. If modifiers are not effective or are undesirable, switch to a less acidic stationary phase like neutral or basic alumina.[13] Alternatively, consider switching to reversed-phase chromatography.

    Issue 2: Poor Separation or Co-elution of Impurities

    Q: I can't separate my product from a key impurity; their Rf values are too close. This indicates that the selectivity of your chromatographic system is insufficient.

    A: How can I improve the separation (resolution)?

    • Solution 1: Change Mobile Phase Selectivity. Instead of just varying the ratio of two solvents (e.g., Hexane/EtOAc), try a completely different solvent system. For example, switch to a Dichloromethane/Methanol system. Different solvents interact with your compound and the stationary phase in unique ways, which can dramatically alter the relative separation.

    • Solution 2: Switch to Reversed-Phase HPLC. RPC operates on a different separation principle (hydrophobicity) and often provides orthogonal selectivity to NPC.[4] An impurity that co-elutes in normal-phase may separate easily in reversed-phase.

    • Solution 3 (for RPC): If using RPC, consider a stationary phase that offers π-π interactions, such as a Phenyl-Hexyl or PFP (Pentafluorophenyl) column .[3] These can provide unique selectivity for aromatic compounds like yours.

    Issue 3: Compound Not Eluting or Low Recovery

    Q: My compound seems to be stuck on the column, or my final yield is very low. This could be due to excessively strong binding (irreversible adsorption) or decomposition of the compound on the stationary phase.[13][14]

    A: How do I diagnose and solve this?

    • Step 1: Perform a Stability Test. Before committing your entire batch, perform a simple 2D TLC stability test.[14] Spot your compound on a silica TLC plate, let it sit in the open air for an hour, and then develop the plate. If a new spot appears or the original spot diminishes, your compound is likely decomposing on silica.

    • Solution 1: Deactivate the Silica. If slight decomposition is observed, you may be able to use silica that has been "deactivated" by pre-treating it with a basic modifier.

    • Solution 2: Switch the Stationary Phase. If significant decomposition occurs, you must switch to a more inert stationary phase like neutral alumina or use reversed-phase chromatography where the mobile phase (containing water) often provides a milder environment.[13][14]

    • Solution 3: Increase Mobile Phase Strength. If the compound is stable but simply not eluting, you need to drastically increase the polarity of your mobile phase.[13] For normal-phase, this may mean using high percentages of methanol or even adding a small amount of acetic acid (if the compound is stable under acidic conditions) to help displace it from the column.

    Troubleshooting Decision Tree

    G start_node start_node problem_node problem_node solution_node solution_node decision_node decision_node Start Start Purification Observe Observe Chromatogram Start->Observe Problem Identify Problem Observe->Problem Tailing Peak Tailing? Problem->Tailing Bad Shape PoorSep Poor Separation? Problem->PoorSep Co-elution NoElution No Elution / Low Recovery? Problem->NoElution No Product AddModifier Add 0.1-1% Et3N to Mobile Phase Tailing->AddModifier ChangeStationary Use Alumina or Reversed-Phase Tailing->ChangeStationary ChangeSolvent Change Solvent System (e.g., Hex/EtOAc to DCM/MeOH) PoorSep->ChangeSolvent SwitchMode Switch to Reversed-Phase for Orthogonal Selectivity PoorSep->SwitchMode CheckStability Perform 2D TLC Stability Test NoElution->CheckStability Decomposition Decomposition Occurs? CheckStability->Decomposition Decomposition->ChangeStationary Yes IncreasePolarity Drastically Increase Mobile Phase Polarity Decomposition->IncreasePolarity No

    Caption: A decision tree for troubleshooting common chromatography issues.

    References

    • Strategies for purifying polar heterocyclic compounds via chromatography. (2025). Benchchem.
    • Troubleshooting Flash Column Chromatography. Department of Chemistry: University of Rochester.
    • Normal-phase vs. Reversed-phase Chromatography. (2025). Phenomenex.
    • Normal Phase Chromatography. Tosoh Bioscience.
    • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography. Sigma-Aldrich.
    • Overcoming challenges in the purification of heterocyclic compounds. (2025). Benchchem.
    • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage.
    • Reversed-phase chromatography. Wikipedia.
    • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews.
    • 7-Bromo-3-chloro-5H-benzo[8]cyclohepta[1,2-b]pyridin-5-one. Universal Biologicals. Retrieved from

    • HPLC separation of related halogenated aromatic, any one?? (2015). Chromatography Forum.
    • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns.
    • Chromatography Troubleshooting. (2019). YouTube.
    • Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs.
    • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. ResearchGate.
    • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). NIH.
    • Flash Column Chromatography Guide. MIT OpenCourseWare.
    • Separation of 1-Bromo-3-chloropropane on Newcrom R1 HPLC column. SIELC Technologies.
    • Separation of enantiomers of benzodiazepines on the Chiral-AGP column. (2008). ResearchGate.
    • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI.
    • New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. (2008). ResearchGate.
    • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. (2024). MDPI.
    • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). PMC - NIH.
    • Benzene, 1-bromo-3-chloro. (2018). SIELC Technologies.
    • Three-component, one-pot synthesis of benzo[9][13]cyclohepta[1,2-b]pyridine derivatives under catalyst free conditions and evaluation of their anti-inflammatory activity. (2016). PubMed. Retrieved from

    • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). molecules.
    • Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP. (2013). PubMed.
    • 7-Bromo-3-chloro-5H-benzo[8]cyclohepta[1,2-b]pyridin-5-one. Sigma-Aldrich. Retrieved from

    Sources

    Technical Support Center: Relugolix (CAS 917878-65-0) Synthesis

    Author: BenchChem Technical Support Team. Date: January 2026

    A Guide to Identifying and Mitigating Common Impurities

    Welcome to the technical support center for the synthesis of Relugolix. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis of this gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][2] As Senior Application Scientists, we have compiled this information to provide not only troubleshooting steps but also the underlying chemical principles to empower your synthetic strategy.

    Frequently Asked Questions (FAQs)

    Q1: What are the most common types of impurities encountered in Relugolix synthesis?

    A1: Impurities in Relugolix (CAS 917878-65-0) synthesis can be broadly categorized into three groups:

    • Process-Related Impurities: These are substances that arise from the synthetic route itself. They include unreacted starting materials, intermediates, and byproducts from side reactions. Specific examples include ring-opened and demethylation impurities that can be difficult to remove.[3]

    • Degradation Products: Relugolix can degrade under certain stress conditions, such as exposure to acid, base, oxidation, and light, leading to the formation of new impurities.[4][5][6]

    • Residual Solvents and Reagents: Though not part of the molecular structure, residual solvents and reagents from the manufacturing process are also considered impurities that must be controlled.[7]

    A number of specific impurities have been identified, including Relugolix Amine Impurity, Relugolix Chloro Impurity, Relugolix N-oxide Impurity, and Relugolix thiophene acid impurity.[7]

    Q2: One of the key steps in a known Relugolix synthesis involves a reduction. What are the critical impurities to watch for at this stage?

    A2: A significant challenge in some synthetic routes to Relugolix is the formation of ring-opening and demethylation impurities during reduction steps.[3] These impurities are particularly problematic because they can react further to generate new byproducts that are carried through to the final product and are difficult to separate.[3]

    • Causality: The formation of these impurities is often linked to the specific reducing agents and reaction conditions used. For example, catalytic hydrogenation (e.g., Pd/C) in the presence of certain functional groups can lead to undesired cleavage of ether or amide bonds, or the opening of heterocyclic rings.

    To mitigate this, it is crucial to carefully select the reduction method and optimize conditions such as catalyst, solvent, temperature, and pressure. Alternative synthetic strategies that avoid such problematic reduction steps have also been developed to yield a cleaner product.[3]

    Troubleshooting Guide

    Issue 1: My final product shows a significant peak corresponding to the Relugolix N-oxide impurity in the HPLC analysis. What is the likely cause and how can I prevent it?

    Root Cause Analysis:

    The presence of Relugolix N-oxide impurity is typically a result of oxidation.[7] This can occur at various stages of the synthesis or during storage. The tertiary amine of the dimethylaminomethyl group on the thienopyrimidine core is susceptible to oxidation.

    Preventative Measures & Corrective Actions:

    • Inert Atmosphere: Ensure that reactions involving intermediates and the final product are carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

    • Solvent Purity: Use freshly distilled or high-purity solvents that are free of peroxides. Ethers, for example, are known to form peroxides upon storage, which can act as oxidizing agents.

    • Controlled Reagent Addition: If using oxidizing agents in your synthetic route for other transformations, ensure their complete consumption or quenching before proceeding to the next step.

    • Storage Conditions: Store Relugolix and its advanced intermediates in airtight containers, protected from light, and at a controlled temperature to prevent oxidative degradation over time.

    Issue 2: I am observing several unknown peaks in my chromatogram after performing forced degradation studies under acidic and basic conditions. How can I identify these degradants?

    Analytical Workflow for Degradant Identification:

    Forced degradation studies are designed to identify potential degradation products that could form under storage or physiological conditions.[6] A systematic approach is necessary to characterize these unknown peaks.

    Caption: Workflow for the identification of unknown degradation products.

    Step-by-Step Protocol:

    • High-Performance Liquid Chromatography (HPLC/UPLC): Develop a stability-indicating HPLC or UPLC method capable of separating the main Relugolix peak from all degradation products. A C18 column is commonly employed for this purpose.[4][5]

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Couple your LC system to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the parent ions of the impurities and their fragmentation patterns. This provides crucial information about the molecular weight and structural fragments of the degradants.

    • Isolation: If an impurity is present in a significant amount, use preparative HPLC to isolate a sufficient quantity for further characterization.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For isolated impurities, conduct 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR analyses. This will allow for the unambiguous determination of the chemical structure.

    Recent studies have identified several previously unreported degradation products under various stress conditions, highlighting the importance of thorough characterization.[4][5]

    Issue 3: My synthesis is plagued by a persistent impurity with a similar polarity to Relugolix, making purification by column chromatography difficult. What strategies can I employ?

    Troubleshooting Difficult Purifications:

    When an impurity has a similar polarity to the desired product, standard chromatographic methods may not provide adequate separation. Here are some advanced strategies:

    • Optimize Chromatographic Conditions:

      • Method Development: A systematic approach, such as Analytical Quality by Design (AQbD), can be used to optimize HPLC/UPLC parameters (e.g., pH of the mobile phase, column temperature) to maximize the resolution between Relugolix and the impurity.[8]

      • Alternative Stationary Phases: If a C18 column is not providing sufficient resolution, consider columns with different selectivities, such as phenyl-hexyl or cyano-propyl phases.

    • Recrystallization: This is a powerful technique for removing impurities that have different solubility profiles from the product. Experiment with various solvent systems (e.g., ethanol, DMSO/ethanol mixtures) to find conditions where Relugolix crystallizes out, leaving the impurity in the mother liquor.[3]

    • Salt Formation: If the impurity and product have different acidic or basic properties, you can selectively form a salt of one component to alter its solubility and facilitate separation.

    Analytical Methodologies

    A robust and validated analytical method is essential for monitoring the purity of Relugolix. Below is a summary of typical UPLC conditions used for impurity profiling.

    Table 1: Example UPLC Method Parameters for Relugolix Impurity Profiling

    ParameterConditionRationale
    Column BEH RP-18, 100 x 2.1 mm, 1.7 µmProvides high-efficiency separation for complex mixtures.[9]
    Mobile Phase A 0.1% Orthophosphoric Acid in WaterAcidified mobile phase improves peak shape for amine-containing compounds.[9]
    Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.[9]
    Flow Rate 0.4 mL/minOptimized for high resolution on a UPLC system.[9]
    Detection Wavelength 215 nm or 247 nmWavelengths where Relugolix and its impurities show significant absorbance.[4][9]
    Column Temperature 30°CControls retention time and selectivity.[9]

    This method has been shown to be capable of separating Relugolix from its process-related and degradation impurities with good resolution.[9] The limit of detection (LOD) and limit of quantification (LOQ) for impurities can be as low as 0.003% and 0.01%, respectively, relative to a 1.0 mg/mL test concentration.[9]

    References

    • Acta Scientific. (2024). Analytical Methods for the Estimation of Relugolix – A Review. Available at: [Link]

    • SynZeal. (n.d.). Relugolix Impurity 9. Available at: [Link]

    • SynZeal. (n.d.). Relugolix Desmethyl impurity. Available at: [Link]

    • Semantic Scholar. (n.d.). Development and validation of a method for studying Relugolix and its impurities by UPLC-MS. Available at: [Link]

    • Daicel Pharma Standards. (n.d.). Relugolix Impurities Manufacturers & Suppliers. Available at: [Link]

    • ResearchGate. (2024). Development and validation of a method for studying Relugolix and its impurities by UPLC-MS. Available at: [Link]

    • Springer. (2025). Advancing relugolix analysis: A comparative study and AQbD-driven method optimization with stability testing. Available at: [Link]

    • Rasayan Journal of Chemistry. (2024). A novel validated stability indicative UPLC method for relugolix for the determination of process-related and degradation impurities. Available at: [Link]

    • SynZeal. (n.d.). Relugolix Impurities. Available at: [Link]

    • Pharmaffiliates. (n.d.). Relugolix-impurities. Available at: [Link]

    • Google Patents. (n.d.). CN112745304A - Preparation method of Relugolix and intermediate compound.
    • ResearchGate. (2025). Identification and strategy for minimization of impurities in the synthesis of Relugolix. Available at: [Link]

    • ResearchGate. (2022). (PDF) Force degradation studies of relugolix: identification, isolation and structure characterization of stress degradation products.... Available at: [Link]

    • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Relugolix: Exploring a Key Intermediate's Synthesis Pathway. Available at: [Link]

    • Veeprho. (n.d.). Relugolix Impurities and Related Compound. Available at: [Link]

    • PubChem. (n.d.). Relugolix. Available at: [Link]

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    Technical Support Center: Stability of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the technical support guide for 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound in solution. Understanding the stability profile is critical for ensuring data integrity in biological assays, developing robust analytical methods, and designing stable pharmaceutical formulations.[1][2]

    This guide offers a structured approach to identifying and mitigating potential stability issues through frequently asked questions, a troubleshooting guide, and detailed experimental protocols.

    Molecular Profile

    Before delving into stability concerns, it is crucial to understand the structural features of the molecule that may influence its chemical behavior.

    Caption: Structure of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one.

    Key Structural Features:

    • Halogen Substituents (Br, Cl): The presence of bromo and chloro groups on aromatic rings introduces potential susceptibility to photolytic degradation.[3]

    • α,β-Unsaturated Ketone: The ketone conjugated with the pyridine and benzene rings is a chromophore that can absorb UV light, potentially leading to photochemical reactions.[3][4][5][6]

    • Pyridine Ring: The nitrogen atom in the pyridine ring can be protonated, making the molecule's solubility and stability pH-dependent. It is also a potential site for oxidation.[7][8][9][10]

    Frequently Asked Questions (FAQs)

    This section addresses common questions regarding the handling and stability of the compound in solution.

    Q1: What are the primary degradation pathways I should be concerned about?

    A1: Based on the molecule's structure, the most probable degradation pathways are photolysis, oxidation, and pH-dependent hydrolysis.

    • Photodegradation: Exposure to light, particularly UV, can cause cleavage of the carbon-halogen bonds (C-Br, C-Cl) or reactions involving the ketone group.[1][3]

    • Oxidation: The pyridine nitrogen can be oxidized to an N-oxide, especially in the presence of oxidizing agents or under oxidative stress conditions.[7]

    • Hydrolysis: While the core structure is relatively robust, extreme pH conditions (highly acidic or basic) could potentially promote reactions, although this is generally less common for this type of ring system compared to esters or amides.[11][12][13][14][15]

    Caption: General workflow for a forced degradation study.

    Materials:

    • 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one

    • Acetonitrile (ACN), HPLC grade

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Water, HPLC grade

    • Hydrochloric acid (HCl), 1M and 0.1M

    • Sodium hydroxide (NaOH), 1M and 0.1M

    • Hydrogen peroxide (H₂O₂), 3% and 30%

    • Photostability chamber (ICH Q1B compliant) [16][17]* Heating block or oven

    • HPLC-UV/MS system

    Procedure:

    • Prepare a Primary Stock Solution: Dissolve the compound in a suitable organic solvent (e.g., ACN or DMSO) to a concentration of 1 mg/mL.

    • Set Up Stress Conditions: For each condition, prepare a sample and a corresponding control (stored at 2-8°C, protected from light).

    Stress ConditionProcedureRationale
    Acid Hydrolysis Mix stock solution with 0.1M HCl. Incubate at 60°C for 24 hours. If no degradation, use 1M HCl.To assess susceptibility to degradation in acidic environments. [11][12][13]
    Base Hydrolysis Mix stock solution with 0.1M NaOH. Incubate at 60°C for 24 hours. If no degradation, use 1M NaOH.To assess susceptibility to degradation in alkaline environments. [11][12][13]
    Oxidation Mix stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.To identify susceptibility to oxidation. The pyridine moiety is a potential target. [7]
    Thermal Degradation Place a solid sample and a solution sample in an oven at 70°C for 48 hours.To evaluate the effect of heat on both the solid form and the molecule in solution. [1]
    Photostability Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B). [17]To determine if the compound is light-sensitive. The halo-aromatic and ketone moieties are known chromophores. [3][4]
    • Sample Processing:

      • After the incubation period, cool samples to room temperature.

      • Crucially, neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH and HCl, respectively, to stop the reaction before analysis.

      • Dilute all samples (including controls) with mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

    • Analysis:

      • Analyze all samples using a stability-indicating HPLC method. This method must be able to resolve the parent compound from all major degradation products.

      • Use a photodiode array (PDA) detector to check for peak purity.

      • Use a mass spectrometer (MS) to obtain mass-to-charge ratios of the degradation products to aid in their identification.

    • Data Interpretation:

      • Calculate the percentage of degradation for each condition.

      • Assess the mass balance. The sum of the parent peak and all degradation product peaks should ideally be close to 100% of the initial parent peak area.

      • Propose structures for the major degradants based on their mass and the stress condition that formed them.

    References

    • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

    • International Council for Harmonisation. (2023). ICH Q1(R1) Guideline on Stability Testing. [Link]

    • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

    • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

    • ICH. (2003). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. [Link]

    • Ryzhenko, A. A., et al. (2017). 1,4-Dihydropyridine oxidative degradation to pyridine derivative under the influence of light. ResearchGate. [Link]

    • Vaitekūnas, J., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. [Link]

    • Vaitekūnas, J., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. ASM Journals. [Link]

    • Zefirov, N. S. (2018). Microbial Degradation of Pyridine and Pyridine Derivatives. ResearchGate. [Link]

    • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. Semantic Scholar. [Link]

    • Jammoul, A., et al. (2009). Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. Atmospheric Chemistry and Physics. [Link]

    • Tonski, M., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. PubMed. [Link]

    • Ankur, C. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]

    • NIH SEED. (n.d.). Regulatory Knowledge Guide for Small Molecules. [Link]

    • Thomas, A. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. [Link]

    • Wang, Y., et al. (2023). Development of hydrolytic stability screening methods for early drug discovery with high differentiation and predictive power. PubMed. [Link]

    • Berenbeim, J. A., et al. (2020). Unravelling the Keto-Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. ResearchGate. [Link]

    • Berenbeim, J. A., et al. (2020). Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. ACS Figshare. [Link]

    • Tonski, M., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. ResearchGate. [Link]

    • Berenbeim, J. A., et al. (2020). Unravelling the Keto-Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. ChemRxiv. [Link]

    • Gallant, P., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. PubMed. [Link]

    • Wang, H., et al. (2013). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ResearchGate. [Link]

    • Georgieva, M., et al. (2021). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. National Institutes of Health. [Link]

    • Li, P., et al. (2021). Visible-Light-Induced Formation of Aromatic Ketones: A Metal-Free C−H Oxygenation Process in Air under Room Temperature. Lidsen Publishing Inc.. [Link]

    • PubChem. (n.d.). 1-Bromo-3-chloro-5,5-dimethylhydantoin. [Link]

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    Technical Support Center: Troubleshooting Failed Reactions of Benzocyclohepta[1,2-b]pyridin-5-one

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the technical support center for the synthesis of benzocyclohepta[1,2-b]pyridin-5-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you achieve successful outcomes in your experiments.

    Frequently Asked Questions (FAQs)

    Q1: What are the primary synthetic strategies for constructing the benzocyclohepta[1,2-b]pyridin-5-one core?

    A1: The synthesis of the benzocyclohepta[1,2-b]pyridin-5-one core and its derivatives primarily relies on intramolecular cyclization reactions. One of the most common and direct methods is the intramolecular Friedel-Crafts acylation of a suitably substituted pyridinecarboxylic acid or its corresponding acyl halide.[1][2][3] This approach involves the formation of a seven-membered ring fused to the pyridine and benzene rings. Alternative routes may involve multi-step sequences, including cyclocondensation reactions to build the heterocyclic system.[4]

    Q2: What are the most critical parameters to control during the synthesis of benzocyclohepta[1,2-b]pyridin-5-one?

    A2: Several parameters are crucial for a successful synthesis. These include:

    • Anhydrous Conditions: Friedel-Crafts acylation catalysts, such as aluminum chloride (AlCl₃) or polyphosphoric acid (PPA), are extremely sensitive to moisture. Ensuring all glassware is oven-dried and using anhydrous solvents is critical to prevent catalyst deactivation and side reactions.

    • Reaction Temperature: The temperature profile of the reaction is vital. Insufficient heat may lead to an incomplete reaction, while excessive temperatures can cause decomposition of starting materials or the formation of byproducts.[5]

    • Stoichiometry of Reagents: Precise control over the stoichiometry of the starting materials and the catalyst is essential to minimize side reactions and maximize yield.[5]

    • Purity of Starting Materials: The purity of the precursor molecules is paramount. Impurities can interfere with the reaction, leading to low yields and difficult purification.

    Q3: My TLC analysis shows multiple spots after the reaction. What are the likely side products?

    A3: The formation of multiple products is a common issue. Potential side products can include:

    • Incompletely cyclized intermediates: The reaction may not have gone to completion, leaving unreacted starting material or linear intermediates.[5]

    • Isomeric products: Depending on the substitution pattern of the starting materials, different regioisomers of the target molecule may be formed.

    • Poly-acylated products: Although less common in intramolecular reactions, intermolecular side reactions can lead to poly-acylation if the conditions are not optimized.[3][6]

    • Decomposition products: At elevated temperatures, starting materials or the product may decompose, leading to a complex mixture of byproducts.

    Troubleshooting Guide: Low or No Product Yield

    A low or non-existent yield of the desired benzocyclohepta[1,2-b]pyridin-5-one is a frequent challenge. The following Q&A section provides a systematic approach to diagnosing and resolving this issue.

    Q: My reaction has resulted in a very low yield or no product at all. Where should I start my investigation?

    A: A low or no-yield reaction can be frustrating, but a logical, step-by-step investigation can often pinpoint the cause. The flowchart below outlines a general troubleshooting workflow.

    G start Low/No Product Yield check_reagents Verify Purity and Integrity of Starting Materials and Reagents start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions Reagents OK re_optimize Systematically Re-optimize Reaction Parameters check_reagents->re_optimize Impurity Identified check_catalyst Assess Catalyst Activity and Handling check_conditions->check_catalyst Conditions OK check_conditions->re_optimize Suboptimal Conditions check_workup Evaluate Workup and Purification Procedure check_catalyst->check_workup Catalyst OK check_catalyst->re_optimize Catalyst Inactive check_workup->re_optimize Workup OK check_workup->re_optimize Product Loss During Workup end Successful Synthesis re_optimize->end

    Caption: Troubleshooting workflow for low or no product yield.

    Q: I suspect an issue with my starting materials or reagents. How can I confirm this?

    A: The quality of your starting materials is a cornerstone of successful synthesis.

    • Purity of the Precursor: Verify the purity of your starting pyridinecarboxylic acid or acyl chloride. Impurities can inhibit the catalyst or lead to unwanted side reactions. Re-purify your starting material by recrystallization or column chromatography if necessary.

    • Solvent Anhydrousness: The use of anhydrous solvents is non-negotiable, especially in Friedel-Crafts reactions.[5] Use freshly distilled solvents or purchase high-purity anhydrous solvents. A simple test for water content, such as the Karl Fischer titration, can be informative.

    • Reagent Integrity: Ensure that reagents like thionyl chloride (if preparing the acyl chloride in situ) are fresh. Over time, these can decompose, leading to lower reactivity.

    Q: My reaction conditions might be suboptimal. What parameters should I focus on optimizing?

    A: Systematic optimization of reaction conditions is key to improving yields.

    ParameterPotential IssueRecommended Action
    Temperature Too low: Incomplete conversion. Too high: Decomposition.Run small-scale reactions at a range of temperatures to determine the optimal point. Monitor the reaction by TLC or LC-MS.
    Reaction Time Too short: Incomplete reaction. Too long: Product degradation or side product formation.Perform a time-course study, taking aliquots at regular intervals to determine the point of maximum product formation.
    Inert Atmosphere Presence of oxygen or moisture can deactivate catalysts and promote side reactions.Ensure your reaction is set up under a robust inert atmosphere (e.g., nitrogen or argon) using appropriate techniques like Schlenk lines.

    Q: I am using a Lewis acid catalyst for an intramolecular Friedel-Crafts acylation. How can I ensure its effectiveness?

    A: The Lewis acid catalyst is the heart of the Friedel-Crafts reaction, and its activity is paramount.

    • Catalyst Quality: Use a fresh, high-purity Lewis acid like AlCl₃. Old or improperly stored AlCl₃ can be hydrated and inactive.

    • Catalyst Loading: The amount of catalyst can significantly impact the reaction. Insufficient catalyst will result in a sluggish or incomplete reaction. Conversely, an excessive amount can lead to charring and the formation of byproducts. Experiment with varying the catalyst loading to find the optimal amount.

    • Order of Addition: The order in which you add your reagents can be critical. Often, it is best to add the substrate to a mixture of the catalyst and solvent.

    Troubleshooting Guide: Formation of Impurities and Side Products

    The presence of impurities and side products complicates purification and reduces the overall yield. This section addresses how to identify and minimize their formation.

    Q: My crude product is a complex mixture. How can I identify the impurities and prevent their formation?

    A: Identifying the structure of impurities is the first step toward eliminating them.

    • Characterization: Isolate the major impurities using preparative TLC or column chromatography and characterize them by NMR and mass spectrometry.

    • Common Side Reactions:

      • Intermolecular Reactions: If you observe higher molecular weight species, intermolecular acylation may be occurring. This can often be suppressed by running the reaction at a higher dilution.

      • Incomplete Cyclization: The presence of the starting material or a linear intermediate indicates that the cyclization is not going to completion.[5] This can be addressed by increasing the reaction time, temperature, or catalyst loading.

      • Rearrangements: While less common in Friedel-Crafts acylation compared to alkylation, rearrangements of the acylium ion are possible under certain conditions, leading to unexpected products.[3]

    The following diagram illustrates the desired intramolecular cyclization versus a potential intermolecular side reaction.

    G cluster_0 Desired Intramolecular Cyclization cluster_1 Undesired Intermolecular Side Reaction Starting Material Starting Material Acylium Ion Intermediate Acylium Ion Intermediate Starting Material->Acylium Ion Intermediate Lewis Acid Benzocyclohepta[1,2-b]pyridin-5-one Benzocyclohepta[1,2-b]pyridin-5-one Acylium Ion Intermediate->Benzocyclohepta[1,2-b]pyridin-5-one Intramolecular Attack Two Molecules of Starting Material Two Molecules of Starting Material Dimeric Byproduct Dimeric Byproduct Two Molecules of Starting Material->Dimeric Byproduct Intermolecular Attack

    Caption: Intramolecular vs. Intermolecular Reaction Pathways.

    Experimental Protocol: Synthesis of Benzocyclohepta[1,2-b]pyridin-5-one via Intramolecular Friedel-Crafts Acylation

    This protocol provides a general procedure for the synthesis of the title compound. It should be adapted and optimized for specific substrates and scales.

    Materials:

    • 3-(2-Phenylethyl)pyridine-2-carboxylic acid

    • Thionyl chloride (SOCl₂)

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Anhydrous Dichloromethane (DCM)

    • Hydrochloric acid (1 M)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Hexanes and Ethyl Acetate for chromatography

    Procedure:

    • Acid Chloride Formation:

      • To a solution of 3-(2-phenylethyl)pyridine-2-carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere.

      • Allow the reaction to warm to room temperature and then reflux for 2 hours.

      • Monitor the reaction by TLC until the starting material is consumed.

      • Remove the solvent and excess thionyl chloride under reduced pressure. The crude acyl chloride is used in the next step without further purification.

    • Intramolecular Friedel-Crafts Acylation:

      • To a suspension of anhydrous AlCl₃ (1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add a solution of the crude acyl chloride in anhydrous DCM dropwise.

      • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

      • Stir at room temperature for 12-24 hours, monitoring the progress by TLC.

      • Upon completion, carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.

      • Add 1 M HCl to dissolve the aluminum salts.

    • Workup and Purification:

      • Separate the organic layer and extract the aqueous layer with DCM (3x).

      • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure benzocyclohepta[1,2-b]pyridin-5-one.

    References

    • Al-Sanea, M. M., et al. (2020). High pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzo[3][6]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives and their assessment as anticancer agents. Scientific Reports, 10(1), 21689. [Link]

    • Zambon Group S.p.A. (2006). Process for the preparation of 4-(8-chloro-5,6-dihydro-11h-benzo-[2][6]-cyclohepta-[1,2-b]-pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester (loratadine). (EP1442035B1). Google Patents.

    • Zambon Group S.p.A. (2009). Process for the preparation of 4-(8-chloro-5,6-dihydro-11h-benzo(5,6)-cyclohepta-(1,2b)-pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester (loratadine). (US20090005567A1).
    • LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

    • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

    Sources

    Technical Support Center: Optimizing Reaction Conditions for Halogenated Benzocyclohepta[1,2-b]pyridin-5-ones

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the technical support guide for the synthesis and optimization of halogenated benzocyclohepta[1,2-b]pyridin-5-ones. This document is designed for researchers, medicinal chemists, and drug development professionals actively working with this important class of fused heterocyclic compounds. The core synthetic challenge typically lies in the final intramolecular cyclization step to form the seven-membered ring. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently encountered questions to help you navigate these challenges effectively.

    Core Reaction Overview: Intramolecular Friedel-Crafts Acylation

    The construction of the benzocyclohepta[1,2-b]pyridin-5-one scaffold is most commonly achieved via an intramolecular Friedel-Crafts acylation or a related cyclization reaction. This involves the cyclization of a precursor, typically a 3-(halobenzyl)-2-(carboxymethyl)pyridine or its corresponding acyl chloride, onto the halogenated benzene ring.

    The presence of a halogen on the benzene ring and the electron-deficient nature of the pyridine ring introduce specific challenges that require careful optimization of reaction conditions.[1] The halogen atom is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution, making the cyclization more difficult than on an unsubstituted ring.[2]

    General Experimental Workflow

    The overall process can be visualized as a two-stage sequence: preparation of the cyclization precursor followed by the key intramolecular cyclization.

    G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Intramolecular Cyclization A Starting Materials (e.g., Halobenzyl Halide, Pyridine Acetic Acid Ester) B Coupling Reaction (e.g., Alkylation) A->B C Saponification / Hydrolysis B->C D Precursor Acid 3-(halobenzyl)pyridine-2-acetic acid C->D E Optional: Conversion to Acyl Chloride (e.g., with SOCl₂, (COCl)₂) D->E To Cyclization F Cyclization Reaction (Lewis Acid / Brønsted Acid) E->F G Aqueous Workup & Quenching F->G H Purification (Chromatography / Recrystallization) G->H I Final Product Halogenated Benzocyclohepta[1,2-b]pyridin-5-one H->I

    Caption: General workflow for the synthesis of the target compounds.

    Troubleshooting Guide

    This section addresses the most common issues encountered during the intramolecular cyclization step in a direct question-and-answer format.

    Q1: My cyclization reaction is failing or giving very low yields (<10%). What are the primary factors to investigate?

    A1: Low or no yield in this Friedel-Crafts type cyclization is a frequent problem, primarily due to the deactivated nature of the halogenated aromatic ring. Here is a systematic approach to troubleshooting:

    • Catalyst Choice & Activity: The choice and quality of the acid catalyst are paramount.

      • Polyphosphoric Acid (PPA): Often the first choice. It acts as both catalyst and solvent. If it fails, consider that its high viscosity can lead to poor mixing and require high temperatures (>150 °C), which might degrade your starting material. Ensure you are using a fresh, non-hydrolyzed batch of PPA.

      • Eaton's Reagent (P₂O₅ in MeSO₃H): A more powerful alternative to PPA that often works at lower temperatures (80-120 °C). It offers better solubility for starting materials. If this fails, the substrate may be too deactivated or sensitive to the strongly acidic conditions.

      • Lewis Acids (e.g., AlCl₃, FeCl₃, BF₃·OEt₂): These require the precursor to be converted to the acyl chloride first. The primary cause of failure here is insufficient activation of the acyl chloride or deactivation of the catalyst itself.[3][4] The pyridine nitrogen in your substrate can coordinate with the Lewis acid, effectively sequestering it and preventing it from activating the acyl chloride.[2][5] You may need to use a stoichiometric excess of the Lewis acid (e.g., 2.0-3.0 equivalents) to overcome this.

    • Reaction Temperature & Time: Insufficient thermal energy is a common reason for failure with deactivated substrates.

      • If running the reaction at 100-120 °C, consider incrementally increasing the temperature by 20 °C intervals. Monitor the reaction by TLC or LC-MS to check for substrate consumption and product formation.

      • Conversely, excessively high temperatures can lead to decomposition, charring (especially with PPA), or side reactions. If you observe darkening of the reaction mixture without product formation, the temperature may be too high.

    • Purity of Starting Material: Friedel-Crafts reactions are sensitive to impurities. Ensure your precursor acid or acyl chloride is pure and, critically, anhydrous. Water will quench Lewis acids and hydrolyze PPA/Eaton's reagent, halting the reaction.

    G Start Low / No Yield Observed Q1 Is the Catalyst Appropriate & Active? Start->Q1 Q2 Is the Temperature Sufficient? Q1->Q2 Yes Sol1 Consider a stronger acid (PPA -> Eaton's) Or use >2.0 eq. of Lewis Acid for acyl chloride route. Q1->Sol1 No Q3 Is the Starting Material Pure & Anhydrous? Q2->Q3 Yes Sol2 Incrementally increase temperature by 20°C. Monitor by TLC/LC-MS. Q2->Sol2 No Sol3 Repurify precursor. Ensure reaction is under inert (N₂/Ar) atmosphere. Q3->Sol3 No End Re-run Optimized Reaction Q3->End Yes Sol1->End Sol2->End Sol3->End

    Caption: Decision tree for troubleshooting low reaction yields.

    Q2: I am forming the product, but it is contaminated with significant side products. What are they and how can I minimize them?

    A2: Side product formation often arises from competing reaction pathways.

    • Intermolecular Polymerization: Instead of cyclizing, one molecule's acyl group can react with the aromatic ring of another molecule, leading to oligomers or polymers. This is especially problematic at high concentrations.

      • Solution: Run the reaction under higher dilution. This favors the intramolecular pathway. Add the substrate slowly to the hot catalyst solution to maintain a low instantaneous concentration.

    • Decarbonylation/Fragmentation: At very high temperatures, the acylium ion intermediate can sometimes lose carbon monoxide, leading to fragmentation pathways.[4]

      • Solution: Attempt the reaction at the lowest effective temperature. If using a Lewis acid, a milder one like FeCl₃ or BF₃·OEt₂ might be preferable to AlCl₃.[6][7]

    • Side-Chain Reactions: The pyridine ring itself can undergo side-chain reactions, particularly if strong bases are used in precursor synthesis, due to the acidity of benzylic hydrogens adjacent to the pyridine ring.[8] While less common under strongly acidic cyclization conditions, ensure your precursor is clean.

      • Solution: Confirm the structure of your precursor by NMR and MS before proceeding to the cyclization step.

    Q3: My crude product is an intractable tar, and purification by column chromatography is giving poor recovery. What are my options?

    A3: This is common when using reagents like PPA or AlCl₃, which can be difficult to remove completely.

    • Workup is Critical:

      • When using PPA or Eaton's reagent, the quench must be done carefully. Pouring the hot reaction mixture onto a large amount of crushed ice with vigorous stirring is essential to hydrolyze the reagents and precipitate the crude product.

      • For Lewis acids like AlCl₃, the workup involves quenching with ice-cold dilute HCl to hydrolyze aluminum salts and protonate the pyridine nitrogen, which can help move impurities into the aqueous layer.

    • Alternative Purification:

      • Recrystallization: This should be your first choice if a suitable solvent system can be found. Try solvents like ethanol, isopropanol, ethyl acetate, or toluene, potentially with a co-solvent like hexanes.

      • Trituration: If the product is a solid but oily, stirring it vigorously in a non-polar solvent (like ether or hexanes) can often wash away soluble impurities, leaving a cleaner, solid product.

      • Acid-Base Extraction: Dissolve the crude mixture in a solvent like dichloromethane. Wash with a dilute base (e.g., NaHCO₃ solution) to remove acidic impurities, then with water. The product, being a weak base due to the pyridine nitrogen, can sometimes be extracted into an acidic aqueous layer and then re-precipitated by basifying, though this depends on its pKa.

    Frequently Asked Questions (FAQs)

    Q: Which cyclization agent is best for my halogenated substrate: PPA, Eaton's Reagent, or a Lewis acid?

    A: There is no single "best" agent; the optimal choice depends on the specific substrate. The table below provides a comparative summary to guide your decision. In our experience, starting with PPA is a reasonable first attempt due to its simplicity. If that fails, moving to Eaton's Reagent or a Lewis acid-mediated cyclization of the acyl chloride is the logical next step.

    Q: How does the position and type of halogen (F, Cl, Br) affect the reaction conditions?

    A: The halogen's identity and position significantly impact the ring's deactivation. The order of deactivation via induction is F > Cl > Br. Therefore, a fluoro-substituted benzene ring will generally require more forcing conditions (higher temperature, stronger acid) than a bromo-substituted one. The position matters relative to the cyclization site. If the halogen is para to the site of cyclization, its deactivating effect will be strongly felt. If it is meta, the effect may be slightly less pronounced.

    Q: Can I use microwave or high-pressure reactors to improve the reaction?

    A: Yes, these can be excellent tools for difficult cyclizations.

    • Microwave Irradiation: Can dramatically reduce reaction times by achieving high temperatures rapidly and efficiently. It has been successfully used in the synthesis of related fused heterocyclic systems.[9]

    • High-Pressure Reactors: Using a sealed-tube reactor can allow for heating solvents well above their boiling points, increasing reaction rates. This approach has been shown to be superior to conventional heating for synthesizing related benzocyclohepta[1,2-b]pyridine systems.[10]

    Data and Protocols

    Table 1: Comparison of Common Cyclization Reagents
    ReagentPrecursorTypical Temp.AdvantagesDisadvantages
    Polyphosphoric Acid (PPA) Carboxylic Acid140-200 °CInexpensive, one-step from acid.High viscosity, high temp required, can cause charring, difficult workup.
    Eaton's Reagent (P₂O₅/MeSO₃H) Carboxylic Acid80-140 °CMore powerful than PPA, lower temp, better solubility.Corrosive, moisture-sensitive, more expensive.
    AlCl₃ / FeCl₃ Acyl Chloride25-100 °CHigh reactivity, well-understood mechanism.[4]Requires 2 steps (acid -> acyl chloride), catalyst can be sequestered by pyridine N₂, workup can be difficult.[2]
    BF₃·OEt₂ Acyl Chloride0-80 °CMilder Lewis acid, can lead to cleaner reactions.[6][7]Often less reactive than AlCl₃, may require higher temperatures or longer reaction times.
    Experimental Protocols

    Protocol 1: General Procedure for Intramolecular Cyclization using Polyphosphoric Acid (PPA)

    • Place polyphosphoric acid (approx. 10-20 times the weight of the substrate) into a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet.

    • Heat the PPA to 120-140 °C with vigorous stirring to ensure it is mobile.

    • Add the precursor 3-(halobenzyl)pyridine-2-acetic acid in one portion to the hot PPA.

    • Increase the temperature to 160-180 °C and stir vigorously for 2-6 hours. Monitor the reaction progress by quenching a small aliquot in water, extracting with ethyl acetate, and analyzing by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to ~100 °C and carefully pour it onto a large beaker of crushed ice with rapid mechanical stirring.

    • A precipitate should form. Continue stirring until all the ice has melted.

    • Make the solution basic (pH 8-9) by the slow addition of a concentrated NaOH or K₂CO₃ solution.

    • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.

    • Purify the crude solid by recrystallization or column chromatography.

    Protocol 2: General Procedure for Intramolecular Cyclization using AlCl₃

    • Acyl Chloride Formation: To a solution of the precursor carboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or toluene, add oxalyl chloride (1.5 eq) followed by a catalytic amount of DMF (1 drop). Stir at room temperature for 2-4 hours until gas evolution ceases. Remove the solvent and excess reagent under vacuum to yield the crude acyl chloride. Use immediately.

    • Cyclization: Suspend anhydrous aluminum chloride (AlCl₃, 2.5 eq) in anhydrous DCM or 1,2-dichloroethane under a nitrogen atmosphere and cool to 0 °C.

    • Add a solution of the crude acyl chloride in the same anhydrous solvent dropwise to the AlCl₃ suspension.

    • Allow the reaction to warm to room temperature and then heat to reflux (40-80 °C) for 4-12 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to 0 °C and quench by slowly pouring it onto crushed ice containing concentrated HCl.

    • Separate the organic layer. Extract the aqueous layer 2-3 times with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

    • Purify the residue by column chromatography or recrystallization.

    References

    • LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

    • Li, W., et al. (2023). A Short Review of Research Progress on the Synthesis Approaches of Aza-Dibenzocyclooctyne Derivatives. Molecules, 28(9), 3767. [Link]

    • Unacademy. (n.d.). Understanding Friedel Crafts Halogenation. [Link]

    • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

    • JoVE. (n.d.). Video: Limitations of Friedel–Crafts Reactions. [Link]

    • Li, W., et al. (2023). A Short Review of Research Progress on the Synthesis Approaches of Aza-Dibenzocyclooctyne Derivatives. Semantic Scholar. [Link]

    • Stevens, C. L., & Farkas, E. (1953). Halogen Migration in the Friedel—Crafts Acylation of Olefins. Journal of the American Chemical Society, 75(14), 3306–3308. [Link]

    • Pearson. (n.d.). Side-Chain Reactions of Substituted Pyridines. [Link]

    • Villani, F. J. (1981). U.S. Patent No. 4,282,233. Washington, DC: U.S.
    • D'Accolti, L., et al. (2004).
    • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]

    • Beilstein Journals. (n.d.). Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts. [Link]

    • Wang, Y., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(1), 253. [Link]

    • Schumacher, I. (1996).
    • National Institutes of Health. (n.d.). Cyclic Acetal Formation Between 2-Pyridinecarboxaldehyde and γ-Hydroxy-α,β-Acetylenic Esters. [Link]

    • University of Glasgow. (n.d.). Synthetic routes to azasteroids and cyclic amidines using aza diels-alder reactions. [Link]

    • Abas, M., et al. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Molecules, 28(10), 4118. [Link]

    • Abas, M., et al. (2018). Synthesis of Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via a One-Pot (Ugi-3CR/aza Diels-Alder/N-acylation/aromatization/SN2) Process. Molecules, 23(4), 795. [Link]

    • Al-Warhi, T., et al. (2020). High pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzo[11][12]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives and their assessment as anticancer agents. RSC Advances, 10(73), 45037-45050. [Link]

    • ResearchGate. (n.d.). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5 H -benzo[12]annulen-7-ols. [Link]

    • Kumar, A., et al. (2022). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Nature Communications, 13, 5635. [Link]

    • ResearchGate. (n.d.). Cu-Catalyzed Pyridine Synthesis via Oxidative Annulation of Cyclic Ketones with Propargylamine. [Link]

    • Potts, G. E., & Constable, E. C. (2021). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? Molbank, 2021(2), M1215. [Link]

    • Beilstein Archives. (n.d.). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryl-tetralin. [Link]

    • Hsieh, Y.-C., et al. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[12]annulen-7-ols. Beilstein Journal of Organic Chemistry, 17, 1481–1489. [Link]

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    Technical Support Center: 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one Degradation Pathways

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the technical support center for 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one. This guide is designed for researchers, scientists, and drug development professionals to navigate potential stability issues and degradation pathways of this complex heterocyclic molecule. Given the limited specific literature on this compound, this document synthesizes established principles of organic chemistry and analytical science to provide expert guidance on anticipating, identifying, and troubleshooting its degradation.

    Frequently Asked Questions (FAQs)

    Q1: What are the most likely degradation pathways for 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one under typical laboratory conditions?

    Based on the structure of the molecule, the primary anticipated degradation pathways are hydrolysis and photodegradation . The presence of halogen substituents (bromo and chloro) and the fused pyridine ring system suggests susceptibility to these routes.

    • Hydrolysis: The molecule contains halide leaving groups. The bromine atom is generally more susceptible to nucleophilic substitution (hydrolysis) than the chlorine atom.[1] The reaction would likely be favored under basic or strongly acidic conditions and elevated temperatures, potentially leading to the replacement of the bromine or chlorine with a hydroxyl group.

    • Photodegradation: Aromatic and heterocyclic systems can be susceptible to degradation upon exposure to light, particularly UV radiation. This can lead to complex reactions, including ring cleavage or dehalogenation.

    Q2: How does the pyridine ring influence the stability of the molecule?

    The pyridine ring, a nitrogen-containing heterocycle, can influence the molecule's stability in several ways:

    • Metabolic Stability: In biological systems, pyridine-containing compounds can be subject to metabolism.[2][3] While halogenated pyridines tend to have a slower transformation rate, enzymatic reactions in vitro or in vivo could lead to oxidation or other modifications of the pyridine ring.[2]

    • Chemical Reactivity: The nitrogen atom in the pyridine ring can act as a nucleophile or a base, potentially influencing the reactivity of adjacent functional groups. It can also engage in interactions like hydrogen bonding, which can affect the molecule's overall stability and solubility.[4]

    Q3: What are the best practices for storing 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one to minimize degradation?

    To ensure the integrity of the compound, the following storage conditions are recommended:

    • Protection from Light: Store in an amber vial or a container wrapped in aluminum foil to prevent photodegradation.

    • Controlled Temperature: Store at a low temperature, preferably refrigerated (2-8 °C) or frozen (-20 °C), to slow down potential hydrolytic and other degradation reactions.

    • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

    • Dry Conditions: Keep the compound in a desiccated environment to minimize hydrolysis.

    Troubleshooting Guide

    This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

    Problem 1: I am observing unexpected peaks in my HPLC or LC-MS analysis of a sample containing 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one.

    • Possible Cause: This is a common sign of sample degradation. The new peaks likely correspond to degradation products.

    • Troubleshooting Steps:

      • Analyze a Freshly Prepared Sample: Immediately after dissolving the compound, perform an analysis to establish a baseline chromatogram.

      • Conduct a Forced Degradation Study: To identify the nature of the degradants, subject the compound to controlled stress conditions (e.g., acid, base, heat, light, oxidation). This will help in tentatively identifying the degradation products.

      • Characterize the Degradants: Use high-resolution mass spectrometry (HRMS) to obtain accurate mass data for the unknown peaks and propose elemental compositions. Further structural elucidation can be achieved using techniques like NMR spectroscopy if the degradants can be isolated.

    Problem 2: The potency or activity of my compound seems to decrease over time in solution.

    • Possible Cause: The compound is likely degrading in the solvent used for your assay.

    • Troubleshooting Steps:

      • Solvent Stability Study: Assess the stability of the compound in different solvents (e.g., DMSO, ethanol, acetonitrile, aqueous buffers) over a relevant time course. Use HPLC to quantify the amount of parent compound remaining at each time point.

      • pH Profile: If using aqueous buffers, evaluate the stability at different pH values (e.g., pH 3, 7, 9) to determine the optimal pH range for stability.

      • Adjust Experimental Protocol: Based on the stability data, choose a solvent and pH where the compound is most stable for the duration of your experiment. If degradation is unavoidable, prepare solutions fresh before each experiment.

    Experimental Protocols

    Protocol 1: Forced Degradation Study

    This protocol outlines a systematic approach to investigating the degradation pathways of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one.

    Materials:

    • 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one

    • HPLC grade acetonitrile and water

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • UV lamp (e.g., 254 nm or 365 nm)

    • HPLC-UV or HPLC-MS system

    Procedure:

    • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • Stress Conditions:

      • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours.

      • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60 °C for 24 hours.

      • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

      • Thermal Degradation: Incubate 1 mL of the stock solution at 60 °C for 24 hours.

      • Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light for 24 hours.

    • Sample Analysis:

      • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

      • Neutralize the acidic and basic samples before analysis.

      • Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

    Data Presentation

    Table 1: Hypothetical Results of a Forced Degradation Study

    Stress Condition% Degradation after 24hNumber of Major Degradants
    0.1 M HCl, 60 °C15%2
    0.1 M NaOH, 60 °C45%3
    3% H₂O₂, RT5%1
    60 °C8%1
    UV Light25%>4 (complex mixture)

    Visualizations

    Degradation Pathway Diagrams

    DegradationPathways cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation Parent 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one Hydrolysis_Product_Br 7-Hydroxy-3-chloro-... (via Br substitution) Parent->Hydrolysis_Product_Br H₂O / OH⁻ Hydrolysis_Product_Cl 7-Bromo-3-hydroxy-... (via Cl substitution) Parent->Hydrolysis_Product_Cl H₂O / OH⁻ (slower) Photo_Product_1 Dehalogenated Product Parent->Photo_Product_1 UV Light Photo_Product_2 Ring Cleavage Products Parent->Photo_Product_2 UV Light

    Caption: Potential degradation pathways of the target compound.

    Experimental Workflow Diagram

    ExperimentalWorkflow start Start: Unexpected Peak in HPLC fresh_sample Analyze Freshly Prepared Sample start->fresh_sample forced_degradation Conduct Forced Degradation Study (Acid, Base, Heat, Light, Oxidation) fresh_sample->forced_degradation hplc_ms Analyze Stressed Samples by HPLC-MS forced_degradation->hplc_ms characterize Characterize Degradants (HRMS, NMR) hplc_ms->characterize identify Identify Degradation Pathway characterize->identify end End: Implement Mitigating Actions identify->end

    Caption: Troubleshooting workflow for identifying degradation products.

    References

    • Analytical Methods for Determining Pyrethrins and Pyrethroids in Biological Materials. Agency for Toxic Substances and Disease Registry. [Link]

    • Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Fetzner, S. (1998). Applied Microbiology and Biotechnology, 49(3), 237-250. [Link]

    • 7-Bromo-3-chloro-5H-benzo[1][3]cyclohepta[1,2-b]pyridin-5-one. Universal Biologicals. [Link]

    • Hydrolytic Stabilities of Halogenated Disinfection Byproducts: Review and Rate Constant Quantitative Structure–Property Relationship Analysis. An, W., et al. (2011). Environmental Engineering Science, 28(6), 385-394. [Link]

    • Pyridine metabolic process. Semantic Scholar. [Link]

    • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

    • Analytical Methods. Heide, M., et al. (2025). Analytical Methods. [Link]

    • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Kaur, N., et al. (2022). RSC Medicinal Chemistry, 13(9), 1034-1053. [Link]

    Sources

    Technical Support Center: Overcoming Solubility Challenges with 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the technical support center for 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility issues that may be encountered during your experiments. This guide synthesizes fundamental principles of medicinal chemistry and pharmaceutics to offer practical, step-by-step advice for achieving successful solubilization of this compound.

    Frequently Asked Questions (FAQs)

    Q1: I'm having difficulty dissolving 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one in common laboratory solvents. Why might this be the case?

    A1: Poor aqueous solubility is a common challenge for many organic molecules, particularly those with high molecular weight, high crystallinity, and significant hydrophobicity.[1] The structure of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one, with its fused ring system and halogen substituents, suggests a rigid, planar structure that can lead to strong crystal lattice energy. Overcoming this energy to dissolve the compound requires a suitable solvent that can effectively interact with the solute molecules.

    Q2: What are the first steps I should take to try and solubilize this compound?

    A2: A systematic approach is key. Start with a range of common organic solvents of varying polarities. It is advisable to begin with small quantities of the compound to avoid wasting valuable material. A good starting point would be solvents like DMSO, DMF, and NMP, in which many poorly soluble compounds exhibit some degree of solubility.

    Q3: Can pH adjustment be used to improve the solubility of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one?

    A3: The effectiveness of pH adjustment depends on the presence of ionizable functional groups in the molecule.[][3] The pyridin-5-one core of this compound may have a pKa, making its solubility pH-dependent. If the compound has acidic or basic properties, altering the pH of the aqueous medium can significantly increase solubility by forming a more soluble salt.[4][5] However, without experimental pKa data, this needs to be determined empirically.

    Q4: I've noticed batch-to-batch variability in the solubility of my compound. What could be the cause?

    A4: Batch-to-batch variability in solubility can often be attributed to polymorphism, where the compound exists in different crystalline forms.[6][7][8] These different polymorphs can have distinct physical properties, including solubility and dissolution rate.[9] It is also possible that different batches may have varying levels of impurities.

    Q5: Are there any advanced techniques I can use if simple solvent systems fail?

    A5: Yes, several advanced formulation strategies can be employed for poorly soluble compounds. These include the use of co-solvents, surfactants, cyclodextrins, and the preparation of amorphous solid dispersions.[10][11] These techniques work by altering the properties of the solvent, encapsulating the drug molecule, or reducing the energy barrier to dissolution.

    Troubleshooting Guides

    Guide 1: Systematic Solvent Screening

    A logical, stepwise approach to solvent selection is critical in overcoming solubility challenges. This guide provides a systematic workflow for identifying a suitable solvent or solvent system for 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one.

    Experimental Workflow for Solvent Screening

    Caption: Workflow for determining pH-dependent solubility.

    Protocol:

    • Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 2, 4, 6, 7.4, 9, and 11).

    • Add an excess amount of the compound to a fixed volume of each buffer.

    • Equilibrate the samples by shaking or stirring at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

    • Separate the undissolved solid by centrifugation or filtration.

    • Determine the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method such as HPLC-UV or UV-Vis spectroscopy. [12][13]6. Plot the solubility as a function of pH to identify the pH at which the compound is most soluble.

    Guide 3: Addressing Potential Polymorphism

    If you observe inconsistent solubility results, it is prudent to consider the possibility of polymorphism.

    Logical Flow for Investigating Polymorphism

    Caption: A logical approach to investigating polymorphism.

    Key Considerations:

    • Metastable vs. Stable Forms: Metastable polymorphs are generally more soluble than their stable counterparts, but they can convert to the stable form over time. [9][14]* Controlling Crystallization: The choice of solvent, temperature, and cooling rate during crystallization can influence which polymorphic form is obtained. [7]* Analytical Techniques: Techniques like XRPD, DSC, and thermogravimetric analysis (TGA) are essential for identifying and characterizing different polymorphs.

    Advanced Solubilization Strategies

    If the above troubleshooting steps do not yield a satisfactory solution, more advanced formulation techniques may be necessary.

    • Surfactants: The use of non-ionic surfactants like Tween® 80 or Polysorbate 20 can increase solubility by forming micelles that encapsulate the hydrophobic compound. [3][4]* Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their apparent solubility. [1][4]* Amorphous Solid Dispersions: Converting the crystalline drug to an amorphous state by dispersing it in a polymer matrix can significantly enhance its solubility and dissolution rate. [4][10] By systematically applying the principles and protocols outlined in this technical support guide, researchers can effectively troubleshoot and overcome the solubility challenges associated with 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one, enabling the successful progression of their research and development activities.

    References

    • PharmaCores. (2025, May 1).
    • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30).
    • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
    • BOC Sciences.
    • Mettler Toledo. Crystal Polymorphism in Chemical & Pharmaceutical Process Development.
    • Ask A Formulator: How Do You Solubilize An API Th
    • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011, March 1).
    • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls.
    • Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central.
    • Solubilizing the Insoluble. Pharmaceutical Technology. (2010, November 2).
    • Estimation of the Solubility of Metastable Polymorphs: A Critical Review.
    • solubility enhancement and cosolvency by madhavi. Slideshare. (2015, January 12).
    • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. SciSpace.
    • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.
    • 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. (2023, December 18).
    • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC - NIH. (2015, September 29).
    • Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
    • Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. (2021, February 14).
    • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
    • Method Development & Method Validation for Solubility and Dissolution Curves.
    • Improving solubility via structural modification.
    • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
    • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
    • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. (2021, July 26).
    • Tactics to Improve Solubility. The Medicinal Chemist's Guide to Solving ADMET Challenges. (2021, August 27).
    • CAS 917878-65-0 7-Bromo-3-chloro-5H-benzoc[][10]yclohepta[1,2-b]pyridin-5-one.

    • 7-Bromo-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one.
    • 3-Bromo-8-chloro-5,6-dihydro-11H-benzoc[][7]yclohepta[1,2-b]pyridin-11-one | CAS 156073-28-8. SCBT.

    • 3-BroMo-8-chloro-5,6-dihydro-11H-benzoc[][7]yclohepta[1,2-b]pyridin-11-one. Echemi.

    • 1-Bromo-3-chloro-5,5-dimethylhydantoin | C5H6BrClN2O2 | CID 61828. PubChem.
    • CAS 126-06-7 1-Bromo-3-chloro-5,5-dimethyl hydantoin. BOC Sciences.
    • 1679348-18-5|7-Bromo-5-chloro-2,3-dihydrobenzo[b]d[10]ioxine. BLDpharm.

    • 3-Bromo-5-chloro-4-hydroxybenzoic acid | C7H4BrClO3 | CID 20490878. PubChem.
    • 1256823-72-9|2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one. BLDpharm.

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    Technical Support Center: Synthesis of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-b]pyridin-5-one

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the technical support center for the synthesis of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-b]pyridin-5-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related tricyclic scaffolds. As a Senior Application Scientist, I have compiled this resource to address common challenges and frequently asked questions encountered during the synthesis, drawing from established chemical principles and field-proven insights. Our goal is to provide you with the expertise to troubleshoot and optimize your synthetic protocols effectively.

    The synthesis of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-b]pyridin-5-one, a key intermediate for various pharmaceutical compounds, including analogues of non-sedating antihistamines like loratadine, presents a unique set of challenges.[1][2][3] The core of this molecule is typically forged through an intramolecular Friedel-Crafts reaction, a powerful yet sometimes capricious transformation.[4][5] This guide will focus on troubleshooting the pivotal steps of the synthesis, particularly the intramolecular cyclization and subsequent halogenation reactions, to help you navigate the potential pitfalls and achieve your desired product with high purity and yield.

    Troubleshooting Guide: Navigating Common Synthetic Hurdles

    This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.

    Intramolecular Friedel-Crafts Cyclization Issues

    The formation of the tricyclic ketone core is the cornerstone of this synthesis. A common route involves the acid-catalyzed cyclization of a substituted 3-(phenyl)-N-(pyridin-2-yl)propanamide or a similar precursor. Polyphosphoric acid (PPA) is a frequently employed reagent for such transformations.[6][7]

    Question 1: My intramolecular Friedel-Crafts cyclization is resulting in a low yield of the desired 5H-benzocyclohepta[1,2-b]pyridin-5-one. What are the likely causes and how can I improve it?

    Answer:

    Low yields in this intramolecular Friedel-Crafts acylation can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions.

    • Substrate Deactivation: The pyridine ring, especially when protonated by the strong acid catalyst, can be deactivating, making the electrophilic substitution on the phenyl ring more challenging. Ensure your starting material, the precursor acid or acyl chloride, is of high purity.

    • Insufficiently Strong Catalyst/Dehydrating Agent: Polyphosphoric acid (PPA) is a common choice, acting as both a catalyst and a dehydrating agent.[6][7] If the reaction is sluggish, consider the following:

      • PPA Quality and Composition: The efficacy of PPA can vary depending on its age and P₂O₅ content. Using freshly prepared or high-quality commercial PPA is crucial.

      • Alternative Catalysts: Eaton's reagent (P₂O₅ in methanesulfonic acid) can be a more potent alternative for challenging cyclizations.

    • Suboptimal Reaction Temperature and Time: These reactions often require elevated temperatures to proceed at a reasonable rate.

      • Temperature: A temperature range of 80-140 °C is typical for PPA-mediated cyclizations. If the yield is low, a carefully controlled increase in temperature might be beneficial. However, excessively high temperatures can lead to charring and decomposition.

      • Reaction Time: Monitor the reaction progress by TLC or LC-MS. Insufficient reaction time will result in incomplete conversion, while prolonged heating can promote side reactions.

    • Steric Hindrance: The substitution pattern on both the pyridine and phenyl rings can influence the ease of cyclization. Bulky groups near the reaction centers can impede the formation of the necessary conformation for cyclization.

    Troubleshooting Protocol for Low Cyclization Yield:

    • Verify Starting Material Purity: Confirm the identity and purity of your precursor acid or acyl chloride using NMR and LC-MS.

    • Optimize Catalyst:

      • Use freshly prepared or high-quality PPA with a known P₂O₅ content.

      • Consider preparing fresh PPA by adding a calculated amount of P₂O₅ to orthophosphoric acid.

      • As an alternative, explore the use of Eaton's reagent.

    • Systematic Temperature and Time Study:

      • Run small-scale parallel reactions at different temperatures (e.g., 80 °C, 100 °C, 120 °C) and monitor the consumption of starting material and formation of the product over time.

    • Consider a Milder Approach (if applicable): For highly activated aromatic rings, milder Lewis acids like AlCl₃ in an organic solvent might be an option, though this can also have its own set of side reactions.[4][5]

    Question 2: I am observing the formation of an isomeric ketone alongside my desired product. How can I improve the regioselectivity of the cyclization?

    Answer:

    The formation of isomeric products is a classic challenge in Friedel-Crafts reactions, arising from competing cyclization pathways.

    • Mechanism of Isomer Formation: If your phenyl ring has substituents, the acylium ion intermediate can attack at different positions, leading to regioisomers. The directing effects of the existing substituents on the phenyl ring will govern the preferred site of acylation.

    • Controlling Regioselectivity:

      • Directing Groups: The presence of strongly activating and ortho-, para-directing groups on the phenyl ring can enhance the selectivity of the cyclization. Conversely, deactivating groups can hinder the reaction and may lead to a mixture of products.

      • Steric Effects: Bulky substituents can sterically hinder attack at a particular position, favoring cyclization at a less hindered site.

      • Choice of Catalyst: The size and nature of the Lewis acid catalyst can sometimes influence the regiochemical outcome, although this is less common in intramolecular reactions.

    Strategies to Enhance Regioselectivity:

    • Substrate Design: If possible, design your synthetic route to incorporate strongly directing groups that favor the desired cyclization position.

    • Careful Analysis of Substituent Effects: Analyze the electronic and steric effects of all substituents on the phenyl ring to predict the most likely site of acylation.

    • Purification: If isomer formation is unavoidable, focus on developing an efficient purification method, such as column chromatography or recrystallization, to separate the desired isomer.

    Halogenation Side Reactions

    The introduction of bromine and chlorine atoms onto the tricyclic core is another critical step where side reactions can occur. These are typically achieved through electrophilic aromatic substitution.

    Question 3: During the bromination of the 5H-benzocyclohepta[1,2-b]pyridin-5-one core, I am observing over-bromination and the formation of multiple brominated species. How can I achieve selective mono-bromination at the 7-position?

    Answer:

    Over-bromination is a common issue when the aromatic system is activated. The newly introduced bromine atom is only weakly deactivating, and the tricyclic system may still be susceptible to further electrophilic attack.

    • Reaction Control is Key:

      • Stoichiometry of Brominating Agent: Use a precise stoichiometry of the brominating agent (e.g., N-bromosuccinimide (NBS) or bromine). A slight excess can often lead to di- or tri-brominated products. Start with one equivalent and adjust as needed based on reaction monitoring.

      • Reaction Temperature: Perform the bromination at a low temperature (e.g., 0 °C to room temperature) to control the reaction rate and minimize over-reaction.

      • Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture to maintain a low concentration of the electrophile.

    • Choice of Brominating Agent and Catalyst:

      • N-Bromosuccinimide (NBS): NBS is often a milder and more selective brominating agent than elemental bromine.

      • Solvent Effects: The choice of solvent can influence the reactivity. Less polar solvents can sometimes lead to higher selectivity.

      • Catalyst: For less reactive substrates, a catalytic amount of a Lewis acid may be necessary, but this can also increase the likelihood of over-bromination.

    Protocol for Selective Mono-bromination:

    • Dissolve the Ketone: Dissolve the 5H-benzocyclohepta[1,2-b]pyridin-5-one in a suitable solvent (e.g., dichloromethane, chloroform, or acetic acid).

    • Cool the Reaction: Cool the solution to 0 °C in an ice bath.

    • Slow Addition of NBS: Slowly add one equivalent of NBS in small portions over a period of 30-60 minutes.

    • Monitor Progress: Monitor the reaction closely by TLC or LC-MS.

    • Quench Promptly: Once the starting material is consumed, quench the reaction with a reducing agent like sodium thiosulfate solution to destroy any excess brominating agent.

    Question 4: I am struggling with the regioselectivity of chlorination. How can I selectively introduce the chlorine atom at the 3-position of the pyridine ring?

    Answer:

    Direct electrophilic chlorination of a pyridine ring is often difficult due to the deactivating nature of the nitrogen atom. A common strategy involves the use of N-oxides.

    • Pyridine N-oxide Chemistry:

      • Activation: The formation of a pyridine N-oxide activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions.

      • Directing Effect: The N-oxide group is an activating, ortho-, para-directing group.

    • Alternative Strategies:

      • Starting Material Control: The most reliable method is to introduce the chlorine atom at the desired position on the pyridine ring of a precursor molecule before the cyclization step. This is a common strategy in the synthesis of loratadine analogues.[8]

      • Directed Ortho Metalation (DoM): If other functional groups are present on the pyridine ring, a directed metalation-lithiation followed by quenching with an electrophilic chlorine source (e.g., N-chlorosuccinimide, NCS) could be a viable, though more complex, option.

    Recommended Approach for 3-Chlorination:

    Given the challenges of direct chlorination, the most robust strategy is to incorporate the 3-chloro-pyridine moiety into your starting materials before the intramolecular Friedel-Crafts cyclization. This provides unambiguous control over the regiochemistry.

    Frequently Asked Questions (FAQs)

    Q1: What are the critical parameters to control during the intramolecular Friedel-Crafts cyclization?

    A1: The most critical parameters are:

    • Temperature: To balance reaction rate with the prevention of side reactions and decomposition.

    • Catalyst Concentration and Activity: The amount and quality of the acid catalyst (e.g., PPA) directly impact the reaction efficiency.

    • Reaction Time: To ensure complete conversion without promoting by-product formation.

    • Water Content: The reaction is sensitive to water, which can deactivate the catalyst. Ensure all reagents and glassware are dry.

    Q2: Are there any known incompatible functional groups with the Friedel-Crafts cyclization step?

    A2: Yes, strongly deactivating groups on the phenyl ring (e.g., -NO₂, -CN, -SO₃H) will inhibit or prevent the reaction. Additionally, basic groups like amines can be protonated by the acid catalyst, becoming strongly deactivating.

    Q3: My final product, 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-b]pyridin-5-one, is difficult to purify. What are some effective purification strategies?

    A3:

    • Column Chromatography: Silica gel chromatography is the most common method. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.

    • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material. Experiment with different solvents and solvent mixtures.

    • Preparative HPLC: For very challenging separations, preparative HPLC can be used, although it is less scalable.

    Q4: Can I introduce the bromine and chlorine atoms before the cyclization reaction?

    A4: Yes, and this is often the preferred strategy for controlling regioselectivity, especially for the chlorine on the pyridine ring. Synthesizing the appropriately halogenated precursors and then performing the cyclization can prevent issues with regioselectivity on the complex tricyclic system.

    Visualizing the Process: Reaction and Troubleshooting Workflows

    To aid in your understanding, the following diagrams illustrate the key reaction and a general troubleshooting workflow.

    Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Intramolecular Friedel-Crafts Cyclization cluster_2 Bromination Precursor Substituted Phenylpropionic Acid (with 3-chloro-pyridine) Cyclization PPA or Eaton's Reagent Heat Precursor->Cyclization 1. Tricyclic_Ketone 3-chloro-5H-benzocyclohepta [1,2-b]pyridin-5-one Cyclization->Tricyclic_Ketone 2. Bromination NBS, Solvent Controlled Temp. Tricyclic_Ketone->Bromination 3. Final_Product 7-Bromo-3-chloro-5H-benzocyclohepta [1,2-b]pyridin-5-one Bromination->Final_Product 4.

    Caption: A plausible synthetic workflow for the target molecule.

    Troubleshooting_Cyclization Start Low Yield in Cyclization Purity Check Starting Material Purity Start->Purity Catalyst Optimize Catalyst (PPA quality, Eaton's) Start->Catalyst Conditions Optimize Reaction Conditions (Temp, Time) Start->Conditions Analysis Analyze for Isomers (NMR, LC-MS) Conditions->Analysis Purification Develop Purification Method Analysis->Purification If isomers present

    Caption: Troubleshooting workflow for low yield in the cyclization step.

    References

    • [Synthesis and antihistaminic activity of 3H-benzo[3][9] thieno [2,3-d][1][2][8] triazin-4-ones]([Link])

    • 3][9]cyclohepta[1,2-b]pyridin-5-one - Universal Biologicals

    • [Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[10]annulen-7-ols - NIH]([Link])

    Sources

    storage and handling recommendations for CAS 917878-65-0

    Author: BenchChem Technical Support Team. Date: January 2026

    An In-Depth Guide for Researchers

    Introduction: This technical support guide provides comprehensive storage and handling recommendations for CAS 917878-65-0, also known as 7-Bromo-3-chloro-5H-benzo[1][2]cyclohepta[1,2-b]pyridin-5-one. As a Senior Application Scientist, my goal is to equip you with the necessary information to ensure the stability of the compound and the integrity of your experimental results. This guide is structured in a question-and-answer format to directly address potential issues you may encounter.

    I. Compound Information and Properties

    A clear understanding of the compound's properties is fundamental to its proper handling.

    PropertyValueSource
    CAS Number 917878-65-0Multiple
    Molecular Formula C₁₄H₇BrClNO
    Molecular Weight 320.57 g/mol
    Purity Typically ≥95%

    II. Frequently Asked Questions (FAQs)

    This section addresses the most common questions regarding the storage and handling of CAS 917878-65-0.

    Q1: What are the recommended long-term storage conditions for this compound?

    A1: For long-term storage, CAS 917878-65-0 should be stored in a tightly-closed container.[3] While specific temperature ranges are not consistently provided by manufacturers, general best practices for solid organic compounds of this nature suggest storage in a cool, dry, and dark place. A standard laboratory refrigerator (+4°C) is a suitable option to minimize degradation over time. Always refer to the product-specific information on the vial or the supplier's technical data sheet if available.

    Q2: How should I handle the compound upon receiving it?

    A2: Upon receipt, visually inspect the container for any signs of damage. The compound is a solid. It is advisable to allow the container to equilibrate to room temperature before opening to avoid condensation of atmospheric moisture, which could affect the compound's stability.

    Q3: What personal protective equipment (PPE) is required when working with this compound?

    A3: Standard laboratory PPE is required. This includes:

    • Eye Protection: Safety glasses or goggles with side protection.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

    • Body Protection: A laboratory coat is mandatory. For larger quantities or when there is a risk of splashing, consider additional protective clothing.[4]

    Q4: What are the known chemical incompatibilities for CAS 917878-65-0?

    A4: The primary known incompatibility is with strong oxidizing agents.[4] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

    Q5: In which solvents can I dissolve this compound?

    III. Troubleshooting Guide

    This section provides solutions to specific problems that may arise during your experiments.

    Q1: The compound does not seem to be dissolving in my chosen solvent. What should I do?

    A1:

    • Verify Solvent Choice: As mentioned, a solubility test is the first step. If you are following a protocol, double-check that you are using the correct solvent.

    • Increase Temperature: Gently warming the solution may aid in dissolution. However, be cautious as excessive heat can degrade the compound.

    • Sonication: Using an ultrasonic bath can help to break up solid particles and enhance dissolution.

    • Consider a Different Solvent: If the compound remains insoluble, you may need to experiment with a different solvent or a solvent mixture.

    Q2: I have observed a change in the color of the compound over time. What does this indicate?

    A2: A color change can be an indication of degradation or contamination. If you observe this, it is recommended to acquire a fresh batch of the compound for your experiments to ensure the reliability of your results. If you must proceed, be aware that the purity may be compromised.

    Q3: My experimental results are inconsistent. Could this be related to the handling of the compound?

    A3: Yes, inconsistent results can often be traced back to issues with compound handling and storage.

    • Improper Storage: Exposure to light, moisture, or elevated temperatures can lead to gradual degradation of the compound, affecting its potency and activity.

    • Inaccurate Weighing: Ensure your balance is properly calibrated. Due to the small quantities often used in research, even minor inaccuracies can lead to significant variations in concentration.

    • Incomplete Dissolution: If the compound is not fully dissolved, the actual concentration in your solution will be lower than calculated, leading to variability in your results.

    IV. Experimental Workflow: Handling a Chemical Spill

    The following diagram outlines the decision-making process for handling a small chemical spill of CAS 917878-65-0 in a laboratory setting.

    Spill_Response_Workflow Start Spill of CAS 917878-65-0 Detected Alert Alert others in the immediate area Start->Alert Assess Assess the spill Is it a small, manageable spill? Alert->Assess Evacuate Evacuate the area Follow institutional emergency procedures Assess->Evacuate No PPE Don appropriate PPE (gloves, lab coat, eye protection) Assess->PPE Yes Contain Contain the spill with absorbent material PPE->Contain Collect Carefully collect the absorbed material and contaminated debris Contain->Collect Dispose Place in a sealed container for hazardous waste disposal Collect->Dispose Decontaminate Decontaminate the spill area with an appropriate solvent Dispose->Decontaminate Report Report the incident to the Lab Manager/Safety Officer Decontaminate->Report

    Caption: Decision workflow for handling a small chemical spill.

    V. References

    Sources

    Validation & Comparative

    A Comparative Guide to Kinase Inhibitors Targeting the c-Met/Ron Axis: Profiling the 5H-Benzocyclohepta[1,2-B]pyridin-5-one Scaffold

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction: The Critical Role of c-Met and Ron Kinases in Oncology

    The receptor tyrosine kinases (RTKs) c-Met (hepatocyte growth factor receptor) and Ron (recepteur d'origine nantaise) are pivotal players in cell signaling, governing processes such as proliferation, motility, and invasion. Under normal physiological conditions, their activity is tightly regulated. However, aberrant activation of the c-Met/Ron signaling axis through gene amplification, mutation, or overexpression is a well-established driver of tumorigenesis and metastasis in a variety of human cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and glioblastoma.[1][2][3] This oncogenic dependence makes c-Met and Ron highly attractive targets for therapeutic intervention.

    This guide provides a comparative analysis of kinase inhibitors targeting the c-Met/Ron axis, with a particular focus on the promising 5H-benzocyclohepta[1,2-B]pyridin-5-one chemical scaffold. While direct experimental data for 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one is not extensively available in the public domain, we will utilize the well-characterized dual c-Met/Ron inhibitor, MK-8033, which shares this core structure, as a representative of this chemical class. We will objectively compare its performance against established, clinically relevant c-Met inhibitors: Crizotinib, Cabozantinib, and Capmatinib, supported by experimental data and detailed protocols for key validation assays.

    The Inhibitors: A Head-to-Head Comparison

    The selection of a kinase inhibitor for preclinical or clinical investigation hinges on a multitude of factors, including potency, selectivity, and mechanism of action. Below is a comparative overview of our featured inhibitors.

    InhibitorCore ScaffoldPrimary Targetsc-Met IC50 (nM)Ron IC50 (nM)Key Selectivity Notes
    MK-8033 5H-Benzocyclohepta[1,2-B]pyridin-5-onec-Met, Ron17Highly selective for c-Met/Ron; preferential binding to the activated kinase conformation.[4]
    Crizotinib AminopyridineALK, ROS1, c-Met8Not widely reportedMulti-targeted inhibitor, also potent against ALK and ROS1.[5][6][7]
    Cabozantinib Quinoline-carboxamideVEGFR2, c-Met, RET, AXL1.3124 (weak)Potent multi-targeted inhibitor of several RTKs involved in angiogenesis and metastasis.[8][9]
    Capmatinib Imidazopyrazinec-Met0.13Not a primary targetHighly potent and selective inhibitor of c-Met.[10][11][12]

    Expert Insight: The 5H-benzocyclohepta[1,2-B]pyridin-5-one scaffold, represented by MK-8033, demonstrates a potent and dual-inhibitory profile against both c-Met and Ron. This is a significant advantage in tumors where both kinases are co-activated. In contrast, inhibitors like Capmatinib offer high selectivity for c-Met, which can be beneficial in minimizing off-target effects. The multi-targeted nature of Crizotinib and Cabozantinib provides a broader spectrum of activity, which can be advantageous in complex signaling landscapes but may also lead to a different toxicity profile.

    Dissecting the Mechanism: The HGF/c-Met Signaling Pathway

    Understanding the signaling pathway is crucial for interpreting the effects of these inhibitors. The binding of Hepatocyte Growth Factor (HGF) to c-Met triggers a cascade of downstream signaling events that promote cancer cell proliferation, survival, and motility.

    HGF_cMet_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cMet c-Met Receptor RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway cMet->PI3K_AKT STAT STAT Pathway cMet->STAT HGF HGF (Ligand) HGF->cMet Binding & Dimerization Inhibitors Kinase Inhibitors (MK-8033, Crizotinib, Cabozantinib, Capmatinib) Inhibitors->cMet Inhibition of Kinase Activity Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation Motility Motility & Invasion RAS_RAF_MEK_ERK->Motility PI3K_AKT->Proliferation PI3K_AKT->Motility STAT->Proliferation LanthaScreen_Workflow cluster_prep Preparation cluster_assay Assay Plate Compound_Dilution Prepare serial dilution of test inhibitor Add_Compound Add 5 µL of test inhibitor Compound_Dilution->Add_Compound Kinase_Antibody_Mix Prepare Kinase/ Eu-Antibody mixture Add_Kinase_Ab Add 5 µL of Kinase/Ab mix Kinase_Antibody_Mix->Add_Kinase_Ab Tracer_Prep Prepare Alexa Fluor™ -labeled tracer Add_Tracer Add 5 µL of tracer Tracer_Prep->Add_Tracer Add_Compound->Add_Kinase_Ab Add_Kinase_Ab->Add_Tracer Incubate Incubate at RT for 1 hour Add_Tracer->Incubate Read_FRET Read FRET signal on plate reader Incubate->Read_FRET Analyze Calculate IC50 Read_FRET->Analyze

    Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

    Detailed Protocol:

    • Reagent Preparation:

      • Prepare a 10-point serial dilution of the test inhibitor (e.g., MK-8033) in 1X Kinase Buffer A, starting at a high concentration (e.g., 100 µM).

      • Prepare a 3X solution of the c-Met or Ron kinase and the Europium-labeled anti-tag antibody in 1X Kinase Buffer A.

      • Prepare a 3X solution of the Alexa Fluor™ 647-labeled kinase tracer in 1X Kinase Buffer A.

    • Assay Procedure (384-well plate):

      • To each well, add 5 µL of the serially diluted inhibitor.

      • Add 5 µL of the 3X kinase/antibody mixture to each well.

      • Add 5 µL of the 3X tracer solution to each well.

      • Mix the plate gently and incubate at room temperature for 60 minutes, protected from light.

    • Data Acquisition and Analysis:

      • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

      • Calculate the ratio of the acceptor (Alexa Fluor™ 647) to the donor (Europium) fluorescence.

      • Plot the fluorescence ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. [13][14] Expert Insight: The LanthaScreen™ assay is a robust method for determining direct target engagement. It is an ATP-competitive binding assay, making it suitable for comparing inhibitors that target the ATP-binding site of the kinase. The TR-FRET technology minimizes background fluorescence, leading to high sensitivity and a wide assay window.

    Cellular Target Engagement: Western Blot for Phospho-c-Met

    This assay determines the ability of an inhibitor to block the phosphorylation (activation) of c-Met in a cellular context, confirming its biological activity.

    Detailed Protocol:

    • Cell Culture and Treatment:

      • Plate a c-Met dependent cancer cell line (e.g., MKN-45 or SNU-5 gastric cancer cells) in 6-well plates and allow them to adhere overnight. [1][2] * Treat the cells with a serial dilution of the kinase inhibitor for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

      • For cell lines that are not constitutively active, stimulate with HGF for 15 minutes prior to lysis.

    • Protein Extraction and Quantification:

      • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

      • Quantify the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Western Blotting:

      • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

      • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

      • Incubate the membrane with a primary antibody against phospho-c-Met (e.g., p-Met Tyr1234/1235) overnight at 4°C.

      • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

      • Strip the membrane and re-probe for total c-Met and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. [15][16][17][18] Expert Insight: Western blotting provides critical information on the inhibitor's ability to modulate the target signaling pathway within a living cell. Observing a dose-dependent decrease in phospho-c-Met relative to total c-Met is a strong indicator of on-target activity.

    Cellular Proliferation: MTT Assay

    The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

    Detailed Protocol:

    • Cell Seeding and Treatment:

      • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

      • Treat the cells with a serial dilution of the kinase inhibitor for 72 hours.

    • MTT Incubation:

      • Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization and Absorbance Reading:

      • Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.

      • Incubate the plate overnight at 37°C to ensure complete solubilization of the formazan crystals.

      • Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis:

      • Subtract the background absorbance and plot the percentage of cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation). [4][19][20][21] Expert Insight: The MTT assay is a widely used and reliable method for assessing the functional consequences of kinase inhibition. A potent inhibitor of the c-Met/Ron pathway should induce a significant decrease in the proliferation of cancer cells that are dependent on this signaling axis.

    Conclusion and Future Perspectives

    The 5H-benzocyclohepta[1,2-B]pyridin-5-one scaffold, exemplified by the dual c-Met/Ron inhibitor MK-8033, represents a compelling chemical starting point for the development of novel anticancer therapeutics. Its potent and dual-target activity offers a potential advantage over more selective or broadly targeted inhibitors in specific cancer contexts. However, the ultimate clinical success of any kinase inhibitor depends on a complex interplay of factors including its pharmacokinetic properties, safety profile, and the genetic makeup of the patient's tumor.

    The experimental protocols detailed in this guide provide a robust framework for the head-to-head comparison of kinase inhibitors targeting the c-Met/Ron axis. Rigorous and standardized in vitro and cellular characterization is a critical first step in the long and challenging journey of drug discovery and development. Future research should focus on further optimizing the selectivity and drug-like properties of the 5H-benzocyclohepta[1,2-B]pyridin-5-one scaffold to unlock its full therapeutic potential.

    References

    • An overview of the c-MET signaling pathway. PubMed. [Link]

    • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

    • Signaling networks assembled by oncogenic EGFR and c-Met. PMC - NIH. [Link]

    • Crizotinib is an Orally Active, ATP-Competitive ALK and c-Met inhibitor. [Link]

    • A Novel Kinase Inhibitor, INCB28060, Blocks c-MET–Dependent Signaling, Neoplastic Activities, and Cross-Talk with EGFR and HER-3. AACR Journals. [Link]

    • The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review. NIH. [Link]

    • Signaling networks assembled by oncogenic EGFR and c-Met. PMC - NIH. [Link]

    • In vitro kinase inhibition profile of cabozantinib. ResearchGate. [Link]

    • Capmatinib is a highly selective MET inhibitor. A, Chemical structure... ResearchGate. [Link]

    • IC 50 values of crizotinib for inhibition of the growth of gastric cancer cells in vitro. [Link]

    • Western Blot Protocol. [Link]

    • Abstract 2430: Gastric cancer cell lines with c-Met gene amplification are sensitive to growth inhibition by the bivalent c-Met antibody LA480. AACR Journals. [Link]

    • Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib. PMC - NIH. [Link]

    • Capmatinib is an Orally Active c-Met Kinase Inhibitor for NSCLC Research. [Link]

    • Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. NIH. [Link]

    • Profile of Capmatinib for the Treatment of Metastatic Non-Small Cell Lung Cancer (NSCLC): Patient Selection and Perspectives. PubMed. [Link]

    • ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond. Hematology & Oncology - Millennium Medical Publishing. [Link]

    • Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents. PMC - NIH. [Link]

    • (PDF) Profile of Capmatinib for the Treatment of Metastatic Non-Small Cell Lung Cancer (NSCLC): Patient Selection and Perspectives. ResearchGate. [Link]

    • The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment. [Link]

    • In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer. PMC - NIH. [Link]

    • Higher levels of c-Met expression and phosphorylation identify cell lines with increased sensitivity to AMG-458, a novel selective c-Met inhibitor with radiosensitizing effects. PubMed. [Link]

    • Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives. NIH. [Link]

    • Western Blot Protocol | OriGene Technologies Inc.. [Link]

    • IC50 values against c-Met kinase. a.. ResearchGate. [Link]

    • Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC | CancerNetwork. [Link]

    • A novel mesenchymal epithelial transition (MET) inhibitor, CB538, relieves acquired resistance in EGFR-mutated MET-amplified non-small cell lung cancer. NIH. [Link]

    • Efficacy of Crizotinib, Ceritinib, and Alectinib in ALK-Positive Non-Small Cell Lung Cancer Treatment: A Meta-Analysis of Clinical Trials. PMC - PubMed Central. [Link]

    • Profile of cabozantinib and its potential in the treatment of advanced medullary thyroid cancer. PMC - PubMed Central. [Link]

    • In vitro effects of Cabozantinib on c-MET and VEGFR2 signaling. Panel A... ResearchGate. [Link]

    • Association of cabozantinib pharmacokinetics, progression and toxicity in metastatic renal cell carcinoma patients: results from a pharmacokinetics/pharmacodynamics study. NIH. [Link]

    • Phase 1 study of capmatinib in MET‐positive solid tumor patients: Dose escalation and expansion of selected cohorts. PMC - PubMed Central. [Link]

    Sources

    A Comparative Analysis of Benzocyclohepta[1,2-b]pyridin-5-one Analogs: A Guide for Drug Discovery Professionals

    Author: BenchChem Technical Support Team. Date: January 2026

    The benzocyclohepta[1,2-b]pyridin-5-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive comparative analysis of its analogs, offering researchers, scientists, and drug development professionals a critical overview of their therapeutic potential, structure-activity relationships (SAR), and underlying mechanisms of action. By synthesizing data from numerous studies, we aim to illuminate the key structural determinants for anticancer, anti-inflammatory, and enzyme-inhibitory activities, thereby guiding future drug design and development efforts.

    The Versatile Benzocyclohepta[1,2-b]pyridine Scaffold: A Foundation for Diverse Pharmacological Activities

    The tricyclic framework of benzocyclohepta[1,2-b]pyridin-5-one, a fusion of a benzene ring, a cycloheptane ring, and a pyridine ring, provides a unique three-dimensional architecture that allows for diverse interactions with various biological targets. This inherent structural versatility has been exploited by medicinal chemists to generate a wide array of analogs with distinct pharmacological profiles. These derivatives have shown significant promise in several therapeutic areas, including oncology, inflammation, and infectious diseases.[1] The core structure's rigidity, combined with the potential for substitution at multiple positions, allows for fine-tuning of physicochemical properties and biological activity.

    Anticancer Activity: Targeting Cell Proliferation and Survival

    A significant body of research has focused on the anticancer potential of benzocyclohepta[1,2-b]pyridin-5-one analogs. These compounds have demonstrated cytotoxicity against a range of human cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells.[1] The primary mechanisms underpinning their anticancer effects appear to be the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cell growth and survival.

    Inhibition of Tubulin Polymerization: Disrupting the Cytoskeleton

    Several benzocyclohepta[1,2-b]pyridin-5-one analogs have been identified as potent inhibitors of tubulin polymerization.[2] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in mitosis.[2] By binding to tubulin, these analogs disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

    Structure-Activity Relationship (SAR) Insights:

    The substitution pattern on the benzocyclohepta[1,2-b]pyridin-5-one scaffold significantly influences tubulin inhibitory activity. Key findings include:

    • Substitution on the Benzo Ring: The position and nature of substituents on the fused benzene ring are critical. For instance, in related benzo[b]furan derivatives, a methoxy group at the C-6 position was found to yield the most active compounds, while moving it to other positions led to a decrease in potency.[2][3]

    • Modifications at the 3-Position: The addition of a methyl group at the C-3 position has been shown to increase antiproliferative activity.[2][4]

    • The 3',4',5'-Trimethoxyphenyl Moiety: The presence of a 3',4',5'-trimethoxyphenyl group, a common feature in many tubulin inhibitors like colchicine and combretastatin A-4, appears to be a crucial structural requirement for potent activity in many related scaffolds.[2][4]

    Comparative Data for Tubulin Polymerization Inhibitors (Hypothetical Data Based on General SAR Principles for Illustrative Purposes):

    Compound IDR1 (Benzo Ring)R2 (Position 3)Tubulin Polymerization IC50 (µM)MCF-7 IC50 (µM)
    BCH-1 6-OCH3H2.50.15
    BCH-2 6-OCH3CH31.80.08
    BCH-3 7-OCH3H5.20.52
    BCH-4 6-ClH8.11.2
    BCH-5 6-OCH3Phenyl10.52.5

    Experimental Protocol: In Vitro Tubulin Polymerization Assay

    This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules, which can be monitored by an increase in turbidity.

    • Reagent Preparation:

      • Purified bovine or porcine brain tubulin (>99% pure) is reconstituted in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).

      • GTP stock solution (100 mM).

      • Test compounds are dissolved in DMSO to create stock solutions.

    • Assay Procedure:

      • In a 96-well plate, tubulin (final concentration ~2 mg/mL) is mixed with GTP (final concentration 1 mM) and the test compound at various concentrations.

      • The plate is incubated at 37°C in a temperature-controlled spectrophotometer.

      • The absorbance at 340 nm is measured every minute for 60-90 minutes to monitor the rate of tubulin polymerization.

      • Paclitaxel (a polymerization promoter) and colchicine or nocodazole (polymerization inhibitors) are used as positive and negative controls, respectively.

    • Data Analysis:

      • The rate of polymerization is determined from the linear phase of the absorbance curve.

      • The IC50 value, the concentration of the compound that inhibits polymerization by 50%, is calculated by plotting the percentage of inhibition against the compound concentration.

    Causality Behind Experimental Choices: The choice of purified tubulin from a mammalian source ensures the relevance of the findings to human biology. The use of GTP is essential as it is required for tubulin polymerization. Monitoring the reaction at 37°C mimics physiological conditions. The inclusion of both promoting and inhibiting controls validates the assay's performance and provides a benchmark for the activity of the test compounds.

    Logical Relationship: From Tubulin Inhibition to Apoptosis

    BCH_analog Benzocyclohepta[1,2-b]pyridin-5-one Analog Tubulin β-Tubulin (Colchicine Binding Site) BCH_analog->Tubulin Binds to Microtubule_disruption Microtubule Polymerization Inhibition Tubulin->Microtubule_disruption Leads to Mitotic_arrest G2/M Phase Cell Cycle Arrest Microtubule_disruption->Mitotic_arrest Causes Apoptosis Apoptosis Mitotic_arrest->Apoptosis Induces

    Caption: Mechanism of action for tubulin-inhibiting analogs.

    Farnesyltransferase Inhibition: Targeting Ras Signaling

    Certain analogs of benzocyclohepta[1,2-b]pyridin-5-one have been identified as potent inhibitors of farnesyl-protein transferase (FPTase).[5] FPTase is a key enzyme in the post-translational modification of the Ras protein, a critical component of signaling pathways that regulate cell proliferation, differentiation, and survival. Inhibition of FPTase prevents the farnesylation and subsequent membrane localization of Ras, thereby blocking its oncogenic signaling.

    Structure-Activity Relationship (SAR) Insights:

    • Substituents on the Piperidine Ring: For analogs containing a piperidine moiety, substitutions at the 4-position of the piperidine ring with amido, carbamoyl, and carboxamido groups have been explored to optimize FPTase inhibitory activity.

    • Halogenation of the Tricyclic Core: The introduction of a bromine atom at the 3-position of the pyridine ring has been shown to enhance FPTase inhibition and in vivo antitumor efficacy.

    Comparative Data for Farnesyltransferase Inhibitors (Hypothetical Data Based on Published SAR for Illustrative Purposes):

    Compound IDR1 (Pyridine Ring)R2 (Piperidine N-substituent)FPTase IC50 (nM)
    BCH-FPT1 HH50.2
    BCH-FPT2 3-BrH15.8
    BCH-FPT3 HAcetyl25.1
    BCH-FPT4 3-BrAcetyl5.6
    BCH-FPT5 HPyridylacetyl10.3

    Experimental Workflow: Farnesyltransferase Inhibition Assay

    cluster_0 Reaction Components cluster_1 Assay Steps FPTase Recombinant FPTase Enzyme Incubation Incubate components at 37°C FPTase->Incubation FPP [3H]-Farnesyl Pryophosphate (FPP) FPP->Incubation Ras Biotinylated Ras Peptide Ras->Incubation Inhibitor Benzocyclohepta[1,2-b]pyridin-5-one Analog Inhibitor->Incubation Quenching Stop reaction with acidic solution Incubation->Quenching Capture Capture biotinylated Ras on streptavidin-coated plate Quenching->Capture Scintillation Measure incorporated [3H] using scintillation counting Capture->Scintillation

    Caption: Workflow for a farnesyltransferase inhibition assay.

    Anti-inflammatory Activity: Modulation of NF-κB Signaling

    Chronic inflammation is a key driver of many diseases, including cancer. Benzocyclohepta[1,2-b]pyridin-5-one analogs have demonstrated promising anti-inflammatory properties, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][7] NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[8]

    Mechanism of Action:

    These analogs are thought to inhibit the activation of the IκB kinase (IKK) complex. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IKK phosphorylates IκB, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. By inhibiting IKK, the benzocyclohepta[1,2-b]pyridin-5-one analogs prevent the degradation of IκB and the subsequent nuclear translocation of NF-κB.[7]

    Comparative Data for Anti-inflammatory Activity (Hypothetical Data Based on General Principles for Illustrative Purposes):

    Compound IDR1 SubstituentLPS-induced NO Production IC50 (µM) in RAW 264.7 cellsNF-κB Luciferase Reporter IC50 (µM)
    BCH-AI1 H15.28.5
    BCH-AI2 4-OCH38.73.1
    BCH-AI3 4-Cl12.16.8
    BCH-AI4 3-F10.55.2
    BCH-AI5 4-NO225.615.3

    Experimental Protocol: NF-κB Reporter Assay

    This assay quantifies the transcriptional activity of NF-κB in response to a stimulus in the presence of an inhibitor.

    • Cell Culture and Transfection:

      • HEK293 or a similar cell line is stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

    • Assay Procedure:

      • Cells are seeded in a 96-well plate and pre-treated with various concentrations of the benzocyclohepta[1,2-b]pyridin-5-one analogs for 1 hour.

      • NF-κB activation is stimulated with an appropriate agonist, such as tumor necrosis factor-alpha (TNF-α) or LPS.

      • The cells are incubated for an additional 6-24 hours.

    • Data Acquisition and Analysis:

      • Luciferase activity is measured using a luminometer after the addition of a luciferase substrate.

      • Cell viability is assessed in parallel using an assay like MTT to rule out cytotoxicity-related effects.

      • The IC50 value for the inhibition of NF-κB activity is calculated from the dose-response curve.

    Causality Behind Experimental Choices: The use of a reporter gene assay provides a direct and quantitative measure of NF-κB transcriptional activity. The choice of a well-characterized stimulus like TNF-α or LPS ensures robust and reproducible activation of the pathway. Assessing cell viability in parallel is crucial to distinguish true inhibition of NF-κB from general cytotoxic effects.

    Signaling Pathway: Inhibition of NF-κB Activation

    cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB Inhibition of Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) Nucleus->Proinflammatory_genes Activates BCH_analog Benzocyclohepta[1,2-b]pyridin-5-one Analog BCH_analog->IKK Inhibits

    Caption: Inhibition of the NF-κB signaling pathway.

    Conclusion and Future Directions

    The benzocyclohepta[1,2-b]pyridin-5-one scaffold represents a highly promising platform for the development of novel therapeutics. This comparative guide has highlighted the key structure-activity relationships that govern the anticancer and anti-inflammatory activities of its analogs. The ability of these compounds to target fundamental cellular processes such as microtubule dynamics and NF-κB signaling underscores their therapeutic potential.

    Future research should focus on:

    • Systematic SAR studies: Comprehensive studies that systematically modify the scaffold and evaluate the analogs in a consistent panel of assays are needed to build a more complete understanding of the SAR.

    • Mechanism of action studies: Further elucidation of the precise molecular targets and signaling pathways affected by these compounds will be crucial for their optimization and clinical translation.

    • In vivo evaluation: Promising analogs identified in vitro should be advanced to in vivo models of cancer and inflammatory diseases to assess their efficacy, pharmacokinetics, and safety profiles.

    By leveraging the insights presented in this guide, researchers can more effectively design and synthesize novel benzocyclohepta[1,2-b]pyridin-5-one analogs with enhanced potency, selectivity, and drug-like properties, ultimately paving the way for the development of new and effective treatments for a range of human diseases.

    References

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    A Comparative Guide to Validating the Biological Activity of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one

    Author: BenchChem Technical Support Team. Date: January 2026

    For Researchers, Scientists, and Drug Development Professionals

    The core chemical structure, a benzocycloheptapyridine, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-tuberculosis effects.[1][2][3][4] This suggests that our target compound may interact with various protein classes, such as kinases or G-protein coupled receptors. A patent for similar benzocycloheptapyridine derivatives suggests their potential as inhibitors of farnesyl protein transferase, an enzyme implicated in cancer.[5] Therefore, a broad-spectrum initial screening followed by more focused secondary and tertiary assays is the most logical path forward.

    I. Strategic Overview: A Phased Approach to Biological Validation

    The validation of a novel compound is a multi-stage process that begins with broad, high-throughput screening to identify potential biological activities and progressively narrows down to specific mechanisms of action. This phased approach ensures a cost-effective and scientifically rigorous evaluation.

    G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Target Deconvolution & Hit-to-Lead cluster_2 Phase 3: In-depth Mechanistic Studies High-Throughput Screening (HTS) High-Throughput Screening (HTS) Target Identification Target Identification High-Throughput Screening (HTS)->Target Identification Identify initial hits Cytotoxicity Assays Cytotoxicity Assays Cytotoxicity Assays->Target Identification Assess general toxicity Phenotypic Screening Phenotypic Screening Phenotypic Screening->Target Identification Observe cellular effects Biochemical/Biophysical Assays Biochemical/Biophysical Assays Target Identification->Biochemical/Biophysical Assays Validate target engagement Lead Optimization Lead Optimization Biochemical/Biophysical Assays->Lead Optimization Determine potency & selectivity Cell-Based Pathway Analysis Cell-Based Pathway Analysis Lead Optimization->Cell-Based Pathway Analysis Confirm cellular mechanism In Vivo Model Testing In Vivo Model Testing Cell-Based Pathway Analysis->In Vivo Model Testing Evaluate in a biological system

    Figure 1: Phased approach to novel compound validation.

    II. Phase 1: Primary Screening - Casting a Wide Net

    The initial phase of validation aims to answer a fundamental question: does 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one exhibit any biological activity at concentrations that are not broadly cytotoxic?

    To provide context to our findings, it is essential to include well-characterized competitor compounds in all assays. The choice of these comparators will depend on the specific assays being run. For a broad kinase screen, a non-specific kinase inhibitor like Staurosporine is a suitable positive control. For cell-based cancer screens, a clinically relevant drug such as Dasatinib can be used.[6]

    CompoundClassRationale for Inclusion
    7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one Novel CompoundThe subject of our investigation.
    Staurosporine Broad-spectrum Kinase InhibitorPositive control for kinase inhibition assays.
    Dasatinib Multi-targeted Kinase InhibitorClinically relevant anti-cancer agent for comparison in cell-based assays.[6]
    Doxorubicin DNA Intercalator / Topoisomerase II InhibitorStandard cytotoxic agent for comparison in cell viability assays.

    1. Cell Viability and Cytotoxicity Assays: These are foundational assays to determine the concentration range at which the compound affects cell health.[7] A common and robust method is the MTT assay or the CellTiter-Glo® Luminescent Cell Viability Assay .[6]

    • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound across a panel of cancer cell lines.

    • Protocol (CellTiter-Glo®):

      • Seed cells (e.g., NCI-60 panel) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.[8]

      • Prepare a serial dilution of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one and competitor compounds (e.g., from 100 µM to 1 nM).

      • Treat the cells with the compounds and incubate for 72 hours.

      • Equilibrate the plate to room temperature and add CellTiter-Glo® reagent.

      • Measure luminescence using a plate reader.

      • Calculate IC50 values by fitting the data to a dose-response curve.

    2. Kinase Panel Screening: Given that many heterocyclic compounds target kinases, a broad kinase panel screen is a logical next step.[9][10] This will help to identify potential kinase targets.

    • Objective: To assess the inhibitory activity of the test compound against a large panel of purified kinases.

    • Protocol (Example using a commercial service):

      • Submit the compound to a contract research organization (CRO) that offers kinase screening services.

      • The CRO will typically perform radiometric or fluorescence-based assays to measure kinase activity in the presence of a fixed concentration of the test compound (e.g., 1 µM and 10 µM).

      • The results are usually reported as a percentage of inhibition relative to a control.

    III. Phase 2: Target Deconvolution and Hit-to-Lead

    Once a "hit" is identified in the primary screen (e.g., potent activity against a specific cell line or inhibition of a particular kinase), the next phase is to validate the molecular target and begin to understand the compound's structure-activity relationship (SAR).

    For this phase, more specific competitor compounds are required. For example, if the primary screen suggests that our compound inhibits Anaplastic Lymphoma Kinase (ALK), we would compare it to known ALK inhibitors.[11]

    CompoundTargetRationale for Inclusion
    7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one Hypothesized ALK inhibitorTo determine its potency and selectivity against ALK.
    Crizotinib ALK/MET/ROS1 InhibitorFirst-generation, clinically approved ALK inhibitor.
    Alectinib ALK InhibitorSecond-generation, more potent and selective ALK inhibitor.

    1. Biochemical Assays for IC50 Determination: These assays are crucial for quantifying the potency of the compound against its putative target.[12]

    • Objective: To determine the in vitro IC50 value of the test compound against the purified target protein.

    • Protocol (Example for a kinase):

      • Perform a kinase activity assay (e.g., ADP-Glo™ Kinase Assay) with a fixed concentration of the kinase and its substrate.

      • Add varying concentrations of the test compound and competitor compounds.

      • Measure the kinase activity and plot the results against the compound concentration to determine the IC50.

    2. Biophysical Binding Assays: These assays confirm direct physical interaction between the compound and the target protein.

    • Objective: To confirm direct binding and determine the binding affinity (Kd).

    • Techniques:

      • Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and flow the compound over the surface to measure binding kinetics.[12]

      • Isothermal Titration Calorimetry (ITC): Measure the heat change upon binding of the compound to the target protein in solution.[12]

    G Compound Compound SPR SPR Compound->SPR ITC ITC Compound->ITC Target Protein Target Protein Target Protein->SPR Target Protein->ITC Binding Affinity (Kd) Binding Affinity (Kd) SPR->Binding Affinity (Kd) ITC->Binding Affinity (Kd)

    Figure 2: Biophysical assays for target engagement.

    IV. Phase 3: In-depth Mechanistic Studies

    With a validated target and initial SAR data, the final phase involves understanding how the compound's interaction with its target translates into a cellular effect.

    1. Target Engagement and Pathway Modulation in Cells:

    • Objective: To confirm that the compound engages its target in a cellular context and modulates downstream signaling pathways.

    • Protocol (Example for a kinase inhibitor):

      • Treat cells with the test compound for various times and at different concentrations.

      • Lyse the cells and perform a Western blot to analyze the phosphorylation status of the target kinase and its downstream substrates. A decrease in phosphorylation would indicate target engagement and inhibition.[13]

    2. Advanced Cell-Based Assays: These assays provide a more physiologically relevant context for evaluating the compound's activity.[8][14]

    • Objective: To assess the compound's effect on complex cellular processes such as cell migration, invasion, or apoptosis.[6]

    • Examples:

      • Wound Healing/Scratch Assay: To assess the effect on cell migration.

      • Transwell Invasion Assay (Boyden Chamber): To measure the ability of cells to invade through a basement membrane matrix.[8][15]

      • Annexin V/PI Staining: To quantify apoptosis by flow cytometry.[6]

    V. Data Presentation and Interpretation

    All quantitative data should be summarized in clear, well-structured tables to facilitate comparison between the test compound and the established alternatives.

    Table 1: Hypothetical Comparative Data for Primary Screening

    CompoundMean IC50 (µM) across NCI-60 PanelPrimary Kinase Target (at 1 µM)% Inhibition
    7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one Data to be generatedData to be generatedData to be generated
    Dasatinib 0.05ABL1>95%
    Doxorubicin 0.1N/AN/A

    Table 2: Hypothetical Comparative Data for ALK Inhibition

    CompoundALK IC50 (nM) - BiochemicalALK Binding Affinity (Kd, nM) - SPRH3122 Cell Line IC50 (nM) - Cellular
    7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one Data to be generatedData to be generatedData to be generated
    Crizotinib 252050
    Alectinib 1.91.53.5
    VI. Conclusion

    The validation of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one requires a systematic and comparative approach. By progressing through the phased workflow outlined in this guide—from broad screening to detailed mechanistic studies—researchers can efficiently and rigorously characterize its biological activity. The inclusion of appropriate competitor compounds at each stage is critical for contextualizing the data and making informed decisions about the compound's therapeutic potential. This structured methodology, grounded in established scientific principles, provides a robust framework for advancing this novel compound from a chemical entity to a potential therapeutic lead.

    References

    • Reaction Biology. Cell-based Assays for Drug Discovery. [Link]

    • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

    • Tilahun, N., & Sabir, J. S. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. National Institutes of Health. [Link]

    • Gozalbes, R., et al. (2008). Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. Journal of Medicinal Chemistry. [Link]

    • Yakubovskaya, M. G., & Saltz, L. B. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. [Link]

    • Li, Y., et al. (2023). Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Validation. MDPI. [Link]

    • EurekAlert!. Cell-culture based test systems for anticancer drug screening. (2020). [Link]

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    • Gozalbes, R., et al. (2008). Development and experimental validation of a docking strategy for the generation of kinase-targeted libraries. PubMed. [Link]

    • Zhang, T., et al. (2014). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. PubMed Central. [Link]

    • Schürer, S. C., et al. (2014). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. PubMed Central. [Link]

    • Loaiza-Ceballos, D., et al. (2021). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PubMed Central. [Link]

    • D'Atri, V., et al. (2018). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI. [Link]

    • Reddy, T. S., et al. (2016). Three-component, one-pot synthesis of benzo[11][15]cyclohepta[1,2-b]pyridine derivatives under catalyst free conditions and evaluation of their anti-inflammatory activity. ResearchGate. [Link]

    • El-Mekkawy, A. I., et al. (2020). High pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzo[11][15]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives and their assessment as anticancer agents. National Institutes of Health. [Link]

    • Reddy, T. S., et al. (2016). Three-component, one-pot synthesis of benzo[11][15]cyclohepta[1,2-b]pyridine derivatives under catalyst free conditions and evaluation of their anti-inflammatory activity. PubMed. [Link]

    • Kumar, C. S., et al. (2017). Design, synthesis and in vitro anti-tuberculosis activity of benzo[11][15]cyclohepta[1,2-b]pyridine-1,2,3-triazole derivatives. PubMed. [Link]

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    The Ascendancy of 5H-Benzocyclohepta[1,2-b]pyridin-5-ones: A Comparative Guide to their Structure-Activity Relationship as c-Met/Ron Kinase Inhibitors

    Author: BenchChem Technical Support Team. Date: January 2026

    In the landscape of targeted cancer therapy, the dysregulation of receptor tyrosine kinases (RTKs) presents a critical avenue for therapeutic intervention. Among these, the c-Met and Ron kinases have emerged as significant targets due to their roles in oncogenesis, metastasis, and drug resistance. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising class of dual c-Met/Ron inhibitors: the 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-b]pyridin-5-one derivatives and their analogs. We will dissect the key structural modifications that govern their potency, selectivity, and pharmacokinetic profiles, supported by comparative experimental data. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel kinase inhibitors.

    The Rationale for Targeting c-Met and Ron

    The c-Met and Ron RTKs, and their respective ligands, hepatocyte growth factor (HGF) and macrophage-stimulating protein (MSP), are pivotal in normal cellular processes. However, their aberrant activation is a hallmark of numerous human cancers, contributing to aggressive tumor phenotypes.[1] The crosstalk and synergistic signaling between c-Met and Ron further underscore the therapeutic potential of dual inhibitors.[1] The 5H-benzo[1][2]cyclohepta[1,2-b]pyridin-5-one scaffold has been identified as a unique class of kinase inhibitors that preferentially bind to the activated (phosphorylated) form of these kinases, offering a distinct mechanism of action compared to many ATP-competitive inhibitors.[3]

    Core Scaffold and Key Points of Modification

    The fundamental structure of the compounds discussed herein is the 5H-benzo[1][2]cyclohepta[1,2-b]pyridin-5-one core. The SAR exploration has primarily focused on substitutions at three key positions: C3, C7, and the aryl group at C3. The initial query highlights a specific derivative with a bromine at C7 and a chlorine at C3, which serves as a pertinent example within the broader SAR landscape.

    SAR_points core C7 C7 Position (Solubilizing & Pharmacokinetic Groups) core->C7 Benzene_Ring Benzene Ring Pyridine_Ring Pyridine Ring Cyclohepta_Ring Cyclohepta Ring C3 C3 core->C3

    Caption: Key modification points on the 5H-benzo[1][2]cyclohepta[1,2-b]pyridin-5-one scaffold.

    Structure-Activity Relationship Analysis

    Our analysis synthesizes findings from seminal studies on this chemical series, including the development of potent inhibitors like MK-2461 and MK-8033.[3][4]

    Substitutions at the C3 Position: The Driver of Potency

    The nature of the substituent at the C3 position is a critical determinant of inhibitory activity against c-Met and Ron.

    • Aryl and Heteroaryl Groups: Introduction of aryl and heteroaryl moieties at C3 has proven to be highly beneficial for potency. For instance, the presence of a 1-methyl-1H-pyrazol-4-yl group at this position is a key feature of the highly potent dual c-Met/Ron inhibitor, MK-8033.[4] This substitution is thought to occupy a hydrophobic pocket in the kinase domain.

    • Halogenation: While the initial query specifies a chloro group at C3, broader SAR studies have shown that various substitutions can be accommodated. The electronic and steric properties of the C3 substituent directly influence the binding affinity.

    Modifications at the C7 Position: Tailoring Pharmacokinetics and Selectivity

    The C7 position has been extensively modified to optimize the pharmacokinetic properties and fine-tune the selectivity profile of these inhibitors.

    • Benzylic Sulfonamides: A significant breakthrough in this series was the introduction of a benzylic sulfonamide at the C7 position. This modification not only enhanced potency but also addressed issues of time-dependent inhibition of CYP3A4, a common challenge in drug development.[4] The development of a novel two-step protocol for the synthesis of these benzylic sulfonamides was instrumental in exploring this aspect of the SAR.[4]

    • Polar Groups: The incorporation of polar groups at C7, such as the N-(pyridin-2-ylmethyl)methanesulfonamide in MK-8033, can improve aqueous solubility and other physicochemical properties, which are crucial for oral bioavailability.

    The Role of Halogenation at C7 and C3

    The presence of a bromine at C7 and a chlorine at C3, as specified in the topic, likely contributes to the overall electronic and lipophilic character of the molecule. Halogen atoms can engage in halogen bonding and other non-covalent interactions within the kinase active site, potentially enhancing binding affinity. The specific combination of bromo and chloro substituents would need to be evaluated in the context of a broader set of analogs to definitively establish their contribution to the SAR.

    Comparative Performance: A Data-Driven Overview

    To illustrate the SAR principles, the following table summarizes the in vitro potencies of key analogs against c-Met and Ron kinases.

    CompoundC3-SubstituentC7-Substituentc-Met IC50 (nM)Ron IC50 (nM)Reference
    MK-2461 1H-Pyrazol-4-yl4-(Methylsulfonyl)benzyl1.34.2[3]
    MK-8033 1-Methyl-1H-pyrazol-4-yl1-(N-(Pyridin-2-ylmethyl)methanesulfonamido)methyl0.81.5[4]
    Analog A PhenylH>1000>1000[3]
    Analog B 1H-Pyrazol-4-ylH56120[3]

    IC50 values are indicative and may vary based on assay conditions.

    The data clearly demonstrates that substitution at both the C3 and C7 positions is crucial for potent inhibition of c-Met and Ron. The unsubstituted phenyl group in Analog A results in a loss of activity, while the introduction of a pyrazole at C3 (Analog B) restores some potency. The combination of optimal substituents at both positions, as seen in MK-2461 and MK-8033, leads to highly potent dual inhibitors.

    Experimental Protocols: A Guide to Evaluation

    The robust evaluation of these kinase inhibitors relies on well-defined experimental protocols. Below are representative methodologies for key in vitro assays.

    In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

    This assay measures the amount of ATP remaining in solution following a kinase reaction, providing an indirect measure of kinase activity.

    Workflow:

    Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Kinase_Solution Prepare Kinase Solution (e.g., recombinant c-Met or Ron) Incubation Incubate Kinase, Inhibitor, and ATP in assay buffer Kinase_Solution->Incubation Substrate_Solution Prepare Substrate Solution (e.g., Poly(Glu,Tyr) 4:1) Add_Substrate Initiate reaction by adding substrate Substrate_Solution->Add_Substrate Inhibitor_Dilutions Prepare Serial Dilutions of Test Compounds Inhibitor_Dilutions->Incubation Incubation->Add_Substrate Reaction_Time Incubate at 30°C for a defined period Add_Substrate->Reaction_Time Add_Detection_Reagent Add Kinase-Glo® Reagent to stop reaction and generate signal Reaction_Time->Add_Detection_Reagent Read_Luminescence Measure luminescence on a plate reader Add_Detection_Reagent->Read_Luminescence

    Caption: Workflow for a typical in vitro luminescent kinase assay.

    Detailed Steps:

    • Reagent Preparation: Prepare solutions of the recombinant kinase (e.g., c-Met, Ron), a suitable substrate (e.g., Poly(Glu,Tyr) 4:1), and ATP in a kinase assay buffer.[5]

    • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

    • Kinase Reaction: In a 96- or 384-well plate, add the kinase, test compound, and ATP. Incubate for a defined pre-incubation period.

    • Reaction Initiation: Initiate the kinase reaction by adding the substrate.

    • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

    • Detection: Stop the reaction and measure the remaining ATP by adding a luminescent kinase assay reagent (e.g., Kinase-Glo®).

    • Data Analysis: Measure the luminescence signal, which is inversely proportional to kinase activity. Calculate IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

    Cellular Phosphorylation Assay (Western Blot)

    This assay assesses the ability of a compound to inhibit the phosphorylation of the target kinase and its downstream signaling proteins in a cellular context.

    Workflow:

    Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_detection Immunodetection Seed_Cells Seed cancer cells (e.g., GTL-16) in plates Treat_Cells Treat cells with varying concentrations of inhibitor Seed_Cells->Treat_Cells Stimulate_Cells Stimulate with ligand (e.g., HGF for c-Met) Treat_Cells->Stimulate_Cells Lyse_Cells Lyse cells to extract proteins Stimulate_Cells->Lyse_Cells Quantify_Protein Determine protein concentration (e.g., BCA assay) Lyse_Cells->Quantify_Protein SDS_PAGE Separate proteins by SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer proteins to a membrane SDS_PAGE->Transfer Block_Membrane Block non-specific binding sites Transfer->Block_Membrane Primary_Antibody Incubate with primary antibodies (e.g., anti-phospho-c-Met) Block_Membrane->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated secondary antibody Primary_Antibody->Secondary_Antibody Detect_Signal Detect signal using chemiluminescence Secondary_Antibody->Detect_Signal

    Caption: Workflow for a Western blot-based cellular phosphorylation assay.

    Detailed Steps:

    • Cell Culture: Culture a cancer cell line known to have activated c-Met or Ron signaling (e.g., GTL-16, which has c-Met amplification).[4]

    • Compound Treatment: Treat the cells with various concentrations of the test inhibitor for a specified time.

    • Ligand Stimulation: Stimulate the cells with the appropriate ligand (HGF for c-Met, MSP for Ron) to induce kinase phosphorylation.[1]

    • Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

    • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for the phosphorylated forms of c-Met, Ron, and downstream effectors (e.g., Akt, ERK), as well as total protein levels as loading controls.

    • Detection: Use a chemiluminescent substrate to visualize the protein bands and quantify the band intensities to determine the extent of phosphorylation inhibition.

    Conclusion and Future Directions

    The 5H-benzo[1][2]cyclohepta[1,2-b]pyridin-5-one scaffold represents a highly promising class of dual c-Met and Ron kinase inhibitors. The structure-activity relationship is well-defined, with the C3 and C7 positions being critical for potency and pharmacokinetic properties, respectively. The specific derivative, 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-b]pyridin-5-one, fits within this established SAR framework, and its biological activity would be predicted based on the principles outlined in this guide.

    Future research in this area will likely focus on further refining the selectivity profile to minimize off-target effects, enhancing oral bioavailability, and exploring the efficacy of these compounds in combination with other anticancer agents. The unique mechanism of binding to the activated kinase conformation may offer advantages in overcoming resistance to other kinase inhibitors and warrants further investigation in preclinical and clinical settings.[4]

    References

    • Barl, T. M., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[1][2]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. Journal of Medicinal Chemistry, 56(6), 2294–2310. [Link]

    • Katz, J. D., et al. (2011). Discovery of a 5H-Benzo[1][2]cyclohepta[1,2-b]pyridin-5-one (MK-2461) Inhibitor of c-Met Kinase for the Treatment of Cancer. Journal of Medicinal Chemistry, 54(10), 3594-3613. [Link]

    • Wang, M. H., et al. (2020). Aberrant RON and MET Co-overexpression as Novel Prognostic Biomarkers of Shortened Patient Survival and Therapeutic Targets of Tyrosine Kinase Inhibitors in Pancreatic Cancer. Frontiers in Oncology, 10, 1519. [Link]

    • Li, Y., et al. (2023). Structural insight into the macrocyclic inhibitor TPX-0022 of c-Met and c-Src. Acta Pharmaceutica Sinica B, 13(11), 4737-4745. [Link]

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    A Comparative Guide to the Biological Efficacy of BRAF Kinase Inhibitors: Dabrafenib (CAS 917878-65-0) Versus Known Drugs

    Author: BenchChem Technical Support Team. Date: January 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction: Targeting the Aberrant BRAF Kinase in Oncology

    The discovery of activating mutations in the B-Raf proto-oncogene (BRAF) represents a landmark in precision oncology, particularly in melanoma where such mutations are present in approximately 50% of cases.[1] The most common of these is the V600E mutation, a single amino acid substitution that leads to constitutive activation of the BRAF kinase and downstream signaling through the mitogen-activated protein kinase (MAPK) pathway, driving uncontrolled cell proliferation and survival.[2][3][4] This guide provides a detailed comparison of the biological efficacy of Dabrafenib (CAS 917878-65-0; GSK2118436), a potent BRAF inhibitor, with other well-established drugs in its class, namely Vemurafenib and Encorafenib.

    The BRAF Signaling Pathway: A Key Regulator of Cell Fate

    The RAF-MEK-ERK cascade is a critical signaling pathway that transduces extracellular signals to the nucleus, regulating fundamental cellular processes. In normal physiology, the activation of this pathway is tightly controlled. However, the BRAF V600E mutation bypasses these regulatory mechanisms, leading to a state of constant signaling and oncogenesis.[2][3][4][5] BRAF inhibitors are designed to specifically target the ATP-binding pocket of the mutated BRAF kinase, thereby inhibiting its activity and shutting down this aberrant signaling.

    BRAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor Signal BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription Dabrafenib Dabrafenib (CAS 917878-65-0) Vemurafenib Encorafenib Dabrafenib->BRAF Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

    Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of BRAF inhibitors.

    Comparative In Vitro Efficacy: A Quantitative Analysis

    The cornerstone of evaluating the potency of a kinase inhibitor is the half-maximal inhibitory concentration (IC50), which quantifies the amount of drug needed to inhibit a specific biological process by 50%. The following table summarizes the reported IC50 values for Dabrafenib, Vemurafenib, and Encorafenib against the primary target, BRAF V600E, as well as their activity against wild-type BRAF and another key kinase, CRAF. Lower IC50 values indicate higher potency.

    CompoundTargetIC50 (nM)Selectivity (WT BRAF / V600E)Reference
    Dabrafenib BRAF V600E 0.6 - 0.8 ~4-5 [6]
    Wild-type BRAF3.2[6]
    CRAF5.0[6]
    Vemurafenib BRAF V600E 31 ~3
    Wild-type BRAF100
    CRAF48
    Encorafenib BRAF V600E 0.3 ~1 [7]
    Wild-type BRAF0.47[8]
    CRAF8.0[9]

    Analysis of In Vitro Data:

    The data clearly indicates that both Dabrafenib and Encorafenib exhibit sub-nanomolar potency against the BRAF V600E mutant, suggesting a very strong inhibitory activity at the molecular level.[6][7] Encorafenib, with an IC50 of 0.3 nM, appears to be the most potent of the three in this direct comparison.[7] Vemurafenib, while still a potent inhibitor, has a comparatively higher IC50 value of 31 nM.

    An important aspect of a targeted therapy's profile is its selectivity. Dabrafenib demonstrates a roughly 4- to 5-fold selectivity for the mutant BRAF over its wild-type counterpart.[6] Interestingly, Encorafenib shows similar potency against both wild-type and V600E-mutant BRAF.[9] The clinical implications of this reduced selectivity are complex and may influence both efficacy and the side-effect profile, particularly concerning paradoxical MAPK pathway activation in BRAF wild-type cells.

    Experimental Protocols: Methodologies for Efficacy Determination

    The following sections provide standardized, step-by-step methodologies for key experiments used to evaluate the biological efficacy of BRAF inhibitors.

    In Vitro BRAF Kinase Inhibition Assay

    This assay directly measures the ability of a compound to inhibit the enzymatic activity of the BRAF kinase.

    Kinase_Assay_Workflow Start Start Step1 1. Coat 96-well plate with recombinant MEK substrate. Start->Step1 Step2 2. Incubate test compound (e.g., Dabrafenib) with recombinant BRAF V600E kinase. Step1->Step2 Step3 3. Add kinase-inhibitor mixture to the MEK-coated plate. Step2->Step3 Step4 4. Initiate kinase reaction by adding ATP. Step3->Step4 Step5 5. Stop reaction and detect phosphorylated MEK using a specific antibody (ELISA-based). Step4->Step5 End End: Quantify inhibition and calculate IC50. Step5->End

    Caption: Workflow for an in vitro BRAF kinase inhibition assay.

    Step-by-Step Protocol:

    • Plate Coating: A 96-well glutathione-coated plate is incubated with a solution of recombinant GST-tagged MEK protein, which serves as the substrate for BRAF kinase.[10][11]

    • Compound Incubation: Serial dilutions of the test compound (e.g., Dabrafenib) are prepared in a suitable buffer. The compound dilutions are then incubated with a fixed concentration of recombinant active BRAF V600E kinase for a defined period (e.g., 60 minutes) at room temperature to allow for binding.[10][11]

    • Kinase Reaction Initiation: The kinase-inhibitor mixture is transferred to the MEK-coated wells. The enzymatic reaction is initiated by the addition of a solution containing ATP.[10][11]

    • Reaction Termination and Detection: After a set incubation time, the reaction is stopped. The amount of phosphorylated MEK is quantified using an ELISA-based method, which involves a primary antibody specific for phosphorylated MEK and a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).[10][11]

    • Data Analysis: The signal from each well is measured, and the percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.[10]

    Cellular Proliferation Assay

    This assay assesses the ability of a compound to inhibit the growth of cancer cells harboring the BRAF V600E mutation.

    Step-by-Step Protocol:

    • Cell Seeding: BRAF V600E-mutant human melanoma cells (e.g., A375) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • Compound Treatment: The cells are treated with a range of concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

    • Incubation: The plates are incubated for a period that allows for multiple cell divisions (typically 72 hours).

    • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or resazurin reduction assay. These assays measure the metabolic activity of the cells, which correlates with the number of viable cells.

    • Data Analysis: The absorbance or fluorescence is read using a plate reader. The percentage of growth inhibition is calculated for each concentration, and the GI50 (concentration for 50% growth inhibition) is determined.

    In Vivo Tumor Xenograft Model

    This preclinical model evaluates the anti-tumor efficacy of a compound in a living organism.

    Xenograft_Workflow Start Start Step1 1. Subcutaneously implant BRAF V600E melanoma cells into immunocompromised mice. Start->Step1 Step2 2. Allow tumors to grow to a predetermined size. Step1->Step2 Step3 3. Randomize mice into treatment and control groups. Step2->Step3 Step4 4. Administer test compound (e.g., Dabrafenib) and vehicle control orally or intraperitoneally daily. Step3->Step4 Step5 5. Monitor tumor volume and body weight regularly. Step4->Step5 End End: Analyze tumor growth inhibition and assess toxicity. Step5->End

    Sources

    A Comparative Guide to Cross-Reactivity Profiling of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one: Methodologies and Data Interpretation

    Author: BenchChem Technical Support Team. Date: January 2026

    This guide provides a comprehensive comparison of modern techniques for assessing the cross-reactivity of novel chemical entities, using the putative kinase inhibitor 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one as a central example. Our objective is to equip researchers, scientists, and drug development professionals with the rationale and practical steps for designing, executing, and interpreting robust selectivity profiling studies.

    The benzocyclohepta[1,2-b]pyridine scaffold is a recognized pharmacophore in kinase inhibitor development. For instance, the structurally related compound MK-8033 is a potent dual inhibitor of c-Met and Ron kinases, highlighting the potential of this chemical class in oncology.[1] However, the therapeutic success of any kinase inhibitor is intrinsically linked to its selectivity. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a rigorous evaluation of cross-reactivity is not merely a regulatory checkbox but a critical step in understanding a compound's biological activity and therapeutic potential.

    The Imperative of Kinase Inhibitor Selectivity

    The human kinome comprises over 500 protein kinases, which share a structurally conserved ATP-binding pocket. This conservation presents a significant challenge for the design of truly selective inhibitors.[2] Promiscuous inhibition of multiple kinases can confound the interpretation of pharmacological studies and lead to clinical adverse events.[3] Consequently, early and comprehensive cross-reactivity profiling is essential to:

    • Validate Pharmacological Observations: Ensuring that the observed cellular phenotype is a direct result of inhibiting the intended target.

    • De-risk Clinical Development: Identifying potential off-target liabilities before advancing a compound to later-stage clinical trials.

    • Uncover Novel Therapeutic Opportunities: Identifying unexpected, therapeutically relevant off-targets (polypharmacology).

    To quantify and compare the selectivity of kinase inhibitors, various metrics have been developed. One such metric is the Selectivity Score (S-score) , which represents the fraction of kinases inhibited above a certain threshold at a given concentration. For example, an S10(1µM) of 0.1 indicates that the compound inhibits 10% of the tested kinases by more than 90% at a 1µM concentration.[4]

    Comparative Analysis of Cross-Reactivity Profiling Platforms

    The choice of platform for assessing cross-reactivity is a critical experimental design decision, with each method offering distinct advantages and limitations. Here, we compare three orthogonal approaches: large-scale biochemical kinase panel screening, cell-based target engagement assays, and chemoproteomic profiling.

    Large-Scale Biochemical Kinase Panel Screening

    This is the most common initial approach for profiling kinase inhibitor selectivity. It involves testing the compound against a large panel of purified, recombinant kinases to determine its inhibitory activity, typically measured as the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd).

    • Principle: In vitro measurement of enzymatic activity or binding affinity in a purified system.

    • Advantages:

      • Broad Coverage: Panels can encompass a significant portion of the human kinome.

      • Quantitative Data: Provides precise IC50 or Kd values, allowing for direct comparison of potencies against different kinases.

      • High Throughput: Amenable to automation and rapid screening of multiple compounds.

    • Limitations:

      • Lack of Cellular Context: The use of recombinant enzymes does not account for factors such as cell permeability, intracellular ATP concentrations, or the presence of scaffolding proteins.

      • Potential for False Positives/Negatives: The activity of some kinases is highly dependent on their cellular environment and post-translational modifications, which may not be recapitulated in vitro.

    Kinase TargetIC50 (nM)% Inhibition @ 1 µM
    c-Met 15 98
    Ron 25 95
    ABL1>10,0005
    AKT15,20012
    BRAF>10,000<1
    EGFR8,5008
    VEGFR21,50045
    SRC98062
    ... (400+ other kinases)......
    Cell-Based Target Engagement Assays

    These assays measure the direct interaction of a compound with its target protein within a live cellular environment. This provides a more physiologically relevant assessment of target engagement.

    • Principle: A common example is the NanoBRET™ Target Engagement assay, which uses bioluminescence resonance energy transfer (BRET) to quantify the displacement of a tracer from a NanoLuc®-tagged target protein by the test compound.

    • Advantages:

      • Physiological Relevance: Measures target binding in live cells, accounting for cell permeability and intracellular conditions.

      • Quantitative Potency: Provides cellular IC50 values, which can be compared to biochemical IC50 values to assess cellular activity.

      • Versatility: Can be adapted to various target classes beyond kinases.

    • Limitations:

      • Lower Throughput: More complex and less amenable to very large-scale screening compared to biochemical assays.

      • Requires Genetic Modification: The target protein needs to be endogenously or exogenously tagged with a reporter system.

    Chemoproteomic Profiling (e.g., Kinobeads)

    Chemoproteomics offers a powerful approach to identify the cellular targets of a compound without prior knowledge. The Kinobeads technology utilizes immobilized, broad-spectrum kinase inhibitors to capture a significant portion of the kinome from a cell lysate.

    • Principle: Competitive displacement. A cell lysate is incubated with the test compound, and the mixture is then passed over the Kinobeads matrix. Targets that are bound by the test compound in the lysate will not be captured by the beads. The captured proteins are then identified and quantified by mass spectrometry.

    • Advantages:

      • Unbiased Target Identification: Can identify both expected and unexpected targets in a native cellular context.[5]

      • Physiologically Relevant Targets: Utilizes native proteins from cell or tissue lysates, preserving post-translational modifications and complex formation.

      • Direct Comparison of Selectivity: Allows for the direct comparison of the selectivity profiles of multiple compounds under identical conditions.

    • Limitations:

      • Technically Demanding: Requires expertise in mass spectrometry and proteomics data analysis.

      • Semi-Quantitative: While providing relative binding affinities, obtaining precise Kd values can be challenging.

      • Coverage Limitations: The coverage of the kinome is dependent on the affinity matrix used in the Kinobeads.[5]

    Experimental Protocols

    Protocol 1: Large-Scale Biochemical Kinase Panel Screening (Example Workflow)
    • Compound Preparation: Prepare a 10 mM stock solution of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one in 100% DMSO. Create a serial dilution series from this stock.

    • Assay Plate Preparation: Dispense the compound dilutions into a multi-well assay plate.

    • Kinase Reaction Initiation: Add the specific recombinant kinase, its substrate, and ATP to each well to initiate the enzymatic reaction. Include appropriate positive and negative controls.

    • Incubation: Incubate the plate at the optimal temperature and time for the specific kinase being assayed.

    • Reaction Termination and Detection: Stop the reaction and quantify the amount of product formed using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Fit the data to a dose-response curve to determine the IC50 value for each kinase.

    Protocol 2: Chemoproteomic Profiling using Kinobeads (Conceptual Workflow)
    • Cell Lysis: Harvest and lyse cells (e.g., a relevant cancer cell line like GTL-16 for c-Met) to obtain a native protein lysate.

    • Competitive Binding: Incubate aliquots of the lysate with increasing concentrations of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one or a DMSO control.

    • Affinity Capture: Add the Kinobeads matrix to each lysate and incubate to allow for the capture of unbound kinases.

    • Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the captured kinases from the beads.

    • Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides and prepare them for analysis.

    • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry to identify and quantify the captured proteins.

    • Data Analysis: Determine the proteins that show a dose-dependent decrease in binding to the Kinobeads in the presence of the test compound. These are the putative targets.

    Visualization of Cross-Reactivity Data

    Visualizing selectivity data is crucial for its interpretation. A kinase phylogenetic tree (kinome tree) is a powerful tool for this purpose, where inhibited kinases are highlighted.

    KinomeSelectivity cluster_TK Tyrosine Kinases (TK) cluster_AGC AGC Group cluster_CMGC CMGC Group cMet c-Met Ron Ron VEGFR2 VEGFR2 cMet->VEGFR2 AKT1 SRC SRC VEGFR2->SRC ABL1 ABL1 SRC->ABL1 EGFR EGFR ABL1->EGFR PKA AKT1->PKA CDK2 PKG MAPK1 CDK2->MAPK1 GSK3B

    Caption: Simplified kinome tree illustrating hypothetical selectivity of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one. Red nodes indicate primary targets, yellow nodes indicate significant off-targets.

    Conclusion and Recommendations

    The comprehensive assessment of cross-reactivity is a cornerstone of modern drug discovery. For a novel compound like 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one, a multi-faceted approach is recommended:

    • Initial Broad Screening: Begin with a large-scale biochemical kinase panel to get a broad, quantitative overview of the compound's selectivity profile.

    • Orthogonal Validation: Validate key on-target and off-target hits using a cell-based target engagement assay to confirm activity in a more physiological context.

    • Unbiased Profiling: Employ a chemoproteomic approach, such as Kinobeads, to identify any unexpected targets and to understand the compound's behavior in the presence of the native proteome.

    By integrating data from these orthogonal methodologies, researchers can build a high-confidence selectivity profile, enabling informed decisions for the continued development of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one and other novel kinase inhibitors. This rigorous, data-driven approach is essential for navigating the complexities of the human kinome and ultimately, for developing safer and more effective targeted therapies.

    References

    • Title: Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[2][4]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met Source: PubMed URL: [Link]

    • Title: A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets Source: PubMed Central URL: [Link]

    • Title: 7-Bromo-3-chloro-5H-benzo[2][4]cyclohepta[1,2-b]pyridin-5-one Source: Universal Biologicals URL: [Link]

    • Title: Evaluation of Kinase Selectivity Scores Source: ResearchGate URL: [Link]

    • Title: Comprehensive Assay of Kinase Catalytic Activity Reveals Features of Kinase Inhibitor Selectivity Source: PubMed URL: [Link]

    • Title: Cross-Reactivity among Beta-Lactams Source: PubMed URL: [Link]

    • Title: Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors Source: PubMed URL: [Link]

    Sources

    Confirming the Cellular Target of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one: A Comparative Guide to Modern Target Deconvolution Strategies

    Author: BenchChem Technical Support Team. Date: January 2026

    For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is paved with rigorous scientific inquiry. A critical milestone in this journey is the unambiguous identification of the molecule's cellular target. This guide provides an in-depth, technical comparison of modern experimental strategies to confirm the cellular target of a novel compound, using the example of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one. While public domain data on this specific molecule is scarce, its novel structure necessitates a systematic and unbiased approach to target deconvolution. We will explore and compare cutting-edge methodologies, providing the causal logic behind experimental choices and detailed protocols to ensure scientific integrity.

    The Challenge: From Phenotype to Target

    Often, a compound like 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one is identified through phenotypic screening, where it elicits a desirable cellular response. However, the underlying mechanism of action and its direct molecular target(s) remain unknown. Elucidating this is paramount for several reasons:

    • Mechanism of Action (MoA): Understanding the direct target provides a mechanistic anchor for the observed phenotype.

    • Selectivity and Off-Target Effects: A comprehensive target profile is crucial for predicting potential toxicities and side effects.

    • Lead Optimization: Knowledge of the target's binding pocket and structure-activity relationship (SAR) guides medicinal chemistry efforts to improve potency and selectivity.

    This guide will compare three orthogonal, state-of-the-art approaches to identify the cellular target of our compound of interest:

    • Unbiased Chemical Proteomics: A broad-spectrum approach to capture potential targets without prior assumptions.

    • Cellular Thermal Shift Assay (CETSA®): A biophysical method to confirm direct target engagement in a physiological context.

    • Affinity Chromatography Coupled with Mass Spectrometry: A classic and powerful technique for isolating binding partners.

    Unbiased Chemical Proteomics: Casting a Wide Net with Kinobeads

    For novel compounds with scaffolds that could potentially interact with kinases, a chemical proteomics approach using kinobeads is an excellent starting point. Kinases are a large and well-validated class of drug targets, and many inhibitors exhibit polypharmacology. The kinobeads technology utilizes a cocktail of broad-spectrum kinase inhibitors immobilized on beads to enrich a significant portion of the cellular kinome from a lysate.[1][2]

    The core principle is a competition assay: the compound of interest is incubated with the cell lysate, and its binding to target kinases will prevent them from binding to the kinobeads. The depleted kinases can then be identified and quantified by mass spectrometry.[3][4]

    Experimental Workflow: Kinobeads Competition Binding Assay

    Kinobeads_Workflow cluster_0 Lysate Preparation cluster_1 Competition Binding cluster_2 Analysis Lysate Cell Culture (e.g., HeLa, K562) Lysis Lysis & Proteome Extraction Lysate->Lysis Compound Incubate with 7-Bromo-3-chloro... (or DMSO vehicle) Lysis->Compound Kinobeads Add Kinobeads (Affinity Matrix) Compound->Kinobeads Competition for Kinase Binding Sites Wash Wash & Elute Bound Kinases Kinobeads->Wash Digestion On-Bead Digestion (Trypsin) Wash->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data Data Analysis: Quantify Protein Abundance LCMS->Data

    Caption: Workflow for Kinobeads-based target identification.

    Step-by-Step Protocol: Kinobeads Competition Binding
    • Cell Culture and Lysis:

      • Culture a relevant cell line (e.g., K562 for hematological targets, A549 for lung cancer) to ~80% confluency.

      • Harvest cells and lyse in a suitable buffer containing protease and phosphatase inhibitors to preserve the native proteome.

      • Clarify the lysate by centrifugation to remove insoluble debris. Determine protein concentration using a BCA assay.

    • Competition Binding:

      • Aliquot the cell lysate (e.g., 1 mg of total protein per sample).

      • Treat the lysate with increasing concentrations of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one (e.g., 0.1, 1, 10 µM) and a DMSO vehicle control. Incubate for 1 hour at 4°C.

      • Add a pre-washed slurry of kinobeads to each sample and incubate for another hour at 4°C with gentle rotation to allow for kinase binding.

    • Affinity Enrichment and Sample Preparation:

      • Pellet the beads by centrifugation and discard the supernatant.

      • Wash the beads extensively with lysis buffer to remove non-specific binders.

      • Perform on-bead digestion by resuspending the beads in a buffer containing trypsin and incubating overnight at 37°C.

    • Mass Spectrometry and Data Analysis:

      • Collect the peptide-containing supernatant.

      • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

      • Quantify the relative abundance of each identified kinase in the compound-treated samples compared to the DMSO control. A dose-dependent decrease in abundance for a particular kinase indicates it is a target of the compound.

    Data Interpretation

    The output will be a list of kinases identified and their relative abundance in each condition. A strong candidate target will show a significant, dose-dependent reduction in bead binding upon treatment with 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one.

    Target KinaseFold Change (vs. DMSO) at 0.1 µMFold Change (vs. DMSO) at 1 µMFold Change (vs. DMSO) at 10 µM
    Kinase A 0.95 0.21 0.05
    Kinase B1.020.980.91
    Kinase C0.990.850.65
    Kinase D 0.88 0.35 0.12

    Hypothetical data shows that Kinase A and Kinase D are high-confidence targets.

    Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in situ

    While chemical proteomics is powerful for target discovery, it is performed on cell lysates, which disrupts the native cellular environment. The Cellular Thermal Shift Assay (CETSA) is an invaluable orthogonal method to confirm that the compound directly engages its target in intact cells.[5][6][7] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation and aggregation.[8][9]

    Experimental Workflow: CETSA

    CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis Cells Intact Cells Treatment Treat with Compound or DMSO Cells->Treatment Heating Heat aliquots to a range of temperatures Treatment->Heating Lysis Cell Lysis (Freeze-thaw) Heating->Lysis Centrifugation Centrifuge to pellet aggregated proteins Lysis->Centrifugation Supernatant Collect Soluble Protein Fraction Centrifugation->Supernatant Detection Detect Target Protein (e.g., Western Blot) Supernatant->Detection

    Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

    Step-by-Step Protocol: CETSA for Kinase A

    Assuming Kinase A was identified in the kinobeads screen, this protocol aims to validate its engagement by 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one.

    • Cell Treatment:

      • Seed cells in a multi-well plate and grow to ~80% confluency.

      • Treat the cells with a high concentration of the compound (e.g., 10 µM) or DMSO for 1-2 hours.

    • Heating Step:

      • Harvest the cells, wash, and resuspend in a buffer like PBS.

      • Aliquot the cell suspension into PCR tubes.

      • Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

    • Lysis and Fractionation:

      • Lyse the cells by repeated freeze-thaw cycles.

      • Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.

    • Protein Detection:

      • Carefully collect the supernatant.

      • Analyze the amount of soluble Kinase A in each sample by Western blotting using a specific antibody.

      • Quantify the band intensities and plot them against the temperature.

    Data Interpretation

    A successful CETSA experiment will show a rightward shift in the melting curve for the target protein in the presence of the compound, indicating thermal stabilization.

    Temperature (°C)Soluble Kinase A (DMSO)Soluble Kinase A (Compound)
    40100%100%
    4695%98%
    5080%95%
    54 (Tm DMSO) 50% 88%
    5820%75%
    60 (Tm Compound) 10%50%
    645%25%

    This hypothetical data demonstrates a 6°C thermal shift, strongly suggesting direct binding of the compound to Kinase A in intact cells.

    Affinity Chromatography: The Classic Approach to Target Pull-Down

    A third, powerful method is affinity chromatography.[10][11] This involves immobilizing the small molecule on a solid support (e.g., agarose beads) and using it as "bait" to capture its binding partners from a cell lysate.[12] This technique is particularly useful for identifying non-kinase targets that would be missed by the kinobeads approach.

    Experimental Workflow: Affinity Chromatography

    Affinity_Chromatography_Workflow cluster_0 Probe Synthesis cluster_1 Target Capture cluster_2 Analysis Compound 7-Bromo-3-chloro... Linker Attach Linker Arm Compound->Linker Immobilize Immobilize on Beads Linker->Immobilize Incubation Incubate Lysate with Probe Beads Immobilize->Incubation Lysate Cell Lysate Lysate->Incubation Wash Wash to Remove Non-specific Binders Incubation->Wash Elution Elute Bound Proteins Wash->Elution SDS_PAGE SDS-PAGE Separation Elution->SDS_PAGE MS_ID Excise Bands & Identify by Mass Spec SDS_PAGE->MS_ID

    Sources

    A Comparative Guide to the In Vitro and In Vivo Activity of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one

    Author: BenchChem Technical Support Team. Date: January 2026

    This guide provides a comprehensive comparison of the in vitro and in vivo biological activities of the novel compound 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one, hereafter referred to as Cpd-X . The analysis is framed within the context of its potential as an anti-inflammatory agent, a therapeutic area where its core chemical scaffold has shown significant promise.[1][2]

    The benzocyclohepta[1,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological functions, including anticancer, antihistaminic, and neuroleptic activities.[3][4][5] This guide synthesizes a plausible drug discovery workflow, presenting hypothetical yet realistic experimental data to illustrate the critical process of translating potent in vitro findings into effective in vivo outcomes.

    Part 1: In Vitro Activity Profile: Cellular Anti-Inflammatory Efficacy

    The primary goal of in vitro testing is to establish the direct biological activity of a compound at the cellular and molecular level, free from the complex physiological variables of a whole organism. For Cpd-X, we sought to quantify its ability to suppress the production of key pro-inflammatory mediators in a controlled cellular model of inflammation.

    Scientific Rationale for Experimental Design

    We selected a lipopolysaccharide (LPS)-stimulated macrophage model. Macrophages are central players in the innate immune response, and LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory cascade. Upon recognition of LPS, macrophages initiate a signaling cascade, primarily through the Toll-like receptor 4 (TLR4) pathway, leading to the activation of the transcription factor NF-κB and subsequent production of cytokines like Interleukin-1β (IL-1β) and Chemokine Ligand 2 (MCP-1).[2] Measuring the inhibition of these specific cytokines provides a direct and quantifiable readout of the compound's anti-inflammatory potential.

    Experimental Protocol: Macrophage Cytokine Inhibition Assay
    • Cell Culture: Murine macrophage cells (RAW 264.7) are seeded at a density of 2.5 x 10⁵ cells/mL in a 96-well plate and allowed to adhere overnight.

    • Compound Preparation: Cpd-X is dissolved in DMSO to create a 10 mM stock solution, then serially diluted in culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Dexamethasone is used as a positive control.

    • Treatment: Cells are pre-treated with the various concentrations of Cpd-X or Dexamethasone for 1 hour.

    • Stimulation: Inflammation is induced by adding LPS to a final concentration of 100 ng/mL to all wells except the vehicle control.

    • Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Quantification: Supernatants are collected, and the concentrations of IL-1β and MCP-1 are quantified using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

    • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.

    In Vitro Data Summary

    The following table presents hypothetical data for the inhibitory activity of Cpd-X compared to the well-established anti-inflammatory agent, Dexamethasone.

    CompoundTarget CytokineIC50 (nM)Cell Viability (at 100 µM)
    Cpd-X IL-1β75.2>95%
    MCP-1112.5>95%
    Dexamethasone IL-1β25.8>95%
    MCP-140.1>95%

    Interpretation: The data indicates that Cpd-X is a potent inhibitor of IL-1β and MCP-1 secretion in this cellular model. While not as potent as Dexamethasone, its nanomolar efficacy combined with low cytotoxicity at high concentrations marks it as a promising candidate for further investigation.

    Workflow Diagram: In Vitro Screening

    G cluster_setup Experimental Setup cluster_treatment Treatment & Stimulation cluster_analysis Data Acquisition & Analysis seed Seed RAW 264.7 Cells adhere Adhere Overnight seed->adhere pretreat Pre-treat Cells (1 hr) adhere->pretreat prepare Prepare Cpd-X Dilutions prepare->pretreat stimulate Stimulate with LPS (100 ng/mL) pretreat->stimulate incubate Incubate (24 hr) stimulate->incubate collect Collect Supernatant incubate->collect elisa Quantify Cytokines (ELISA) collect->elisa calculate Calculate IC50 Values elisa->calculate result Cpd-X shows potent anti-inflammatory activity calculate->result Potency & Efficacy

    Caption: Workflow for in vitro evaluation of Cpd-X.

    Part 2: In Vivo Efficacy and Tolerability

    Success in vitro is only the first step. In vivo studies are essential to determine if a compound can produce a therapeutic effect in a complex living system, and to assess its safety profile. These studies account for the critical factors of Absorption, Distribution, Metabolism, and Excretion (ADME).

    Scientific Rationale for Experimental Design

    To assess the in vivo anti-inflammatory efficacy of Cpd-X, we selected the carrageenan-induced paw edema model in rats. This is a classic, well-validated model of acute inflammation. Injection of carrageenan into the rat paw induces a localized, reproducible inflammatory response characterized by swelling (edema), which can be easily and non-invasively measured. The model allows for the evaluation of a compound's ability to suppress this edema when administered systemically (e.g., orally), thus providing insights into its bioavailability and efficacy in a living organism.

    Experimental Protocol: Carrageenan-Induced Paw Edema Model
    • Acclimation: Male Wistar rats (180-200g) are acclimated for one week.

    • Grouping: Animals are randomly assigned to groups (n=8): Vehicle Control (0.5% CMC-Na), Cpd-X (10, 30, 100 mg/kg), and Indomethacin (10 mg/kg, positive control).

    • Dosing: Compounds are formulated in the vehicle and administered orally (p.o.) via gavage 60 minutes before the inflammatory insult.

    • Induction: 0.1 mL of 1% λ-carrageenan solution is injected into the sub-plantar surface of the right hind paw.

    • Measurement: Paw volume is measured using a plethysmometer at baseline (time 0) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

    • Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group. Animal body weight and clinical signs are monitored for tolerability.

    In Vivo Data Summary

    The table below shows hypothetical results from the paw edema model.

    Treatment GroupDose (mg/kg, p.o.)Max. Edema Inhibition (%) (at 3 hr)Body Weight Change (24 hr)
    Vehicle Control -0%-0.5%
    Cpd-X 1028.5%-0.8%
    3055.2%-1.1%
    10068.7%-1.5%
    Indomethacin 1072.4%-1.3%

    Interpretation: Cpd-X demonstrates a dose-dependent reduction in paw edema, with the 100 mg/kg dose showing efficacy comparable to the standard NSAID, Indomethacin. The minimal body weight changes suggest the compound is well-tolerated at these effective doses.

    Workflow Diagram: In Vivo Efficacy Model

    G cluster_measurement Data Collection acclimate Acclimate Wistar Rats group Randomize into Groups (n=8) acclimate->group dose Oral Dosing (p.o.) Vehicle, Cpd-X, Indomethacin group->dose monitor Monitor Tolerability (Body Weight, Clinical Signs) group->monitor induce Inject Carrageenan into Paw dose->induce 60 min pre-treatment measure_0 Measure Paw Volume (t=0) induce->measure_0 measure_hourly Measure Paw Volume (t=1, 2, 3, 4, 5 hr) measure_0->measure_hourly analyze Calculate % Inhibition of Edema measure_hourly->analyze outcome Cpd-X shows dose-dependent in vivo efficacy analyze->outcome

    Caption: Workflow for in vivo evaluation of Cpd-X.

    Part 3: Bridging In Vitro and In Vivo - A Correlative Analysis

    The successful translation from a potent in vitro compound to an effective in vivo drug is the central challenge of drug development. Our hypothetical data for Cpd-X illustrates a positive correlation: the potent inhibition of inflammatory cytokine production in cultured cells translated to a significant reduction of acute inflammation in a living animal.

    This correlation is underpinned by the compound's likely mechanism of action—the suppression of the NF-κB signaling pathway, which is fundamental to the inflammatory response in both the isolated macrophages and the tissues of the rat paw.

    Relevant Signaling Pathway: NF-κB Activation

    G cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates (marks for degradation) NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription Cytokines Pro-inflammatory Cytokines (IL-1β, MCP-1) Transcription->Cytokines CpdX Cpd-X (Hypothesized Target) CpdX->IKK Inhibits

    Sources

    Introduction: The Benzocyclohepta[1,2-b]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry

    Author: BenchChem Technical Support Team. Date: January 2026

    A Comparative Guide to 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one Analogs for Researchers and Drug Development Professionals

    This guide provides a comprehensive literature review of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one and its analogs, offering a comparative analysis of their synthesis, structure-activity relationships (SAR), and biological activities. The content is designed for researchers, scientists, and professionals in drug development, aiming to provide a foundational understanding and practical insights into this class of compounds.

    The tricyclic framework of 5H-benzocyclohepta[1,2-b]pyridin-5-one represents a significant scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique platform for the spatial arrangement of pharmacophoric features, enabling potent and selective interactions with various biological targets. Derivatives of the broader benzocyclohepta[1,2-b]pyridine class have demonstrated a wide range of biological activities, including antihistaminic[1], anticancer[2], and neurological effects[3]. The core structure is a key component in several reported inhibitors of enzymes crucial in cancer progression, such as farnesyl-protein transferase and various kinases[4][5].

    The specific compound, 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one, features halogen substitutions at key positions, which are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The bromine and chlorine atoms can influence metabolic stability, membrane permeability, and binding affinity to target proteins. This guide will delve into the known and extrapolated knowledge surrounding this specific scaffold and its analogs.

    Synthetic Strategies: Building the Tricyclic Core

    Proposed Synthetic Workflow:

    A potential synthetic pathway could involve a multi-step sequence starting from readily available substituted pyridines and benzoic acids. The key steps would likely include a Friedel-Crafts acylation or a similar reaction to form the benzoylpyridine intermediate, followed by a series of reactions to build the seven-membered ring, and finally, cyclization to yield the desired tricyclic ketone. Halogenation at the 7-bromo and 3-chloro positions could be achieved either by starting with appropriately substituted precursors or by regioselective halogenation of the tricyclic core.

    DOT Script for Proposed Synthetic Workflow

    G cluster_0 Starting Materials cluster_1 Key Intermediate Synthesis cluster_2 Seven-Membered Ring Formation cluster_3 Final Core Synthesis A Substituted Pyridine C Friedel-Crafts Acylation A->C B Substituted Benzoic Acid Derivative B->C D Benzoylpyridine Intermediate C->D E Chain Elongation & Functionalization D->E F Cyclization Precursor E->F G Intramolecular Cyclization F->G H 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one G->H

    Caption: Proposed synthetic workflow for 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one.

    Comparative Analysis of Analogs: Structure-Activity Relationship (SAR) Insights

    Direct experimental data for a wide range of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one analogs is limited in the public domain. However, by examining SAR studies of closely related benzocyclohepta[1,2-b]pyridine derivatives, we can infer the likely impact of various substitutions on biological activity.

    Kinase Inhibition: A Promising Avenue

    Analogs of the 5H-benzo[3][6]cyclohepta[1,2-b]pyridin-5-one scaffold have been identified as potent kinase inhibitors. For instance, a derivative of this class, MK-8033, was developed as a specific dual c-Met/Ron kinase inhibitor for cancer treatment[5]. This suggests that the 7-bromo-3-chloro substituted core could also serve as a valuable scaffold for designing novel kinase inhibitors.

    Table 1: Inferred Structure-Activity Relationships for Kinase Inhibition

    Position of SubstitutionType of SubstituentPredicted Impact on ActivityRationale from Related Compounds
    C3 Halogens (Cl, Br, I)Potent activity expectedHalogen substitutions at the 3-position of a similar tricyclic pyridine system were found to be equipotent as FPT inhibitors[4].
    Small Alkyl (e.g., Methyl)Potentially high potencyA methyl group at a similar position resulted in a very potent FPT inhibitor[4].
    Bulky Groups (e.g., t-butyl, Phenyl)Likely decreased or inactiveIntroduction of bulky substituents at the 3-position led to inactive FPT inhibitors[4].
    Polar Groups (e.g., Amino, Hydroxyl)Potentially lower activityPolar groups at the 3-position resulted in less active FPT inhibitors[4].
    C7 BromoMay contribute to potency and selectivityThe 7-bromo substitution is a key feature of the parent compound.
    Aryl/HeteroarylPotential for enhanced potencyModifications at this position in related scaffolds have led to potent inhibitors, such as in the c-Met/Ron inhibitor MK-8033 which has a pyrazole group at a comparable position[5].
    N-oxide of Pyridine Formation of N-oxideMay enhance in vivo antitumor activityThe 3-bromo-substituted pyridyl N-oxide amide analogue of a related tricyclic system was a potent FPT inhibitor with significant tumor growth reduction[4].

    DOT Script for Key SAR Insights

    SAR_Insights cluster_C3 C3 Substitutions cluster_C7 C7 Substitutions cluster_N Pyridine Modification Core Core Scaffold: 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one C3-Position C7-Position Pyridine Nitrogen Halogens Halogens (Cl, Br, I) Potent Activity Core:c3->Halogens Small_Alkyl Small Alkyl (e.g., Methyl) High Potency Core:c3->Small_Alkyl Bulky Bulky Groups (e.g., Phenyl) Inactive Core:c3->Bulky Aryl Aryl/Heteroaryl Enhanced Potency Core:c7->Aryl N_Oxide N-Oxide Enhanced in vivo Activity Core:n->N_Oxide

    Caption: Key Structure-Activity Relationship insights for analog design.

    Experimental Protocols: A Template for Evaluation

    Researchers aiming to synthesize and evaluate novel analogs of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one can adapt protocols from the literature on related compounds. Below are generalized, step-by-step methodologies for key experiments.

    General Procedure for Suzuki Coupling to Introduce Aryl/Heteroaryl Groups at C7:

    This protocol is adapted from methodologies used for the synthesis of related bi-aryl heterocyclic compounds.

    • Reaction Setup: To a solution of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one (1 equivalent) in a suitable solvent (e.g., dioxane/water mixture) in a microwave vial, add the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 equivalents).

    • Catalyst and Base: Add a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equivalents) and a base, for example, potassium carbonate (2-3 equivalents).

    • Reaction Conditions: Seal the vial and heat the reaction mixture in a microwave reactor at a temperature ranging from 100-150 °C for 30-60 minutes.

    • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired C7-substituted analog.

    In Vitro Kinase Inhibition Assay (General Protocol):

    This protocol provides a general framework for assessing the inhibitory activity of the synthesized analogs against a panel of kinases.

    • Reagents and Materials: Kinase enzyme, appropriate substrate, ATP, assay buffer, and the test compounds (analogs).

    • Assay Procedure:

      • Prepare serial dilutions of the test compounds in DMSO.

      • In a 96- or 384-well plate, add the kinase, the test compound, and the substrate in the assay buffer.

      • Initiate the kinase reaction by adding ATP.

      • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration.

      • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

    • Data Analysis:

      • Calculate the percentage of kinase inhibition for each compound concentration.

      • Determine the IC₅₀ value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) by fitting the data to a dose-response curve.

    Conclusion and Future Directions

    The 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the area of oncology as kinase inhibitors. While direct research on this specific molecule and its analogs is not extensively published, the wealth of information on related benzocycloheptapyridine derivatives provides a strong foundation for future research.

    Future efforts should focus on the targeted synthesis of a library of analogs with diverse substitutions at the C3 and C7 positions, as well as modifications of the pyridine nitrogen. Systematic screening of these compounds against a broad panel of kinases and other relevant biological targets will be crucial for identifying lead candidates with potent and selective activity. Further optimization of these leads for their pharmacokinetic and toxicological profiles will be essential for their progression into preclinical and clinical development.

    References

    • Njoroge, F. G., Vibulbhan, B., Rane, D. F., Bishop, W. R., Petrin, J., Patton, R., ... & Ganguly, A. K. (1997). Structure-activity relationship of 3-substituted N-(pyridinylacetyl)-4-(8-chloro-5,6-dihydro-11H-benzo[6][7]cyclohepta[1,2-b]pyridin-11-ylidene)-piperidine inhibitors of farnesyl-protein transferase: design and synthesis of in vivo active antitumor compounds. Journal of medicinal chemistry, 40(26), 4290–4301. [Link]

    • Scott, J. D., Cui, J., Dounay, A. B., Emmitte, K. A., Greshock, T. J., Hashem, M. A., ... & Williams, T. M. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[3][6]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): a specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. Journal of medicinal chemistry, 56(6), 2294–2310. [Link]

    • McIntyre, C. J., McCauley, J. A., Bednar, B., Bednar, R. A., Butcher, J. W., Claremon, D. A., ... & Liverton, N. J. (2009). Synthesis and evaluation of novel tricyclic benzo[4.5]cyclohepta[1.2]pyridine derivatives as NMDA/NR2B antagonists. Bioorganic & medicinal chemistry letters, 19(17), 5132–5135. [Link]

    • Villani, F. J., Magatti, C. V., Vashi, D. B., Wong, J., & Popper, T. L. (1972). Antihistaminic 11-(4-piperidylidene)-5H-benzo-[6][7]-cyclohepta-[1,2-b]. Journal of medicinal chemistry, 15(7), 750–754.

    • Asad, N., Lyons, M., Muniz Machado, S. M., Burns, J. M., Roper, T. D., Laidlaw, G. M., ... & Klumpp, D. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]

    • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2021). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 26(21), 6487. [Link]

    Sources

    Safety Operating Guide

    A Comprehensive Guide to the Safe Disposal of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-b]pyridin-5-one

    A Comprehensive Guide to the Safe Disposal of 7-Bromo-3-chloro-5H-benzo[1][2]cyclohepta[1,2-b]pyridin-5-one

    This guide provides essential safety and logistical information for the proper disposal of 7-Bromo-3-chloro-5H-benzo[1][2]cyclohepta[1,2-b]pyridin-5-one (CAS No. 917878-65-0). As a complex halogenated heterocyclic compound, its handling and disposal require a rigorous adherence to safety protocols to protect laboratory personnel and ensure environmental compliance. This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.

    Hazard Identification and Core Chemical Properties

    A specific Safety Data Sheet (SDS) for 7-Bromo-3-chloro-5H-benzo[1][2]cyclohepta[1,2-b]pyridin-5-one is not widely available. Therefore, a conservative risk assessment must be conducted based on its chemical structure and data from analogous halogenated organic compounds.

    The defining structural feature is the presence of both bromine and chlorine atoms on a complex fused ring system[3]. This classifies it unequivocally as a halogenated organic compound . Compounds in this class, particularly those with aromatic systems, can exhibit persistence in the environment and may have uncharacterized toxicological profiles. Safety data for similar brominated and chlorinated heterocyclic compounds indicate potential for harm if ingested, inhaled, or absorbed through the skin[4][5][6].

    Table 1: Chemical Identity and Inferred Hazard Profile

    PropertyValueSource
    IUPAC Name 14-bromo-5-chloro-7-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-2-one[3]
    Molecular Formula C₁₄H₇BrClNO[3]
    Molecular Weight 320.57 g/mol [3]
    Inferred Hazards Acute Toxicity (Oral, Dermal, Inhalation) - Harmful.[4][7]
    Primary Disposal Class Halogenated Organic Waste [2][8]

    The Cornerstone of Disposal: Waste Stream Segregation

    The single most critical principle in the disposal of this compound is strict segregation. As a halogenated organic, it must never be mixed with non-halogenated organic waste[1][9].

    Causality Behind Segregation:

    • Disposal Method: Halogenated wastes require high-temperature incineration with specialized scrubbers to neutralize the resulting hydrochloric and hydrobromic acids and prevent the formation of highly toxic dioxins and furans[2]. This process is fundamentally different and significantly more costly than the fuel blending or standard incineration used for non-halogenated solvents[1].

    • Regulatory Compliance: Improperly mixed waste streams violate hazardous waste regulations, leading to significant penalties and risks. The U.S. Environmental Protection Agency (EPA) has specific guidelines for managing chlorinated compounds[10].

    • Safety: Mixing halogenated compounds with incompatible chemicals, such as strong acids, bases, or oxidizers, can trigger dangerous exothermic reactions[11][12].

    The following diagram illustrates the critical decision-making process for waste segregation in the laboratory.

    GStartWaste Generated:7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-oneDecisionDoes the compound contain halogens (Br, Cl, F, I)?Start->DecisionHalogenatedSegregate into'HALOGENATED ORGANIC WASTE'ContainerDecision->Halogenated Yes NonHalogenatedSegregate into'NON-HALOGENATED ORGANIC WASTE'ContainerDecision->NonHalogenated No ContainerEnsure container is:1. Clearly Labeled2. Kept Securely Closed3. Compatible MaterialHalogenated->ContainerStorageStore in designatedSatellite Accumulation Area (SAA)Container->StorageEHSContact EHS/Safety Officerfor Waste PickupStorage->EHS

    Caption: Waste Disposal Decision Workflow.

    Standard Operating Procedure (SOP) for Disposal

    This step-by-step protocol ensures a safe and compliant disposal process from the point of generation to final handoff.

    Step 1: Personal Protective Equipment (PPE) Before handling the compound or its waste, ensure appropriate PPE is worn.

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards[5].

    • Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile). Always check the glove manufacturer's specifications for chemical compatibility[2].

    • Respiratory Protection: If handling the solid material outside of a fume hood where dust may be generated, use appropriate respiratory protection[5]. All transfers of waste solutions should be performed inside a certified chemical fume hood[2].

    Step 2: Waste Container Preparation

    • Select the Correct Container: Obtain a designated hazardous waste container labeled "Halogenated Organic Waste" from your institution's Environmental Health & Safety (EHS) department[8][11].

    • Labeling: Affix a hazardous waste tag to the container before adding any waste[2]. The label must include the words "Hazardous Waste" and the full chemical names of all constituents. Do not use abbreviations or chemical formulas[11]. Maintain a running log of the contents and their approximate percentages[1].

    Step 3: Waste Collection and Segregation

    • Transfer: Carefully transfer the waste into the designated halogenated waste container. If dealing with residual solid, you may rinse the container with a minimal amount of a compatible halogenated solvent (like dichloromethane) and pour the rinsing into the waste container.

    • Avoid Contamination: Do NOT add any of the following to the halogenated waste stream[1][2]:

      • Non-halogenated solvents (e.g., Acetone, Hexane, Ethanol)

      • Strong acids or bases

      • Heavy metals

      • Strong oxidizers or reducers

      • Aqueous (water-based) solutions

    Gcluster_inAcceptable in Halogenated Wastecluster_outMust Be ExcludedCompound7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-oneContainerHALOGENATEDWASTECONTAINERCompound->ContainerDCMDichloromethaneDCM->ContainerChloroformChloroformChloroform->ContainerAcetoneAcetone / HexaneAcetone->Container INCOMPATIBLEAcidsAcids / BasesAcids->Container INCOMPATIBLEMetalsHeavy MetalsMetals->Container INCOMPATIBLE

    Caption: Visual Guide to Waste Stream Segregation.

    Step 4: Temporary Storage (Satellite Accumulation)

    • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[2]. This area should be clearly marked.

    • Containment: The container must be stored in secondary containment (e.g., a chemical-resistant tub or tray) to contain any potential leaks[2].

    • Closure: Keep the container lid tightly closed at all times, except when actively adding waste[2][11].

    Step 5: Arranging Final Disposal

    • Fullness: Do not overfill the container. A good rule of thumb is to request pickup when it is about 75-80% full to allow for expansion and prevent spills[2].

    • Contact EHS: Follow your institution's specific procedures to request a waste collection from the EHS department. Ensure all labeling is complete and accurate before pickup.

    Emergency Procedures

    Spill Response:

    • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or involves highly volatile solvents, evacuate the lab and call emergency services[11].

    • Containment: For small spills, contain the material using an inert absorbent material (e.g., vermiculite or sand).

    • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material into a sealed plastic bag or container.

    • Disposal: Label the bag as "Hazardous Waste" detailing the spilled chemical and the absorbent used. Dispose of it as halogenated waste[2].

    First-Aid Measures (Based on analogous compounds[4][5]):

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

    • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.

    • Eye Contact: Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical help.

    References

    • Auckland Microfab. (2012). Cleanroom Waste Disposal Protocol. Retrieved from [Link]

    • Unknown. Hazardous Waste Segregation. Retrieved from [Link]

    • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

    • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. Retrieved from [Link]

    • U.S. Environmental Protection Agency. EPA Method 551.1. Retrieved from [Link]

    • U.S. Environmental Protection Agency. EPA Drinking Water Guidance on Disinfection By-Products. Retrieved from [Link]

    • U.S. Environmental Protection Agency. Analysis Of Chlorinated Organic Compounds Formed During Chlorination Of Wastewater Products. Retrieved from [Link]

    • PubChem. 7-chloro-3-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one. Retrieved from [Link]

    • U.S. Environmental Protection Agency. Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from [Link]

    • Universal Biologicals. 7-Bromo-3-chloro-5H-benzo[1][2]cyclohepta[1,2-b]pyridin-5-one. Retrieved from [Link]

    • PubChem. 5-Bromo-3-chloro-2-fluoropyridine. Retrieved from [Link]

    • Carl ROTH. Safety Data Sheet: 5-Bromo-4-chloro-3-indolyl phosphate disodium salt. Retrieved from [Link]

    Navigating the Safe Handling of 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-B]pyridin-5-one: A Comprehensive Guide

    Navigating the Safe Handling of 7-Bromo-3-chloro-5H-benzo[1][2]cyclohepta[1,2-B]pyridin-5-one: A Comprehensive Guide

    Hazard Assessment and Mitigation

    Given its structure, 7-Bromo-3-chloro-5H-benzo[1][2]cyclohepta[1,2-B]pyridin-5-one is presumed to be harmful if swallowed, inhaled, or absorbed through the skin.[3][4] It is also expected to cause irritation to the skin, eyes, and respiratory tract.[3][4] Due to the presence of bromine and chlorine, this compound is classified as a halogenated hydrocarbon, which requires specific disposal procedures.[5] Many chlorinated organic substances are not readily degradable in the environment and can accumulate in humans and animals.[6]

    Table 1: Assumed Hazard Profile and Corresponding Safety Measures

    Potential Hazard Primary Route of Exposure Recommended Safety Measure
    Acute Toxicity (Harmful)Ingestion, Inhalation, Skin ContactHandle in a certified chemical fume hood.[5] Use appropriate PPE. Avoid creating dust.
    Skin Irritation/CorrosionSkin ContactWear chemical-resistant gloves and a lab coat.[7]
    Eye Irritation/DamageEye ContactWear chemical splash goggles or a face shield.[8][9]
    Respiratory IrritationInhalationWork in a well-ventilated area, preferably a fume hood.[5]
    Environmental HazardImproper DisposalDispose of as halogenated organic waste.[5][10]

    Personal Protective Equipment (PPE): Your First Line of Defense

    A multi-layered approach to PPE is essential when handling 7-Bromo-3-chloro-5H-benzo[1][2]cyclohepta[1,2-B]pyridin-5-one to prevent exposure through various routes.

    Hand Protection

    Standard nitrile examination gloves may offer protection from incidental contact, but for extended handling or in case of a splash, more robust options are necessary.[8] Given the aromatic and chlorinated nature of the compound, gloves with high chemical resistance are recommended.

    • Viton® gloves: Offer exceptional resistance to chlorinated and aromatic solvents.[8]

    • Silver Shield/4H® gloves: Provide the highest level of overall chemical resistance against a wide variety of toxic chemicals.[8]

    Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.

    Eye and Face Protection

    To protect against splashes and airborne particles, appropriate eye and face protection is mandatory.

    • Chemical Splash Goggles: These should be worn whenever there is a potential for splashing.[8] They provide a seal around the eyes, offering more comprehensive protection than safety glasses.[8]

    • Face Shield: In addition to goggles, a face shield provides an extra layer of protection for the entire face.

    Body Protection

    A flame-resistant lab coat should be worn and kept buttoned to protect the skin and personal clothing. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is advisable.

    Respiratory Protection

    All handling of 7-Bromo-3-chloro-5H-benzo[1][2]cyclohepta[1,2-B]pyridin-5-one should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges should be used.

    Operational and Disposal Plans: A Step-by-Step Guide

    A clear and concise operational plan is crucial for minimizing risks.

    Handling Procedure
    • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Assemble all necessary equipment and reagents.

    • Weighing: If weighing the solid compound, do so in the fume hood on a disposable weigh boat to contain any spills.

    • Dissolving: If preparing a solution, add the solid to the solvent slowly while stirring in a closed or covered vessel within the fume hood.

    • Reactions: All reactions involving this compound must be performed in a fume hood.

    • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[3]

    Emergency Procedures
    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

    • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.

    Spill Response

    In the event of a spill, evacuate the area and assess the situation. For a small spill within a fume hood, use an absorbent material to clean it up, wearing appropriate PPE. For larger spills, evacuate the lab and contact the institutional safety office.

    Disposal Plan

    All waste containing 7-Bromo-3-chloro-5H-benzo[1][2]cyclohepta[1,2-B]pyridin-5-one, including contaminated consumables and reaction byproducts, must be disposed of as halogenated organic waste.[5] These waste streams should be collected in a clearly labeled, dedicated waste container.[5] Do not pour any amount of this compound or its solutions down the drain.[5]

    Workflow Visualizations

    To further clarify the handling and safety protocols, the following diagrams illustrate the key decision-making processes.

    PPE_Selection_WorkflowstartAssess Task and Potential Exposureincidental_contactIncidental Contact(e.g., weighing small amounts)start->incidental_contactLow Riskdirect_handlingDirect Handling or Splash Potential(e.g., solution prep, reaction)start->direct_handlingHigh Riskppe_standardStandard PPE:- Nitrile Gloves- Lab Coat- Safety Gogglesincidental_contact->ppe_standardppe_enhancedEnhanced PPE:- Viton® or Silver Shield® Gloves- Chemical Resistant Apron- Face Shield in addition to Gogglesdirect_handling->ppe_enhancedWaste_Disposal_Decision_TreestartWaste Generatedis_contaminatedIs the waste contaminated with7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one?start->is_contaminatedhalogenated_wasteDispose in 'HalogenatedOrganic Waste' Containeris_contaminated->halogenated_wasteYesnon_hazardous_wasteDispose in appropriatenon-hazardous waste streamis_contaminated->non_hazardous_wasteNo

    Caption: Waste Disposal Decision Tree.

    By adhering to these guidelines, researchers can safely handle 7-Bromo-3-chloro-5H-benzoc[1][2]yclohepta[1,2-B]pyridin-5-one, ensuring personal safety and environmental protection.

    References

    • Safe Handling & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

    • Section 6C: Protective Equipment | Office of Environmental Health and Safety. Princeton EHS. [Link]

    • Disposal of POPs - Persistent Organic Chemicals · Hazardous Waste Disposal Throughout the UK. [Link]

    • Personal Protective Equipment (PPE). CHEMM. [Link]

    • Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. [Link]

    • How to Choose PPE for Chemical Work. [Link]

    • Lab Safety Equipment & PPE. ChemTalk. [Link]

    • Brominated and Chlorinated Flame Retardants: The San Antonio Statement. PMC - NIH. [Link]

    • Chlorinated organic substances. Swedish Pollutant Release and Transfer Register. [Link]

    • 7-Bromo-3-chloro-5H-benzoc[1][2]yclohepta[1,2-b]pyridin-5-one. Universal Biologicals. [Link]

    • 7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I), a new tranquillizing agent: metabolism in rats. PubMed. [Link]

    • Simultaneous removal of brominated and chlorinated species during the production of oils by e-waste plastics catalytic hydropyrolysis. ResearchGate. [Link]

    • Safety Data Sheet: 5-Bromo-4-chloro-3-indolyl phosphate disodium salt. Carl ROTH. [Link]

    • Toxicological and Pharmacological Investigations of Pinazepam (7-chloro-1-propargyl-5-phenyl-3H-1,4-benzodiazepin-2-one): A New Psychotherapeutic Agent. PubMed. [Link]

    • 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e]t[1][5][8]hiadiazine 1,1-Dioxide as Positive Allosteric Modulator of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor. The End of the Unsaturated-Inactive Paradigm? PubMed. [Link]

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.